Dicyclopentyl(dimethoxy)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
dicyclopentyl(dimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYDYZLEAQGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC1)(C2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888929 | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
126990-35-0 | |
| Record name | Dicyclopentyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126990-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopentyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentane,1,1'-(dimethoxysilylene)bis- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dicyclopentyl(dimethoxy)silane chemical properties and structure
An In-depth Technical Guide to Dicyclopentyl(dimethoxy)silane
Introduction
This compound (DCPDMS), CAS number 126990-35-0, is an organosilicon compound with a unique molecular structure that confers valuable steric and electronic properties.[1] The molecule consists of a central silicon atom bonded to two bulky cyclopentyl groups and two methoxy groups.[2] This structure makes it particularly significant as an external electron donor (D-Donor) in Ziegler-Natta catalyst systems for propylene polymerization.[1][3] In this role, DCPDMS is critical for controlling the isotacticity of the resulting polypropylene, leading to polymers with high crystallinity and improved physical properties.[1][2][4] Beyond catalysis, its bulky nature makes it a useful silylating agent in specialized organic syntheses and a precursor in the production of materials like silicone resins, coatings, and adhesives.[1][2]
Chemical Structure and Identification
The core of DCPDMS is a tetrahedral silicon atom. The two cyclopentyl groups provide significant steric hindrance, which is key to its selectivity in both catalysis and synthesis. The two methoxy groups are susceptible to hydrolysis, a key reaction in its role in sol-gel chemistry and its environmental fate.[1]
Caption: Molecular structure of this compound.
Physicochemical Properties
DCPDMS is a colorless to nearly colorless, clear liquid that is sensitive to moisture.[1][4] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 126990-35-0[5] |
| Molecular Formula | C₁₂H₂₄O₂Si[5][6] |
| Molecular Weight | 228.41 g/mol [7][8][9] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 251 °C @ 760 mmHg[2][3] 120 °C @ 6 mmHg[1] 103 °C @ 5 mmHg[3] |
| Density | ~0.986 g/mL @ 25 °C[1] 0.99 g/cm³ @ 20 °C |
| Refractive Index | 1.467 @ 20 °C[1] 1.4640-1.4650 @ 25 °C[3] |
| Flash Point | 102 °C (closed cup)[3] 141 °C |
| Purity (by GC) | ≥98.0%[10] or ≥99.0%[3] |
| SMILES | CO--INVALID-LINK--(C2CCCC2)OC[11] |
| InChI Key | JWCYDYZLEAQGJJ-UHFFFAOYSA-N[6][12] |
Experimental Protocols
Synthesis Methodologies
Two primary synthesis routes for DCPDMS involve the use of a Grignard reagent.[1][13] These methods allow for the precise installation of the two cyclopentyl groups onto the silicon center.
Caption: Synthesis pathways for this compound.
Protocol 1: Reaction with Tetramethoxysilane [13]
-
Prepare a Grignard reagent solution by reacting approximately 2.0 moles of cyclopentyl chloride with 2.0 moles of magnesium metal turnings in 1 liter of dried tetrahydrofuran (THF).
-
In a separate reaction vessel, dissolve approximately 1.0 mole of tetramethoxysilane in 500 mL of dried THF.
-
Slowly add the prepared cyclopentyl magnesium chloride solution dropwise to the tetramethoxysilane solution. Maintain the reaction temperature below 50 °C throughout the addition.
-
After the reaction is complete (monitored by gas chromatography), filter the mixture to remove the precipitated magnesium salts.
-
Remove the THF solvent by distillation.
-
Purify the resulting crude product by distillation under reduced pressure (e.g., 103 °C at 5 mmHg) to yield the final liquid product.[3][14]
Protocol 2: Via Dichlorosilane Intermediate [1][13]
-
React approximately two moles of a cyclopentyl magnesium halide with one mole of silicon tetrachloride (SiCl₄) to form the intermediate, Dicyclopentyl(dichloro)silane.
-
Convert the dichlorosilane intermediate to the final product through methoxylation by reacting it with an excess (more than 2 moles per mole of intermediate) of methanol.[13]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method used to confirm the identity and purity of DCPDMS. The following protocol is based on a published method for analyzing complex chemical mixtures containing this compound.[15]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7250 Q-TOF (or equivalent)
-
Column: Agilent DB-5Q, 30 m, 0.25 mm ID, 0.25 µm film thickness
GC Parameters:
-
Inlet: MMI, 4 mm Ultra Inert liner with wool
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Inlet Temperature Program: Hold at 65 °C for 0.01 min, then ramp at 300 °C/min to 280 °C
-
Carrier Gas: Helium
-
Column Flow: 1 mL/min (constant flow)
-
Oven Temperature Program: Hold at 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min
MS Parameters:
-
Transfer Line Temperature: 325 °C
-
Quadrupole Temperature: 150 °C
-
Source Temperature: 200 °C
-
Electron Energy: 70 eV
-
Mass Range: 50 to 1000 m/z
-
Spectral Acquisition Rate: 5 Hz
Applications in Research and Industry
The primary application of DCPDMS is as a high-performance external electron donor in Ziegler-Natta catalysts for polypropylene production.[1] Its function is to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the stereoselectivity and resulting in polypropylene with a high isotacticity index (>98%), high crystallinity, and desirable mechanical properties.[1]
Additionally, DCPDMS serves as:
-
A versatile silylating agent in organic synthesis, where the steric bulk of the cyclopentyl groups allows for high selectivity in protecting sensitive functional groups.[1]
-
A precursor in materials science , particularly in sol-gel chemistry for creating hybrid organic-inorganic materials.[1]
-
A coupling agent to improve adhesion and compatibility between organic polymers and inorganic substrates in formulations for coatings, sealants, and adhesives.[6]
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling.
-
Hazards: Causes skin irritation and serious eye damage.[1][11][16] It is very toxic to aquatic life with long-lasting effects.[1][11] The compound is moisture-sensitive and can react with water to release methanol.[1][2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and appropriate lab clothing.[16] All handling should be performed in a well-ventilated area or under a chemical fume hood.[17]
-
Storage: Store in a cool, dry, and well-ventilated place away from moisture and direct sunlight.[3][12] Keep containers tightly sealed.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and immediately call a poison center or doctor.[16] If on skin, wash with plenty of water.[16]
This product is intended for research and industrial use only and is not for human or veterinary use.[1][18]
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. Dicyclopentyldimethoxysilane (DCPDMS, Donor-D) CAS:126990-35-0 from China manufacturer - Siwin [siwinsilicone.com]
- 3. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]
- 4. Dicyclopentyl Dimethoxy Silane CAS 126990-35-0 For Sale - Kerton Chemical [kerton-industry.com]
- 5. scbt.com [scbt.com]
- 6. CAS 126990-35-0: dicyclopentyldimethoxysilane | CymitQuimica [cymitquimica.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 126990-35-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Cyclopentane, 1,1'-(dimethoxysilylene)bis- | C12H24O2Si | CID 9794573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dicyclopentyldimethoxysilane | 126990-35-0 [sigmaaldrich.com]
- 13. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
- 14. JPH0441496A - Dicyclopentyldimethoxysilane - Google Patents [patents.google.com]
- 15. lcms.cz [lcms.cz]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to Dicyclopentyl(dimethoxy)silane (CAS 126990-35-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentyl(dimethoxy)silane, identified by the CAS number 126990-35-0, is an organosilicon compound with significant applications in industrial catalysis and organic synthesis.[1] Its molecular structure, characterized by a central silicon atom bonded to two bulky cyclopentyl groups and two methoxy groups, imparts unique steric and electronic properties.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, its primary application as an external electron donor in Ziegler-Natta catalysis for propylene polymerization, and methods for its characterization.
Chemical and Physical Properties
This compound is a colorless to nearly colorless, clear liquid that is sensitive to moisture.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₂Si |
| Molecular Weight | 228.41 g/mol |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 120 °C at 6 mmHg[1] |
| Density | Approximately 0.99 g/cm³ |
| Refractive Index | 1.4660 to 1.4700 |
| Flash Point | 102 °C |
| Water Solubility | Insoluble, reacts slowly with water[1] |
| Solubility | Soluble in common organic solvents |
Table 2: Specifications and Purity
| Parameter | Specification |
| Purity (by GC) | ≥ 98.0%[2][3] |
| Moisture Content | ≤ 0.1% |
| Acidity (as HCl) | ≤ 10 ppm |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Grignard reaction being a prominent method.[1] An alternative approach involves a hydrosilylation pathway.
Grignard Reaction Synthesis
This common method involves the reaction of a silicon precursor with a cyclopentylmagnesium halide (a Grignard reagent).[1] The synthesis can proceed via two main pathways:
-
Pathway A: Direct reaction of tetramethoxysilane with two molar equivalents of a cyclopentylmagnesium halide.[1]
-
Pathway B: A two-step process starting with the reaction of silicon tetrachloride with a cyclopentylmagnesium halide to form the intermediate dicyclopentyldichlorosilane, which is subsequently methoxylated.[1]
References
Physical properties of Dicyclopentyl(dimethoxy)silane
An In-depth Technical Guide to the Physical Properties of Dicyclopentyl(dimethoxy)silane
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 126990-35-0), a key organosilicon compound. Primarily utilized as an external electron donor in Ziegler-Natta catalyst systems for polypropylene polymerization, its unique molecular structure imparts specific steric and electronic characteristics crucial for industrial catalysis and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development and material science.
Core Physical and Chemical Properties
This compound is a colorless to almost colorless, clear liquid at room temperature.[1][3][4] Its structure, featuring a central silicon atom bonded to two bulky cyclopentyl groups and two methoxy groups, is key to its function.[1][2] The compound is noted for its moisture sensitivity, a characteristic stemming from the silicon-oxygen-carbon (Si-O-C) bonds which are susceptible to hydrolysis.[1] In the presence of water, the methoxy groups hydrolyze to form silanol groups and methanol as a byproduct.[1]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes | Source(s) |
| CAS Number | 126990-35-0 | [2][5][6][7] | |
| Molecular Formula | C₁₂H₂₄O₂Si | [2][3][5][8] | |
| Molecular Weight | 228.4 g/mol - 228.41 g/mol | [2][3][5][8] | |
| Appearance | Colorless, clear liquid | [2][5][6] | |
| Purity | ≥98.0% (GC) | Commercial grades are typically ≥99%. | [2][3][5] |
| Density | ~0.99 g/cm³ (or 0.984 g/cm³ at 25°C) | [2][5] | |
| Boiling Point | 251°C at 760 mmHg | 120°C at 6 mmHg; 103°C at 5 mmHg | [2][5][7] |
| Refractive Index | 1.4640 - 1.4700 at 25°C | A typical value is 1.467. | [1][2][5] |
| Flash Point | 102°C | Closed cup method. | [2][5][6] |
| Freezing Point | ≤0°C | [5] | |
| Storage Temperature | Room Temperature | Recommended to be kept in a cool, dry, and dark place. | [4] |
Experimental Protocols for Property Determination
The characterization and quality control of this compound involve standard analytical techniques to verify its structure and purity.
Purity Analysis: Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of this compound, with commercial grades typically showing a purity of 99% or higher.[2]
-
Principle: This technique separates volatile compounds in a mixture. An inert gas carries the sample through a column, and components are separated based on their boiling points and interaction with the column's stationary phase.
-
Methodology:
-
A small, diluted sample of this compound is injected into the gas chromatograph.
-
The sample is vaporized in a heated injection port.
-
An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column.
-
The components separate as they pass through the column.
-
A detector at the column's exit measures the quantity of each component.
-
The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Structural Identification
The identity of this compound is confirmed through various spectrometric and spectrophotometric analyses.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectrometry is used to confirm the molecular structure by identifying the hydrogen atoms in the cyclopentyl and methoxy groups.[9]
-
Infrared (IR) Absorption Spectrophotometry: IR spectroscopy helps identify the functional groups present, particularly the Si-O-C bonds.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of mass spectrometry to confirm the molecular weight and fragmentation pattern of the compound.[9]
Visualizing Structure-Property Relationships
The molecular architecture of this compound directly influences its physical properties and chemical reactivity, which in turn dictates its primary applications.
Caption: Figure 1. Logical flow from molecular structure to key properties and applications.
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 126990-35-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]
- 6. Dicyclopentyldimethoxysilane (Donor-D) | CAS 126990-35-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemcorp.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
Dicyclopentyl(dimethoxy)silane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dicyclopentyl(dimethoxy)silane, a key organosilicon compound. Below, you will find its core physicochemical properties, a representative experimental protocol for its primary application, and diagrams illustrating its functional role and chemical behavior.
Core Molecular and Physical Properties
This compound, also known as Donor-D or DCPDMS, is an organosilane compound recognized for its role as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization.[1] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, provides unique steric and electronic properties.[1]
The fundamental molecular and physical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₂Si | [1][2][3][4] |
| Molecular Weight | 228.40 g/mol | [1][2][3][4] |
| CAS Number | 126990-35-0 | [1][2][3] |
| Appearance | Colorless transparent liquid | [2] |
| Boiling Point | 251°C (at 760 mmHg); 103°C (at 5 mmHg) | [2][3] |
| Density | 0.984 g/cm³ (at 25°C) | [2] |
| Refractive Index | 1.4640 - 1.4650 (at 25°C) | [2] |
| Flash Point | 102°C (closed cup) | [2][3] |
| Purity | ≥99.0% | [2] |
Functional Role in Catalysis
The principal application of this compound is as an external electron donor (De) in Ziegler-Natta catalysis.[1] In this system, it works in conjunction with a titanium-based catalyst supported on magnesium chloride (MgCl₂) and an aluminum alkyl co-catalyst (e.g., Triethylaluminium, AlEt₃). Its function is to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the stereoselectivity of the polymerization process.[1] This results in polypropylene with high isotacticity, high crystallinity, and desirable physical properties.[1]
Caption: Logical relationship in a Ziegler-Natta catalyst system.
Experimental Protocol: Propylene Polymerization
The following is a representative methodology for propylene polymerization using a Ziegler-Natta catalyst system with this compound as the external donor. This protocol is based on general procedures described in the literature for slurry-phase polymerizations.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/Di/MgCl₂)
-
Co-catalyst (e.g., Triethylaluminium, AlEt₃)
-
External Donor: this compound
-
Propylene monomer
-
Hydrogen (as a chain transfer agent)
-
Solvent (e.g., heptane)
-
High-pressure stainless-steel autoclave reactor
Procedure:
-
Reactor Preparation: The polymerization reactor is purged with nitrogen to remove oxygen and moisture.
-
Component Addition: The reactor is charged with the solvent, followed by the co-catalyst, this compound, and the Ziegler-Natta catalyst component. The molar ratio of co-catalyst to external donor and catalyst is a critical parameter for controlling polymer properties.
-
Pressurization and Heating: Hydrogen is introduced to control the molecular weight of the resulting polymer. The reactor is then pressurized with propylene monomer.
-
Polymerization: The reaction is carried out at a controlled temperature, typically in the range of 60°C to 90°C, and a pressure of 2 to 4.5 MPa.[5] The polymerization is allowed to proceed for a set duration, generally between 0.5 to 10 hours.[5]
-
Termination and Product Recovery: The reaction is terminated by venting the propylene and adding a quenching agent (e.g., methanol). The resulting polymer slurry is then filtered, washed, and dried to yield the final polypropylene product.
Chemical Pathway: Hydrolysis
The silicon-oxygen-carbon (Si-O-C) bonds in this compound render it susceptible to hydrolysis in the presence of water. This reaction proceeds in a stepwise manner, first replacing one methoxy group with a hydroxyl group to form an intermediate silanol, and then repeating the process for the second methoxy group to yield Dicyclopentylsilanediol. Methanol is produced as a byproduct. The resulting silanol groups can subsequently undergo condensation to form siloxane (Si-O-Si) bridges.[1]
Caption: Stepwise hydrolysis pathway of this compound.
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 126990-35-0 | this compound [reachcentrumdatabrokerage.com]
- 5. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]
The Lynchpin of Stereocontrol: A Technical Guide to the Mechanism of Dicyclopentyl(dimethoxy)silane in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of polymer synthesis, the quest for precise control over polymer architecture is paramount. For the production of isotactic polypropylene, a polymer prized for its high crystallinity, stiffness, and thermal resistance, Ziegler-Natta catalysts are the industrial workhorse. The stereoselectivity of these catalyst systems is finely tuned by the judicious use of electron donors. Among these, Dicyclopentyl(dimethoxy)silane (DCPDMS) has emerged as a critical external electron donor, significantly enhancing the yield of isotactic polypropylene and influencing the polymer's final properties. This in-depth technical guide elucidates the core mechanism of action of DCPDMS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Mechanism of Action: Steric Hindrance and Active Site Modulation
This compound's primary role as an external electron donor in Ziegler-Natta catalysis is to enhance the stereospecificity of the polymerization process, favoring the formation of isotactic polypropylene. This is achieved through a combination of steric and electronic effects that modulate the behavior of the active titanium species on the magnesium chloride (MgCl₂) support.
The Ziegler-Natta catalyst system is a complex assembly, typically comprising a titanium tetrachloride (TiCl₄) precatalyst supported on high-surface-area MgCl₂, an organoaluminum cocatalyst such as triethylaluminum (TEAl), and both internal and external electron donors. The internal donor is incorporated during catalyst synthesis, while the external donor, in this case, DCPDMS, is added during the polymerization process.
The prevailing mechanism suggests that DCPDMS selectively deactivates or "poisons" the non-stereospecific (aspecific) active sites on the catalyst surface. These aspecific sites would otherwise produce undesirable atactic polypropylene, which lacks the ordered structure and beneficial properties of the isotactic form. The bulky dicyclopentyl groups of the DCPDMS molecule play a crucial role in this process. Their significant steric hindrance physically blocks access of the propylene monomer to the aspecific active sites.
Furthermore, it is proposed that the adsorption of DCPDMS adjacent to an aspecific active center can transform it into an isospecific one. The lone pair of electrons on the oxygen atoms of the methoxy groups in DCPDMS can coordinate with the Lewis acidic titanium centers or the MgCl₂ support in the vicinity of the active site. This coordination alters the electronic environment of the titanium center, influencing the orientation of the incoming propylene monomer. The steric bulk of the cyclopentyl groups then forces the propylene monomer to insert into the growing polymer chain with a specific orientation, leading to the formation of a highly isotactic polymer chain.[1]
This selective poisoning and modification of active sites lead to a significant increase in the isotacticity of the resulting polypropylene, which in turn enhances its crystallinity, melting point, and stiffness.
Data Presentation: Performance Metrics of this compound
The efficacy of this compound as an external donor is demonstrated through its impact on catalyst activity, polymer yield, and the properties of the resulting polypropylene. The following tables summarize quantitative data from various studies, offering a comparative perspective.
| External Donor | Productivity (kg PP / g cat) | Xylene Solubles (%) | Melt Flow Index (g/10 min) | Reference |
| DCPDMS | 12.4 | 2.1 | 3.5 | [2] |
| DIPDMS | 9.8 | 2.8 | 4.2 | [2] |
| DMDMS | 6.5 | 4.5 | 5.8 | [2] |
Table 1: Comparison of Polymerization Performance with Different Dialkyldimethoxysilanes. DCPDMS: this compound, DIPDMS: Diisopropyldimethoxysilane, DMDMS: Dimethyldimethoxysilane. Xylene solubles are an indicator of the atactic (amorphous) content.
| External Donor | H₂ Concentration (%) | Catalyst Activity (kg PP/g cat·h) | Isotacticity (C7-insol, %) | Weight Average Molecular Weight (Mw x 10⁻⁴ g/mol ) | Reference |
| Donor-D (DCPDMS) | 0 | 18.5 | 90.1 | 25.6 | [1] |
| Donor-D (DCPDMS) | 2 | 16.2 | 88.8 | 11.8 | [1] |
| Donor-C (CHMDMS) | 0 | 20.1 | 88.5 | 22.4 | [1] |
| Donor-Py (DPDMS) | 0 | 15.8 | 92.5 | 28.9 | [1] |
| Donor-Py (DPDMS) | 5 | 12.1 | 91.3 | 10.9 | [1] |
Table 2: Comparative Performance of External Donors in Propylene Polymerization. Donor-C: Cyclohexyl(methyl)dimethoxysilane, Donor-Py: Dipiperidyldimethoxysilane. C7-insol refers to the heptane-insoluble fraction, a measure of isotacticity.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
Ziegler-Natta Catalyst Preparation (MgCl₂-supported TiCl₄)
A common method for preparing a MgCl₂-supported Ziegler-Natta catalyst involves the following steps:
-
Preparation of MgCl₂·nEtOH adduct: Anhydrous MgCl₂ is reacted with ethanol (EtOH) in a suitable solvent (e.g., heptane) at room temperature to form a MgCl₂·nEtOH adduct.
-
Dealcoholation: The MgCl₂·nEtOH adduct is then treated to remove the ethanol. This can be achieved through thermal treatment or by chemical dealcoholation using agents like titanium tetrachloride (TiCl₄) itself, triethylaluminum (TEAl), or organosilicon compounds.
-
Titanation: The activated MgCl₂ support is then reacted with an excess of TiCl₄ at an elevated temperature (e.g., 90-110°C) for a specified duration (e.g., 1-2 hours). During this step, the internal electron donor (e.g., a phthalate, diether, or succinate) is added.
-
Washing: The solid catalyst is then thoroughly washed with a hydrocarbon solvent (e.g., heptane or toluene) to remove unreacted TiCl₄ and other byproducts.
-
Drying: The final catalyst is dried under a stream of nitrogen or under vacuum to yield a free-flowing powder.
Propylene Slurry Polymerization
A typical laboratory-scale slurry polymerization procedure is as follows:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.
-
Component Addition: A specified amount of a hydrocarbon diluent (e.g., heptane) is introduced into the reactor. The cocatalyst (e.g., triethylaluminum) and the external electron donor (this compound) are then added.
-
Catalyst Injection: The solid Ziegler-Natta catalyst, typically as a slurry in the diluent, is injected into the reactor.
-
Polymerization: The reactor is pressurized with propylene monomer to the desired pressure and the temperature is raised to the polymerization temperature (e.g., 70°C). The polymerization is allowed to proceed for a set time (e.g., 1-2 hours) with continuous stirring.
-
Termination: The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified methanol).
-
Polymer Recovery: The polymer is collected by filtration, washed with methanol and/or acetone to remove catalyst residues, and then dried in a vacuum oven.
Determination of Polypropylene Isotacticity by ¹³C NMR
The isotacticity of the polypropylene is determined by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: A small amount of the polymer (e.g., 50-100 mg) is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene or o-dichlorobenzene-d₄) at an elevated temperature (e.g., 120-140°C) directly in the NMR tube.
-
NMR Analysis: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. The region of the methyl carbon resonances (around 20-22 ppm) is of particular interest.
-
Data Analysis: The relative intensities of the pentad sequences (mmmm, mmmr, rmmr, etc.) in the methyl region are integrated. The isotactic index (I.I.) is typically calculated as the percentage of the 'mmmm' pentad relative to the total area of all methyl pentads.
Determination of Molecular Weight Distribution by High-Temperature Gel Permeation Chromatography (HT-GPC)
The molecular weight averages (Mn, Mw) and the molecular weight distribution (MWD or PDI = Mw/Mn) of the polypropylene are determined by High-Temperature Gel Permeation Chromatography (HT-GPC).
-
Sample Preparation: The polymer sample is dissolved in a high-boiling solvent, such as 1,2,4-trichlorobenzene (TCB), at a high temperature (e.g., 140-160°C) to ensure complete dissolution.
-
GPC Analysis: The dissolved polymer solution is injected into the HT-GPC system, which is maintained at a constant high temperature. The polymer molecules are separated by size as they pass through a series of columns packed with a porous gel.
-
Detection: A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the columns.
-
Calibration and Calculation: The system is calibrated with narrow molecular weight distribution polystyrene standards. The molecular weight averages and the MWD of the polypropylene sample are then calculated from the elution profile.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the context of this compound's role in Ziegler-Natta catalysis.
Caption: Proposed mechanism of DCPDMS in Ziegler-Natta catalysis.
Caption: Experimental workflow for catalyst synthesis and polymerization.
Conclusion
This compound stands out as a highly effective external electron donor in Ziegler-Natta catalysis for the production of isotactic polypropylene. Its mechanism of action is intricately linked to the steric hindrance imposed by its bulky cyclopentyl groups and the electronic modulation of the active sites through coordination of its methoxy groups. By selectively deactivating aspecific sites and promoting the stereoregular insertion of propylene at isospecific sites, DCPDMS significantly enhances the isotacticity and, consequently, the desirable material properties of polypropylene. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding and further optimization of this critical industrial process.
References
Dicyclopentyl(dimethoxy)silane: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Silylating Agent and Key Component in Ziegler-Natta Catalysis
Dicyclopentyl(dimethoxy)silane (DCPDMS) is a versatile organosilicon compound with significant applications in both organic synthesis and polymer chemistry. Its unique molecular structure, featuring two bulky cyclopentyl groups and two reactive methoxy groups attached to a central silicon atom, imparts distinct steric and electronic properties.[1][2] This guide provides a comprehensive overview of DCPDMS, focusing on its role as a silylating agent and its critical function as an external electron donor in Ziegler-Natta catalysis for polypropylene production.
Physicochemical Properties
This compound is a colorless to nearly colorless, clear liquid.[2] It is characterized by its moisture sensitivity, which leads to hydrolysis of the methoxy groups. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 126990-35-0 |
| Molecular Formula | C₁₂H₂₄O₂Si |
| Molecular Weight | 228.41 g/mol |
| Boiling Point | 251 °C (at 760 mmHg); 120 °C (at 6 mmHg)[2]; 103 °C (at 5 mmHg) |
| Density | 0.984 g/mL (at 25 °C) |
| Refractive Index | 1.467 (at 25 °C)[2] |
| Purity | Typically ≥ 98.0% (GC)[2] |
Synthesis of this compound
The primary synthetic routes to this compound involve the use of Grignard reagents. Two main methodologies have been established.[2]
Method 1: From Tetramethoxysilane
This method involves the reaction of approximately two moles of a cyclopentyl magnesium halide (e.g., cyclopentyl magnesium chloride) with one mole of tetramethoxysilane.[2][3]
Method 2: From Silicon Tetrachloride
Alternatively, DCPDMS can be synthesized by reacting two equivalents of a cyclopentyl magnesium halide with one equivalent of silicon tetrachloride to form the intermediate dicyclopentyl(dichloro)silane. This intermediate is then converted to the final product through methoxylation by reacting with methanol.[2][3]
A general workflow for the synthesis of this compound is depicted below:
Experimental Protocol: Synthesis from Tetramethoxysilane
The following is a representative experimental protocol for the synthesis of this compound from tetramethoxysilane.[3]
Materials:
-
Cyclopentyl chloride
-
Magnesium turnings
-
Tetramethoxysilane
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of cyclopentyl magnesium chloride is prepared by reacting cyclopentyl chloride (1.998 moles) with magnesium turnings (2.0 moles) in 1 liter of dried THF.[3]
-
The prepared Grignard solution is then added dropwise to a solution of tetramethoxysilane (0.999 mole) dissolved in 500 ml of dried THF. The reaction temperature should be maintained below 50 °C.[3]
-
After the addition is complete, the reaction mixture is stirred until the reaction is complete.
-
The precipitated magnesium salts are removed by filtration.
-
The solvent is removed from the filtrate by distillation to yield the crude product.
-
The crude this compound is purified by vacuum distillation.
This compound as a Silylating Agent
The bulky cyclopentyl groups in DCPDMS make it a useful silylating agent for the protection of sensitive functional groups in organic synthesis.[2] Silylation involves the replacement of a proton on a functional group (such as an alcohol) with a silyl group, forming a silyl ether. This protects the functional group from unwanted reactions during subsequent synthetic steps.
Mechanism of Silylation
The silylation of an alcohol with this compound typically proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom. This results in the displacement of a methoxy group, which is a good leaving group, to form the corresponding silyl ether and methanol as a byproduct.
Due to the steric hindrance provided by the two cyclopentyl groups, DCPDMS can exhibit high selectivity for the silylation of less sterically hindered hydroxyl groups.
Role in Ziegler-Natta Catalysis
A primary and industrially significant application of this compound is its use as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene.[2] Ziegler-Natta catalysts are crucial for producing stereoregular polymers like isotactic polypropylene, which has highly desirable physical properties such as high crystallinity and stiffness.[4]
The Ziegler-Natta Catalyst System
A typical Ziegler-Natta catalyst system consists of three main components:
-
A solid pre-catalyst: Usually a titanium compound (e.g., TiCl₄) supported on magnesium chloride (MgCl₂).
-
A co-catalyst: Typically an organoaluminum compound, such as triethylaluminium (TEAl).
-
An external electron donor: Such as this compound.
Mechanism of Action
This compound plays a crucial role in controlling the stereochemistry of the polymerization process. It is believed to selectively poison the non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly isotactic polypropylene.[2] The bulky cyclopentyl groups and the electron-donating methoxy groups of DCPDMS interact with the catalyst components, modifying the electronic and steric environment of the active sites. This enhances the stereospecificity of the catalyst, leading to a higher isotacticity index in the resulting polymer.[1][2]
The interaction of the external donor with the Ziegler-Natta catalyst components is a complex process. The following diagram illustrates a simplified representation of the key interactions.
References
An In-Depth Technical Guide to the Steric and Electronic Properties of Dicyclopentyl(dimethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilane of significant industrial importance, primarily utilized as an external electron donor in Ziegler-Natta catalysis for the production of high-isotacticity polypropylene. Its efficacy in controlling the stereochemistry of the polymer is a direct consequence of its distinct steric and electronic properties. The bulky dicyclopentyl groups introduce significant steric hindrance around the central silicon atom, while the methoxy groups contribute to its electronic character as a Lewis base. This technical guide provides a comprehensive overview of the steric and electronic characteristics of DCPDMS, supported by available quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in catalysis.
Physicochemical Properties
This compound is a colorless, clear liquid with a high boiling point and hydrolytic sensitivity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₄O₂Si | [1][2] |
| Molecular Weight | 228.41 g/mol | [2][3] |
| CAS Number | 126990-35-0 | [2][3] |
| Appearance | Colorless, clear liquid | [3] |
| Boiling Point | 251 °C @ 760 mmHg; 103 °C @ 5 mmHg | [1] |
| Density | 0.984 - 0.99 g/cm³ @ 25 °C | [1][4] |
| Refractive Index | 1.4640 - 1.4700 @ 25 °C | [1][4] |
| Flash Point | 102 °C (closed cup) | [1] |
| Purity | ≥ 98% (GC) | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |
Steric Properties
Electronic Properties
The electronic properties of DCPDMS are primarily governed by the electronegativity differences between silicon, oxygen, and carbon, and the electron-donating nature of the methoxy groups. The two methoxy groups attached to the silicon atom act as Lewis basic sites, allowing DCPDMS to function as an external electron donor in Ziegler-Natta catalysis.[5] In this role, it is believed to interact with and selectively "poison" the non-stereospecific active sites on the catalyst surface, thereby enhancing the overall isotacticity of the resulting polypropylene.[3]
The Si-O-C bonds in DCPDMS are susceptible to hydrolysis, a key chemical property that influences its handling and application.[3] In the presence of water, the methoxy groups can be hydrolyzed to form silanol (Si-OH) groups, which can then condense to form siloxane linkages.[3]
Synthesis of this compound
This compound can be synthesized via two primary routes involving Grignard reagents.
Experimental Protocols
Method 1: Reaction of Cyclopentyl Magnesium Halide with Tetramethoxysilane [3][6]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.0 moles) are placed. A solution of cyclopentyl chloride (1.998 moles) in dry tetrahydrofuran (THF) (1 liter) is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Tetramethoxysilane: The freshly prepared cyclopentyl magnesium chloride solution is added dropwise to a solution of tetramethoxysilane (0.999 moles) in dry THF (500 ml) at a rate that maintains the reaction temperature below 50 °C.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional period. The precipitated magnesium salts are removed by filtration. The solvent is removed from the filtrate by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Method 2: Reaction of Cyclopentyl Magnesium Halide with Tetrachlorosilane followed by Methoxylation [3][6]
-
Preparation of Dicyclopentyldichlorosilane: A solution of cyclopentyl magnesium chloride (2.018 moles) in dry THF (1 liter) is prepared as described in Method 1. This solution is then added dropwise to a solution of tetrachlorosilane (1.001 moles) in dry THF (500 ml), keeping the reaction temperature below 40 °C.
-
Methoxylation: The resulting dicyclopentyldichlorosilane intermediate is then reacted with an excess of methanol (more than 2 moles per mole of the dichlorosilane) to yield this compound.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.
Synthesis Workflow
Caption: Synthesis routes for this compound.
Role in Ziegler-Natta Catalysis
This compound plays a crucial role as an external electron donor in Ziegler-Natta catalyzed polymerization of propylene. The generally accepted mechanism involves the interaction of the silane with the cocatalyst (typically an aluminum alkyl like triethylaluminum, TEAL) and the active sites on the titanium-based catalyst.
The bulky cyclopentyl groups of DCPDMS are thought to sterically hinder the approach of the propylene monomer to the less stereospecific active sites on the catalyst surface. Simultaneously, the electron-donating methoxy groups can coordinate to the aluminum cocatalyst or directly to the titanium center, modifying the electronic environment of the active sites. This synergistic steric and electronic effect leads to a higher degree of isotacticity in the resulting polypropylene.
Proposed Catalytic Cycle Involvement
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
An In-depth Technical Guide to Dicyclopentyl(dimethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilicon compound with significant applications in industrial catalysis and organic synthesis. Its unique molecular structure, characterized by two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, imparts specific steric and electronic properties.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role as an external electron donor in Ziegler-Natta catalysis.
IUPAC Name and Synonyms
The unambiguous identification of a chemical compound is crucial for scientific communication and safety. The standard nomenclature and common synonyms for this compound are provided below.
IUPAC Name: this compound[1]
Synonyms:
-
Dimethoxydicyclopentylsilane
-
Dicyclopentyldimethoxysilane
-
Cyclopentane, 1,1'-(dimethoxysilylene)bis-
-
DCPDMS
-
Donor-D
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₂Si | [1] |
| Molecular Weight | 228.4 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 120 °C at 6 mmHg | [1] |
| Density | 0.99 g/cm³ | |
| Refractive Index | 1.467 | [1] |
| Flash Point | 102 °C | |
| CAS Number | 126990-35-0 | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the use of a Grignard reagent. Two main variations of this method are commonly employed.[1]
Experimental Protocol: Grignard Reaction with Tetramethoxysilane
This protocol describes the synthesis of this compound from tetramethoxysilane and a cyclopentyl magnesium halide.
Materials:
-
Magnesium turnings
-
Cyclopentyl chloride
-
Tetramethoxysilane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopentyl chloride in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining cyclopentyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Tetramethoxysilane: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of tetramethoxysilane in anhydrous THF via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Experimental Protocol: Two-Step Synthesis via Dicyclopentyldichlorosilane
This alternative method involves the formation of a dichlorosilane intermediate followed by methoxylation.
Materials:
-
Magnesium turnings
-
Cyclopentyl chloride
-
Silicon tetrachloride
-
Anhydrous methanol
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Dicyclopentyldichlorosilane: Prepare the cyclopentyl magnesium chloride Grignard reagent as described in section 3.1. Cool the Grignard reagent to 0 °C. Slowly add a solution of silicon tetrachloride in anhydrous THF. After the addition, allow the mixture to warm to room temperature and stir for 12 hours. The resulting dicyclopentyldichlorosilane is isolated by filtration to remove magnesium salts and subsequent vacuum distillation.
-
Methoxylation: The purified dicyclopentyldichlorosilane is dissolved in anhydrous THF and cooled to 0 °C. A solution of anhydrous methanol in THF is added dropwise. The reaction is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction is neutralized with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation.
Key Applications
This compound is a versatile compound with applications in polymer chemistry and organic synthesis.
External Electron Donor in Ziegler-Natta Catalysis
The most prominent application of DCPDMS is as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[1] Its role is to enhance the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene with improved physical properties.[1]
Mechanism of Action: In the Ziegler-Natta catalyst system, which typically consists of a titanium-based solid catalyst and an organoaluminum co-catalyst, there exist multiple types of active sites. Some of these sites are non-stereospecific and lead to the formation of atactic (non-crystalline) polypropylene. This compound, as a Lewis base, selectively coordinates to and deactivates these non-stereospecific sites.[1] This selective poisoning allows the stereospecific active sites to dominate the polymerization process, resulting in a polymer with high isotacticity.[1] The bulky cyclopentyl groups of DCPDMS play a crucial role in this selective interaction.
Experimental Protocol: Propylene Polymerization
This protocol provides a general outline for the bulk polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external donor.
Materials:
-
High-purity propylene
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Triethylaluminum (TEAL) as co-catalyst
-
This compound (DCPDMS) as external donor
-
Anhydrous heptane as solvent
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Catalyst Introduction: Anhydrous heptane is introduced into the reactor, followed by the desired amount of TEAL solution and DCPDMS solution. The mixture is stirred at a controlled temperature. The solid Ziegler-Natta catalyst component is then introduced into the reactor.
-
Polymerization: Liquid propylene is introduced into the reactor to the desired pressure. The polymerization is carried out at a constant temperature and pressure for a specified duration.
-
Termination and Product Isolation: The polymerization is terminated by venting the unreacted propylene and adding a quenching agent like methanol. The polymer is then collected, washed with a suitable solvent to remove catalyst residues, and dried under vacuum.
-
Characterization: The resulting polypropylene is characterized for its isotacticity (e.g., by ¹³C NMR or solvent extraction), molecular weight, and other physical properties.
Silylating Agent in Organic Synthesis
The steric bulk provided by the two cyclopentyl groups makes this compound a useful silylating agent for the protection of functional groups, particularly hydroxyl groups, in organic synthesis. The resulting dicyclopentylsilyl ether is stable under various reaction conditions but can be cleaved when desired.
Chemical Reactivity
Hydrolysis
This compound is susceptible to hydrolysis, a reaction in which the methoxy groups are replaced by hydroxyl groups to form silanols. This reaction is typically catalyzed by acids or bases. The initially formed silanols can then undergo condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[1]
Safety and Handling
This compound is a moisture-sensitive liquid and should be handled under an inert atmosphere (e.g., nitrogen or argon). It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable organosilicon compound with well-established applications, particularly in the field of polymer chemistry. Its role as a stereoregulator in polypropylene production is of significant industrial importance. The synthetic methods and reactivity profile outlined in this guide provide a foundation for its effective use in research and development. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe application.
References
Methodological & Application
Application Notes and Protocols: The Role of Dicyclopentyl(dimethoxy)silane in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicyclopentyl(dimethoxy)silane (DCPDMS) as an external electron donor in Ziegler-Natta catalysis, primarily for the production of isotactic polypropylene. This document outlines the significant impact of DCPDMS on catalyst performance and polymer properties, and provides detailed experimental protocols for its application in a laboratory setting.
Introduction
This compound, often referred to as "D-donor," is a crucial component in modern Ziegler-Natta catalyst systems for propylene polymerization.[1][2] Its primary function is to enhance the stereoselectivity of the catalyst, leading to the production of polypropylene with high isotacticity.[3] The bulky cyclopentyl groups of DCPDMS play a key role in selectively deactivating non-stereospecific active sites on the catalyst surface, thereby favoring the formation of highly crystalline isotactic polypropylene with desirable mechanical and thermal properties.[3] The use of DCPDMS allows for precise control over the polymer's microstructure, including its molecular weight and molecular weight distribution.[1]
Mechanism of Action
In Ziegler-Natta catalysis, the stereochemistry of the resulting polymer is determined by the structure of the active sites on the titanium-based catalyst, which is supported on magnesium chloride. External electron donors like DCPDMS are introduced into the polymerization system along with a co-catalyst, typically an organoaluminum compound such as triethylaluminum (TEAL).
The proposed mechanism involves the following key steps:
-
Complex Formation: DCPDMS forms a complex with the triethylaluminum co-catalyst.
-
Selective Poisoning: This complex then interacts with the Ziegler-Natta catalyst. The bulky nature of the dicyclopentyl groups allows for selective coordination to and deactivation of the non-stereospecific active sites on the catalyst surface.[3]
-
Enhanced Isotacticity: By blocking the non-stereospecific sites, the polymerization of propylene is directed to occur predominantly at the isospecific active sites, resulting in a polymer chain with a high degree of isotactic stereoregularity.
Caption: Mechanism of DCPDMS in Ziegler-Natta Catalysis.
Quantitative Data Presentation
The following tables summarize the typical effects of DCPDMS on catalyst activity and polypropylene properties. The data is compiled from various sources and represents typical outcomes under laboratory conditions.
Table 1: Effect of Al/Si Molar Ratio on Catalyst Activity and Polypropylene Isotacticity
| Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotactic Index (%) | Xylene Solubles (wt%) |
| 5 | 35 | 98.5 | 1.5 |
| 10 | 45 | 98.0 | 2.0 |
| 15 | 50 | 97.5 | 2.5 |
| 20 | 48 | 97.0 | 3.0 |
Note: Data are illustrative and can vary based on the specific catalyst system and polymerization conditions.
Table 2: Influence of DCPDMS on Polypropylene Molecular Weight and Melt Flow Rate
| External Donor | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) | Melt Flow Rate (g/10 min) |
| None | 65,000 | 280,000 | 4.3 | 15 |
| DCPDMS | 85,000 | 450,000 | 5.3 | 5 |
Note: The use of DCPDMS generally leads to an increase in molecular weight and a decrease in the melt flow rate.
Experimental Protocols
This section provides a detailed protocol for the slurry polymerization of propylene using a fourth-generation Ziegler-Natta catalyst with DCPDMS as the external donor.
Materials and Reagents
-
Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2).
-
Co-catalyst: Triethylaluminum (TEAL) solution in heptane (e.g., 1.0 M).
-
External Donor: this compound (DCPDMS).
-
Solvent: Anhydrous n-hexane or n-heptane.
-
Monomer: Polymerization-grade propylene.
-
Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).
-
Washing Agent: Methanol.
-
Inert Gas: High-purity nitrogen or argon.
Experimental Workflow
Caption: Propylene Polymerization Workflow.
Detailed Polymerization Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry a 2 L stainless steel autoclave reactor.
-
Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove any traces of moisture and oxygen.
-
-
Charging the Reactor:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Introduce 1 L of anhydrous n-hexane into the reactor via a cannula.
-
Add the desired amount of triethylaluminum (TEAL) solution (e.g., to achieve a specific Al/Ti molar ratio) to the reactor.
-
Inject the calculated volume of this compound (DCPDMS) to achieve the desired Al/Si molar ratio.
-
Stir the mixture at 300 rpm for 10 minutes.
-
-
Catalyst Injection:
-
Prepare a slurry of the Ziegler-Natta catalyst in a small amount of n-hexane in a Schlenk flask under a nitrogen atmosphere.
-
Inject the catalyst slurry into the reactor.
-
-
Pre-polymerization (Optional but Recommended):
-
Pressurize the reactor with a low pressure of propylene (e.g., 1 atm) and stir for 5-10 minutes at room temperature. This step helps to ensure uniform catalyst dispersion and morphology control of the final polymer.
-
-
Polymerization:
-
Increase the reactor temperature to the desired polymerization temperature (e.g., 70°C).
-
Pressurize the reactor with propylene to the desired pressure (e.g., 7 atm) and maintain this pressure throughout the polymerization by continuously feeding propylene.
-
Continue the polymerization for the desired reaction time (e.g., 1-2 hours), monitoring the propylene consumption.
-
-
Quenching and Polymer Recovery:
-
Stop the propylene feed and vent the excess monomer.
-
Cool the reactor to room temperature.
-
Quench the reaction by slowly adding 100 mL of acidified methanol to the reactor to deactivate the catalyst.
-
Stir for 30 minutes.
-
Filter the polymer product and wash it thoroughly with an excess of methanol to remove catalyst residues and atactic polymer.
-
Dry the resulting polypropylene powder in a vacuum oven at 60-80°C to a constant weight.
-
Polymer Characterization
-
Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).
-
Isotacticity: Determined by the xylene solubles method (ASTM D5492). The isotactic index is calculated as 100% minus the weight percentage of the xylene-soluble fraction.
-
Molecular Weight and Molecular Weight Distribution: Analyzed by Gel Permeation Chromatography (GPC).
-
Melt Flow Rate (MFR): Measured according to ASTM D1238.
Safety Precautions
-
Organoaluminum compounds like triethylaluminum are pyrophoric and react violently with water and air. All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
-
Propylene is a flammable gas. Ensure adequate ventilation and operate in a well-maintained fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize isotactic polypropylene with tailored properties for a wide range of applications.
References
Application Notes and Protocols for Dicyclopentyl(dimethoxy)silane in Polypropylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicyclopentyl(dimethoxy)silane (DCPDMS) as an external electron donor in Ziegler-Natta catalyzed polypropylene polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in synthesizing polypropylene with tailored properties.
Introduction
This compound (DCPDMS) is a crucial organosilicon compound utilized as an external electron donor (EED) in fourth-generation Ziegler-Natta catalyst systems for propylene polymerization.[1][2] Its primary function is to enhance the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene (iPP).[3] The bulky cyclopentyl groups of DCPDMS play a significant role in selectively deactivating non-stereospecific active sites on the catalyst surface, thereby promoting the formation of a polymer with high crystallinity, stiffness, and melting point.[4] This document outlines the application of DCPDMS, presenting its impact on catalyst performance and polymer properties through comparative data and detailed experimental procedures.
Data Presentation
The selection of an external electron donor significantly influences the final properties of the polypropylene. The following tables summarize the quantitative effects of this compound in comparison to other common silane donors.
Table 1: Comparison of External Electron Donors on Catalyst Activity and Polypropylene Isotacticity
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |
| This compound (DCPDMS) | 45.8 | 98.5 |
| Cyclohexyl(methyl)dimethoxysilane (CMDMS) | 42.1 | 97.2 |
| Diisopropyl(dimethoxy)silane (DIPDMS) | 38.5 | 96.8 |
| Diisobutyl(dimethoxy)silane (DIBDMS) | 35.2 | 95.5 |
Data compiled from various sources under comparable slurry polymerization conditions.
Table 2: Influence of External Electron Donors on Polypropylene Molecular Properties
| External Donor | Melt Flow Index (MFI, g/10 min) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| This compound (DCPDMS) | 2.1 | 350,000 | 5.8 |
| Cyclohexyl(methyl)dimethoxysilane (CMDMS) | 3.5 | 310,000 | 5.2 |
| Diisopropyl(dimethoxy)silane (DIPDMS) | 4.2 | 280,000 | 4.9 |
| Diisobutyl(dimethoxy)silane (DIBDMS) | 5.1 | 260,000 | 4.5 |
Data compiled from various sources under comparable slurry polymerization conditions.
Experimental Protocols
This section provides a detailed protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external electron donor.
Materials
-
Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/Di-n-butyl phthalate)
-
Co-catalyst: Triethylaluminum (TEAL)
-
External Electron Donor: this compound (DCPDMS)
-
Monomer: Polymerization-grade propylene
-
Solvent: Anhydrous n-heptane
-
Quenching Agent: Acidified methanol (5% HCl in methanol)
-
Gases: High-purity nitrogen and hydrogen
Equipment
-
5-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer, solvent, and catalyst components.
-
Schlenk line for inert atmosphere operations.
-
Catalyst injection system.
-
Drying oven.
Polymerization Procedure
-
Reactor Preparation: The reactor is thoroughly purged with high-purity nitrogen to remove any traces of oxygen and moisture.
-
Solvent and Co-catalyst Addition: 2.5 liters of anhydrous n-heptane are introduced into the reactor. A specified amount of triethylaluminum (TEAL) as a co-catalyst is then added.
-
External Donor Addition: this compound (DCPDMS) is added to the reactor. The molar ratio of Al:Si is a critical parameter and is typically in the range of 5 to 20.
-
Catalyst Injection: The Ziegler-Natta catalyst, suspended in a small amount of n-heptane, is injected into the reactor.
-
Pre-polymerization: The reactor temperature is maintained at 20°C, and propylene is introduced to achieve a pressure of 2 bar. Pre-polymerization is carried out for 15 minutes with constant stirring.
-
Polymerization: The reactor temperature is raised to 70°C, and the propylene pressure is increased to 7 bar. Hydrogen can be introduced at this stage to control the molecular weight of the polymer. The polymerization is allowed to proceed for 2 hours.
-
Termination: The polymerization is terminated by venting the unreacted propylene and cooling the reactor.
-
Product Recovery: The polymer slurry is discharged from the reactor. The polymer is separated by filtration and washed with acidified methanol to remove catalyst residues, followed by washing with fresh methanol.
-
Drying: The resulting polypropylene powder is dried in a vacuum oven at 60°C to a constant weight.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound in polypropylene polymerization.
References
Application Notes and Protocols: The Role of Dicyclopentyl(dimethoxy)silane in Controlling Polypropylene Isotacticity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of dicyclopentyl(dimethoxy)silane (DCPDMS) in the synthesis of isotactic polypropylene (iPP). Detailed protocols for polymerization and analysis are included to facilitate research and development in polymer chemistry and material science.
Introduction
This compound, commonly referred to as the "D-donor," is an external electron donor crucial in Ziegler-Natta catalyzed propylene polymerization for producing highly isotactic polypropylene.[1][2] The stereochemistry of polypropylene, specifically its isotacticity, profoundly influences its physical and mechanical properties, including crystallinity, melting point, stiffness, and tensile strength. The addition of external donors like DCPDMS to the polymerization system is a key strategy to control the polymer's microstructure and tailor its properties for specific applications.[3]
Mechanism of Action
In Ziegler-Natta catalysis, the catalyst surface possesses various active sites with differing stereoselectivities. Without a controlling agent, a mixture of isotactic, atactic (non-stereoregular), and syndiotactic polypropylene can be formed. DCPDMS enhances the isotacticity of the resulting polymer through a mechanism that is believed to involve two primary functions:
-
Selective Poisoning of Non-stereospecific Active Sites: DCPDMS selectively coordinates to and deactivates the non-stereospecific active sites on the catalyst surface. This selective "poisoning" inhibits the formation of atactic polypropylene, thereby increasing the proportion of the desired isotactic polymer.[4]
-
Transformation of Active Sites: It is also proposed that the adsorption of the external electron donor adjacent to a non-stereospecific active center can transform it into an isospecific one, further enhancing the production of isotactic polypropylene.[4]
The bulky cyclopentyl groups of DCPDMS create significant steric hindrance around the active sites of the catalyst. This steric hindrance forces the incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain, leading to the formation of a highly regular, isotactic structure.[4]
Quantitative Data Presentation
The use of this compound as an external donor significantly impacts the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene. The following table summarizes typical experimental data, comparing the effects of different external donors on key polymerization parameters.
| External Electron Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (g/10 min) | Molecular Weight (Mw) ( g/mol ) |
| None | Varies | Low | High | Low |
| This compound (D-Donor) | 35.5 | 98.5 | 3.2 | 450,000 |
| Cyclohexyl(methyl)dimethoxysilane (C-Donor) | Lower than D-Donor | High | Moderate | Moderate |
| Diisopropyl(dimethoxy)silane (P-Donor) | High | Moderate | High | Lower than D-Donor |
| Diisobutyl(dimethoxy)silane (DIBDMS) | High | Lower than D-Donor | High | Lower than D-Donor |
Data compiled from typical results in the literature. Actual values may vary depending on specific catalyst systems and polymerization conditions.[4][5]
Experimental Protocols
Ziegler-Natta Catalyst Preparation (General Procedure)
The following is a generalized protocol for the preparation of a MgCl₂-supported Ziegler-Natta catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Internal Electron Donor (e.g., a phthalate, diether, or succinate)
-
Anhydrous Heptane or other suitable solvent
Procedure:
-
Under an inert nitrogen atmosphere, co-mill anhydrous MgCl₂ with the internal electron donor.
-
The resulting solid is then treated with an excess of TiCl₄ at a temperature typically ranging from 80 to 130 °C for a specified duration.
-
The solid catalyst component is then thoroughly washed with an anhydrous solvent, such as heptane, to remove unreacted TiCl₄ and other byproducts.
-
The final catalyst is dried and stored under an inert atmosphere.
Propylene Polymerization
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminum (TEAL) as co-catalyst
-
This compound (DCPDMS) as an external electron donor
-
Polymerization grade propylene
-
Anhydrous heptane or liquid propylene as the reaction medium
-
Hydrogen (for molecular weight control)
Procedure:
-
A polymerization reactor is thoroughly dried and purged with nitrogen.
-
The reactor is charged with the reaction medium (e.g., anhydrous heptane).
-
A specific molar ratio of TEAL and DCPDMS are added to the reactor.
-
The Ziegler-Natta catalyst is introduced into the reactor.
-
The reactor is pressurized with propylene to the desired pressure. Hydrogen may be added at this stage to control the molecular weight of the polymer.
-
The polymerization is carried out at a constant temperature (e.g., 70 °C) and pressure for a set period.
-
After the desired reaction time, the polymerization is terminated by venting the propylene and adding a deactivating agent, such as isopropanol.
-
The resulting polypropylene is collected, washed, and dried.
Analysis of Polypropylene Isotacticity
The isotacticity of the synthesized polypropylene can be determined using several analytical techniques.
-
A known weight of the polypropylene sample is dissolved in boiling heptane.
-
The solution is allowed to cool, causing the isotactic fraction to precipitate while the atactic fraction remains dissolved.
-
The precipitated isotactic polypropylene is filtered, dried, and weighed.
-
The isotacticity index is calculated as the weight percentage of the heptane-insoluble fraction.
-
¹³C NMR spectroscopy is a powerful technique for determining the tacticity of polypropylene by analyzing the stereochemical sequence of the methyl groups in the polymer chain.[6]
-
A small amount of the polymer is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature.
-
The ¹³C NMR spectrum is recorded, and the relative intensities of the peaks in the methyl region are used to quantify the pentad (mmmm, mmmr, etc.) and triad (mm, mr, rr) sequences, which provides a detailed measure of the isotacticity.[6]
-
FTIR spectroscopy can be used as a rapid method for estimating the isotacticity of polypropylene.
-
The ratio of the absorbance of specific bands in the FTIR spectrum, which are sensitive to the helical structure of isotactic polypropylene, can be correlated with the isotacticity determined by other methods like NMR.[7]
Visualizations
Caption: Mechanism of DCPDMS in enhancing isotacticity.
Caption: Experimental workflow for polypropylene synthesis.
References
Application of Dicyclopentyl(dimethoxy)silane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilicon compound with the chemical formula (C₅H₉)₂Si(OCH₃)₂.[1] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, confers unique steric and electronic properties.[1] While it finds use as a versatile silylating agent for protecting sensitive functional groups in organic synthesis, its most significant application lies in the field of polymer chemistry.[1] Specifically, DCPDMS serves as a critical external electron donor in Ziegler-Natta catalyst systems for the stereoselective polymerization of propylene to produce isotactic polypropylene (iPP).[1][2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of isotactic polypropylene.
Mechanism of Action in Ziegler-Natta Catalysis
In Ziegler-Natta polymerization, the catalyst system typically consists of a titanium-based solid catalyst (pre-catalyst), an organoaluminum compound (co-catalyst, e.g., triethylaluminum - TEA), and an external electron donor. DCPDMS, as an external donor, plays a crucial role in enhancing the stereospecificity of the catalyst.[1]
The proposed mechanism involves the following key steps:
-
Activation of the Catalyst : The organoaluminum co-catalyst activates the titanium pre-catalyst.
-
Coordination of the External Donor : this compound coordinates to the active sites on the catalyst surface.[1]
-
Selective Poisoning : The bulky cyclopentyl groups of DCPDMS selectively poison the non-stereospecific active sites on the catalyst.[1] This selective deactivation prevents the formation of atactic (non-crystalline) polypropylene.
-
Promotion of Isotacticity : By allowing only the stereospecific active sites to function, DCPDMS promotes the formation of highly isotactic polypropylene, which is characterized by a regular arrangement of methyl groups along the polymer chain, leading to high crystallinity and desirable mechanical properties.[1][3]
The following diagram illustrates the logical relationship in the Ziegler-Natta catalyst system with DCPDMS.
Quantitative Data on the Performance of this compound
The use of this compound as an external donor significantly impacts the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene. The following table summarizes typical quantitative data, comparing the effect of DCPDMS with other external donors.
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity (%) | Melting Temperature (Tₘ, °C) |
| None | 15.2 | 85.6 | 158.2 |
| This compound (DCPDMS) | 25.8 | 98.5 | 165.1 |
| Cyclohexyl(methyl)dimethoxysilane (CHMDMS) | 22.5 | 97.2 | 163.8 |
| Diisopropyl(dimethoxy)silane (DIPDMS) | 18.9 | 96.8 | 162.5 |
Note: The data presented are representative values and can vary depending on the specific catalyst system and polymerization conditions.
Experimental Protocols
Protocol 1: Slurry Polymerization of Propylene
This protocol describes a typical laboratory-scale slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external electron donor.[2]
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂ supported catalyst)
-
Triethylaluminum (TEA) solution in heptane
-
This compound (DCPDMS)
-
Heptane (polymerization grade, dried)
-
Propylene (polymerization grade)
-
Nitrogen (high purity)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
Equipment:
-
Jacketed glass reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Syringes and cannulas
-
Mass flow controller for propylene
-
Thermostatic bath
Procedure:
-
Reactor Preparation : Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.
-
Solvent Addition : Introduce 500 mL of dry heptane into the reactor under a nitrogen atmosphere.
-
Reagent Addition :
-
Add a specified amount of triethylaluminum (TEA) solution to the reactor via syringe.
-
Add the desired amount of this compound (DCPDMS) to the reactor. The Al/Si molar ratio is a critical parameter to control.
-
Introduce the solid Ziegler-Natta catalyst (e.g., 10 mg) as a slurry in heptane.
-
-
Pre-polymerization : Stir the mixture at room temperature for 5-10 minutes.
-
Polymerization :
-
Heat the reactor to the desired polymerization temperature (e.g., 70 °C).
-
Introduce propylene gas at a constant pressure (e.g., 7 bar) using a mass flow controller.
-
Continue the polymerization for the desired time (e.g., 1-2 hours), maintaining a constant temperature and pressure.
-
-
Termination : Stop the propylene flow and vent the reactor. Cool the reactor to room temperature.
-
Product Work-up :
-
Quench the reaction by slowly adding 10 mL of methanol.
-
Filter the polymer slurry and wash the solid polymer with a 10% HCl solution to remove catalyst residues.
-
Wash the polymer with deionized water until the washings are neutral.
-
Wash the polymer with methanol.
-
Dry the polypropylene powder in a vacuum oven at 60-80 °C to a constant weight.
-
The following diagram illustrates the experimental workflow for the slurry polymerization of propylene.
Protocol 2: Characterization of Polypropylene
1. Determination of Isotacticity:
Isotacticity is typically determined by solvent extraction. The atactic and low-molecular-weight isotactic fractions are soluble in boiling xylene or heptane, while the highly isotactic fraction is insoluble.
-
Procedure : A known weight of the polymer is refluxed in xylene for several hours. The insoluble fraction is then filtered, dried, and weighed. The isotacticity is expressed as the weight percentage of the insoluble fraction.
2. Molecular Weight and Molecular Weight Distribution (MWD) Analysis:
Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[4]
-
Typical Conditions :
-
Instrument : High-temperature GPC system.
-
Solvent : 1,2,4-Trichlorobenzene.
-
Temperature : 135-150 °C.
-
Calibration : Polystyrene standards.
-
3. Thermal Properties Analysis:
Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tₘ) and crystallinity of the polypropylene.
-
Procedure : A small sample of the polymer is heated at a controlled rate (e.g., 10 °C/min) to above its melting point, then cooled at a controlled rate, and then reheated. The melting temperature is determined from the peak of the endothermic transition in the second heating scan.
Conclusion
This compound is a highly effective external electron donor for Ziegler-Natta catalyzed propylene polymerization. Its use leads to a significant increase in the isotacticity and crystallinity of the resulting polypropylene, thereby enhancing its mechanical and thermal properties. The protocols provided herein offer a framework for the synthesis and characterization of isotactic polypropylene using DCPDMS, which can be adapted and optimized for specific research and development needs.
References
Application Notes and Protocols for Producing High Crystallinity Polypropylene using Dicyclopentyl(dimethoxy)silane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the utilization of dicyclopentyl(dimethoxy)silane (DCPDMS) as an external electron donor in Ziegler-Natta catalyzed polymerization for the production of high crystallinity polypropylene (PP). This document outlines the critical role of DCPDMS in controlling polymer isotacticity, leading to enhanced thermal and mechanical properties. Detailed experimental protocols for slurry polymerization of propylene, catalyst preparation, and subsequent polymer characterization are provided. Quantitative data illustrating the impact of DCPDMS concentration on key polypropylene attributes such as isotacticity index, melt flow rate, molecular weight, and crystallinity are presented in structured tables. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
Polypropylene (PP) is a versatile thermoplastic polymer with a wide range of applications, owing to its excellent mechanical properties, chemical resistance, and low cost. The performance of polypropylene is intrinsically linked to its microstructure, particularly its stereoregularity, which dictates the degree of crystallinity. High crystallinity polypropylene exhibits superior stiffness, tensile strength, and heat resistance, making it suitable for demanding applications.
The stereospecific polymerization of propylene is predominantly achieved using Ziegler-Natta (Z-N) catalysts. The performance of these catalysts can be significantly enhanced by the use of external electron donors, which selectively poison the non-stereospecific active sites on the catalyst surface. This compound (DCPDMS), also known as "D-donor", is a highly effective external electron donor for controlling the isotacticity of polypropylene. Its bulky cyclopentyl groups provide the necessary steric hindrance to favor the formation of a highly regular polymer chain, resulting in high crystallinity.
These application notes will delve into the practical aspects of employing DCPDMS to synthesize high crystallinity polypropylene, providing researchers and professionals with the necessary protocols and data to achieve desired polymer properties.
Role of this compound (DCPDMS)
This compound plays a crucial role as a selectivity control agent in Ziegler-Natta catalyzed propylene polymerization. Its primary functions include:
-
Enhancing Stereoselectivity: DCPDMS selectively deactivates the aspecific active sites on the Ziegler-Natta catalyst, which are responsible for the formation of atactic (amorphous) polypropylene. This selective poisoning mechanism promotes the propagation of highly isotactic polymer chains, leading to a significant increase in the crystallinity of the final product.
-
Controlling Molecular Weight Distribution: The addition of DCPDMS can influence the molecular weight distribution (MWD) of the resulting polypropylene. While some studies suggest that DCPDMS, along with other donors like diisopropyl dimethoxy silane (DIPDMS), can lead to a broader MWD, the precise effect is dependent on the specific catalyst system and polymerization conditions.
-
Improving Catalyst Hydrogen Response: DCPDMS can modulate the catalyst's response to hydrogen, which is commonly used as a chain transfer agent to control the molecular weight (and thus the melt flow rate) of the polymer.
Data Presentation: Effect of DCPDMS on Polypropylene Properties
The concentration of DCPDMS, often expressed as the molar ratio of the cocatalyst (e.g., Triethylaluminum, TEAL) to the external donor (Al/Si), is a critical parameter that dictates the final properties of the polypropylene. The following tables summarize the quantitative relationship between the Al/Si molar ratio and key polymer characteristics.
Table 1: Effect of Al/Si Molar Ratio on Catalyst Activity and Polypropylene Isotacticity
| Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |
| 5 | 45.2 | 98.5 |
| 10 | 48.9 | 97.8 |
| 20 | 55.1 | 96.5 |
| 30 | 52.3 | 95.2 |
Note: Data is synthesized from typical results reported in the literature. Actual values may vary depending on the specific catalyst, cocatalyst, and polymerization conditions.
Table 2: Influence of Al/Si Molar Ratio on Melt Flow Rate and Molecular Weight Properties of Polypropylene
| Al/Si Molar Ratio | Melt Flow Rate (MFR, g/10 min) | Weight-Average Molecular Weight (Mw, g/mol ) | Molecular Weight Distribution (MWD, Mw/Mn) |
| 5 | 2.1 | 450,000 | 5.8 |
| 10 | 2.8 | 410,000 | 6.2 |
| 20 | 3.5 | 370,000 | 6.5 |
| 30 | 4.2 | 340,000 | 6.8 |
Note: Data is synthesized from typical results reported in the literature. MFR is measured at 230°C with a 2.16 kg load.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of high crystallinity polypropylene using DCPDMS.
Preparation of Ziegler-Natta Catalyst (MgCl₂-supported TiCl₄)
A high-activity Ziegler-Natta catalyst is essential for achieving efficient polymerization. The following is a general protocol for the preparation of a MgCl₂-supported TiCl₄ catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Internal Electron Donor (e.g., Diisobutyl phthalate - DIBP)
-
Anhydrous Heptane (or other suitable alkane solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, ball mill anhydrous MgCl₂ for a specified duration to achieve a high surface area.
-
Suspend the activated MgCl₂ in anhydrous heptane in a jacketed glass reactor equipped with a mechanical stirrer.
-
Cool the suspension to a low temperature (e.g., -20°C).
-
Slowly add a solution of TiCl₄ in heptane to the MgCl₂ suspension while stirring.
-
After the addition of TiCl₄, add the internal electron donor (DIBP).
-
Slowly raise the temperature of the reactor to a specific activation temperature (e.g., 80-100°C) and maintain for a set period.
-
After the activation period, stop the stirring and allow the solid catalyst to settle.
-
Decant the supernatant liquid and wash the solid catalyst multiple times with anhydrous heptane to remove unreacted TiCl₄ and other byproducts.
-
Dry the final catalyst under a stream of inert gas to obtain a free-flowing powder.
Slurry Polymerization of Propylene
This protocol describes a typical laboratory-scale slurry polymerization of propylene using the prepared Ziegler-Natta catalyst, TEAL as a cocatalyst, and DCPDMS as the external donor.
Materials:
-
Ziegler-Natta Catalyst (prepared as in 4.1)
-
Triethylaluminum (TEAL) solution in heptane
-
This compound (DCPDMS) solution in heptane
-
Anhydrous Heptane (polymerization grade)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control)
-
Nitrogen or Argon (for inert atmosphere)
Equipment:
-
Jacketed stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet ports.
Procedure:
-
Thoroughly dry and purge the polymerization reactor with high-purity nitrogen or argon to remove any traces of oxygen and moisture.
-
Introduce a specific volume of anhydrous heptane into the reactor.
-
Pressurize the reactor with propylene to a predetermined pressure and heat to the desired polymerization temperature (e.g., 70°C).
-
In a separate vessel under an inert atmosphere, prepare the catalyst system by adding the TEAL solution, followed by the DCPDMS solution, to a suspension of the Ziegler-Natta catalyst in heptane. The molar ratio of Al/Si should be carefully controlled based on the desired polymer properties (refer to Tables 1 and 2).
-
Inject the prepared catalyst system into the heated and pressurized reactor to initiate polymerization.
-
Maintain a constant propylene pressure throughout the polymerization by continuously feeding propylene gas.
-
If required, introduce a specific amount of hydrogen to control the molecular weight of the polymer.
-
After the desired reaction time, terminate the polymerization by venting the excess propylene and cooling the reactor.
-
Quench the reaction by adding a small amount of acidified alcohol (e.g., isopropanol with HCl) to deactivate the catalyst.
-
Filter the resulting polypropylene powder, wash it thoroughly with alcohol and then with water to remove catalyst residues.
-
Dry the polymer powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization of Polypropylene
4.3.1. Determination of Isotacticity Index (I.I.)
The isotacticity index is a measure of the stereoregularity of the polypropylene and is determined by the Soxhlet extraction method.
-
Weigh a known amount of the dried polymer powder.
-
Extract the polymer with boiling n-heptane in a Soxhlet apparatus for a specified period (e.g., 24 hours). The atactic portion of the polymer is soluble in boiling heptane.
-
After extraction, dry the remaining insoluble fraction (isotactic polypropylene) in a vacuum oven to a constant weight.
-
Calculate the Isotacticity Index (%) as: I.I. (%) = (Weight of insoluble fraction / Initial weight of polymer) x 100
4.3.2. Melt Flow Rate (MFR) Measurement
The MFR is an empirical measure of the ease of flow of the molten polymer and is inversely related to its molecular weight.
-
Use a standard melt flow indexer according to ASTM D1238 or ISO 1133.
-
Set the temperature of the indexer to 230°C.
-
Place a known amount of the polypropylene sample into the barrel of the indexer.
-
Apply a standard weight of 2.16 kg to the piston.
-
After a specified preheating time, allow the molten polymer to extrude through a standard die.
-
Collect the extrudate over a set period and weigh it.
-
Express the MFR in grams of polymer per 10 minutes (g/10 min).
4.3.3. Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mw, Mn) and molecular weight distribution (MWD = Mw/Mn) of the polymer.
-
Dissolve the polypropylene sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 150°C).
-
Inject the polymer solution into a GPC system equipped with a set of columns suitable for high molecular weight polymers.
-
Use a universal calibration curve based on polystyrene standards to determine the molecular weight parameters.
4.3.4. Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the polymer, including the melting temperature (Tm) and the degree of crystallinity.
-
Accurately weigh a small amount of the polypropylene sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature well above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization temperature (e.g., 50°C).
-
Reheat the sample at the same controlled rate to 200°C.
-
The melting temperature (Tm) is determined from the peak of the endothermic melting curve in the second heating scan.
-
The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHf / ΔHf°) x 100 where ΔHf is the heat of fusion of the sample determined from the area under the melting peak, and ΔHf° is the heat of fusion for 100% crystalline polypropylene (typically taken as 209 J/g).
Visualizations
Experimental Workflow for High Crystallinity Polypropylene Synthesis
Caption: Workflow for the synthesis of high crystallinity polypropylene.
Signaling Pathway: Role of DCPDMS in Ziegler-Natta Catalysis
Caption: Mechanism of DCPDMS in promoting isotactic polypropylene formation.
Logical Relationship: DCPDMS Concentration vs. Polypropylene Properties
Caption: Relationship between DCPDMS concentration and key PP properties.
Conclusion
This compound is an indispensable external electron donor for the production of high crystallinity polypropylene using Ziegler-Natta catalysts. By carefully controlling the concentration of DCPDMS, typically through the Al/Si molar ratio, researchers and manufacturers can effectively tailor the isotacticity, molecular weight, and melt flow characteristics of the resulting polymer. The protocols and data presented in these application notes provide a solid foundation for the synthesis and characterization of high-performance polypropylene with enhanced crystallinity, enabling its use in a variety of advanced applications.
Application Notes and Protocols: Dicyclopentyl(dimethoxy)silane in Propylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentyl(dimethoxy)silane (DCPDMS), often referred to as "D-donor," is an external electron donor crucial in the Ziegler-Natta catalyzed polymerization of propylene.[1] Its primary function is to enhance the stereoselectivity of the catalyst system, leading to the production of highly isotactic polypropylene (iPP).[1][2] The isotacticity of the polymer is a critical factor that determines its mechanical and thermal properties, such as crystallinity, melting point, and stiffness.
The addition of an external electron donor like DCPDMS to the polymerization system, which typically consists of a titanium-based Ziegler-Natta catalyst and an organoaluminum cocatalyst (e.g., triethylaluminum), influences several key aspects of the polymerization process and the resulting polymer.[3][4] The bulky cyclopentyl groups of DCPDMS are thought to selectively poison the non-stereospecific active sites on the catalyst surface, thereby favoring the formation of the highly ordered isotactic polymer structure.[1] Beyond improving stereoregularity, DCPDMS also plays a role in controlling the molecular weight of the polypropylene and the overall activity of the catalyst.[3][5] The concentration of the external donor, often expressed as a molar ratio relative to the aluminum cocatalyst (Al/Si) or the titanium in the catalyst (Ti/Si), is a critical parameter that allows for the fine-tuning of the polymer's properties.[5][6]
These application notes provide a detailed protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external donor.
Data Presentation
The following table summarizes the quantitative effect of the Al/Si molar ratio, which is inversely related to the concentration of this compound, on the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene.
| Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (MFR) (g/10 min) |
| 10 | 35.2 | 98.5 | 3.1 |
| 20 | 42.1 | 97.8 | 4.5 |
| 30 | 45.5 | 97.2 | 5.8 |
| 40 | 48.3 | 96.5 | 7.2 |
Note: This data is representative and compiled from typical results presented in the literature. Actual values may vary depending on the specific catalyst system, and other polymerization conditions.
Experimental Protocols
This protocol describes a typical slurry polymerization of propylene in a laboratory-scale reactor.
Materials:
-
Reactor: A 2-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for nitrogen, propylene, and catalyst components.
-
Catalyst: A high-activity MgCl₂-supported Ziegler-Natta catalyst (e.g., a fourth-generation catalyst).
-
Cocatalyst: Triethylaluminum (TEAL) solution (e.g., 1 M in heptane).
-
External Donor: this compound (DCPDMS) solution (e.g., 0.1 M in heptane).
-
Solvent: Anhydrous n-heptane.
-
Monomer: Polymerization-grade propylene.
-
Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).
-
Gases: High-purity nitrogen and hydrogen.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90-100°C) to remove any traces of oxygen and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.
-
-
Introduction of Reagents:
-
Introduce 1 liter of anhydrous n-heptane into the reactor.
-
Add the desired amount of triethylaluminum (TEAL) solution as the cocatalyst.
-
Introduce the specified volume of the this compound (DCPDMS) solution to achieve the target Al/Si molar ratio.[5]
-
If molecular weight control is desired, introduce a specific partial pressure of hydrogen.
-
-
Pre-polymerization:
-
Introduce a small amount of propylene into the reactor and maintain a low pressure (e.g., 0.1-0.2 MPa) for a short period (e.g., 5-10 minutes) at a lower temperature (e.g., 20-30°C). This step allows for the controlled formation of a small amount of polymer on the catalyst particles, which helps to preserve the catalyst morphology.
-
-
Polymerization:
-
Pressurize the reactor with propylene to the desired operating pressure (e.g., 0.7 MPa).
-
Inject a suspension of the Ziegler-Natta catalyst (typically 10-20 mg) in anhydrous heptane into the reactor to initiate the polymerization.
-
Maintain a constant temperature and pressure throughout the polymerization for the desired reaction time (e.g., 1-2 hours). Continuously feed propylene to the reactor to compensate for the monomer consumption.
-
-
Reaction Termination and Polymer Recovery:
-
Stop the propylene feed and vent the excess monomer.
-
Cool the reactor to room temperature.
-
Quench the reaction by slowly adding the acidified ethanol solution to the reactor to deactivate the catalyst.
-
Stir the resulting polymer slurry for 30 minutes.
-
Filter the polypropylene powder, wash it thoroughly with ethanol and then with distilled water until the washings are neutral.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
-
Characterization:
-
Determine the catalyst activity by dividing the mass of the polymer produced by the mass of the catalyst used and the polymerization time.
-
Measure the isotacticity index of the polymer by Soxhlet extraction with boiling heptane.
-
Characterize the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Determine the Melt Flow Rate (MFR) according to standard procedures (e.g., ASTM D1238).
-
Mandatory Visualization
Caption: Experimental workflow for propylene polymerization.
References
Application Notes and Protocols: The Influence of Dicyclopentyl(dimethoxy)silane Concentration on Ziegler-Natta Catalyst Activity in Polypropylene Polymerization
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentyl(dimethoxy)silane (DCPDMS) is a widely utilized external electron donor in fourth-generation Ziegler-Natta catalyst systems for the polymerization of propylene. Its primary function is to enhance the stereoselectivity of the catalyst, leading to polypropylene with a high isotactic index, which in turn imparts desirable properties such as high crystallinity, stiffness, and thermal resistance to the polymer. The concentration of DCPDMS, typically expressed as the molar ratio of silicon (from DCPDMS) to titanium (from the catalyst), is a critical parameter that significantly influences not only the stereoregularity of the polymer but also the overall activity of the catalyst and the molecular weight characteristics of the resulting polypropylene.[1] This document provides detailed application notes, experimental protocols, and a mechanistic overview of the effects of DCPDMS concentration on catalyst activity.
Mechanism of Action
The role of an external donor like DCPDMS in Ziegler-Natta catalysis is multifaceted. It interacts with the cocatalyst, typically triethylaluminium (TEA), and the solid catalyst component, which is often composed of titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂). The key mechanistic steps are believed to include:
-
Complexation with Cocatalyst: DCPDMS forms a complex with the TEA cocatalyst in the polymerization medium. This complexation modulates the alkylating and reducing power of the TEA.[2]
-
Stereoselective Poisoning and Transformation of Active Sites: The DCPDMS-TEA complex interacts with the catalyst surface. It is proposed that the bulky dicyclopentyl groups of DCPDMS selectively poison or deactivate non-stereospecific active sites on the catalyst surface. This selective deactivation allows the isospecific active sites to dominate the polymerization process, resulting in a higher isotacticity of the polypropylene.[3] Some theories also suggest that the external donor can transform aspecific sites into isospecific ones.
-
Influence on Catalyst Activity: The concentration of DCPDMS has a biphasic effect on catalyst activity. Initially, at lower concentrations, the addition of DCPDMS can lead to an increase in catalyst activity. This is attributed to the complexation with the external donor, which can lead to a decrease in the number of donor-free sites that might otherwise be less active or inactive. However, at higher concentrations, an excess of the external donor can lead to a gradual decrease in activity.[2] This deactivation at high concentrations may be due to the excessive poisoning of active sites or exchange reactions at the catalyst center.[2]
Data Presentation: Concentration Effects
The following table summarizes the representative effects of varying the Si/Ti molar ratio on the catalyst activity and the properties of the resulting polypropylene. The data presented is a composite representation based on trends reported in the literature. Actual values will vary depending on the specific catalyst system, cocatalyst, and polymerization conditions.
| Si/Ti Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotactic Index (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (MWD) |
| 0 | 15 | 92.5 | 350,000 | 5.5 |
| 5 | 20 | 96.8 | 400,000 | 5.0 |
| 10 | 25 | 98.5 | 450,000 | 4.8 |
| 15 | 22 | 98.8 | 430,000 | 4.6 |
| 20 | 18 | 99.0 | 410,000 | 4.5 |
Experimental Protocols
Materials and Reagents
-
Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄/dibutylphthalate/MgCl₂)
-
Cocatalyst: Triethylaluminium (TEA) solution (e.g., 1 M in hexane)
-
External Donor: this compound (DCPDMS)
-
Solvent: Anhydrous heptane or hexane
-
Monomer: Polymerization-grade propylene
-
Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol)
-
Inert Gas: High-purity nitrogen or argon
Protocol for Slurry Polymerization of Propylene
This protocol describes a typical lab-scale slurry polymerization in a stirred-tank reactor. All procedures must be carried out under an inert atmosphere using Schlenk line or glovebox techniques to exclude moisture and oxygen.
2.1. Reactor Preparation:
-
A 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlets for monomer and catalyst components is used.
-
The reactor is thoroughly cleaned and dried in an oven at 120 °C overnight.
-
The reactor is then assembled while hot and purged with high-purity nitrogen for at least 1 hour to ensure an inert atmosphere.
2.2. Polymerization Procedure:
-
The reactor is charged with 1 L of anhydrous heptane under a nitrogen atmosphere.
-
The desired amount of TEA solution is injected into the reactor, followed by the calculated volume of DCPDMS solution to achieve the target Si/Ti molar ratio. The mixture is stirred at 300 rpm for 10 minutes at room temperature.
-
Approximately 10-20 mg of the solid Ziegler-Natta catalyst, prepared as a slurry in a small amount of heptane, is injected into the reactor.
-
The reactor is then pressurized with propylene to the desired pressure (e.g., 7 bar).
-
The temperature is raised to the polymerization temperature (e.g., 70 °C), and the polymerization is allowed to proceed for a set duration (e.g., 2 hours). The propylene pressure is maintained throughout the reaction by continuous feeding.
-
After the specified time, the propylene feed is stopped, and the reactor is vented to atmospheric pressure.
-
The polymerization is terminated by injecting 20 mL of acidified methanol into the reactor.
-
The reactor is cooled to room temperature, and the polymer slurry is discharged.
-
The polypropylene powder is collected by filtration, washed several times with methanol and then with acetone, and finally dried in a vacuum oven at 60 °C to a constant weight.
Analytical Methods for Polymer Characterization
3.1. Determination of Catalyst Activity:
Catalyst activity is calculated using the following formula: Activity (kg PP/g cat·h) = (Mass of polymer (kg)) / (Mass of catalyst (g) × Polymerization time (h))
3.2. Determination of Isotactic Index:
The isotactic index (I.I.) is determined by Soxhlet extraction. A known weight of the polymer is extracted with boiling heptane for 24 hours. The insoluble fraction, which represents the isotactic polypropylene, is then dried and weighed. I.I. (%) = (Weight of insoluble fraction / Initial weight of polymer) × 100
3.3. Determination of Molecular Weight and Molecular Weight Distribution:
The weight-average molecular weight (Mw), number-average molecular weight (Mn), and molecular weight distribution (MWD = Mw/Mn) are determined by high-temperature gel permeation chromatography (GPC). The analysis is typically performed at 150 °C using 1,2,4-trichlorobenzene as the solvent and calibrated with polystyrene standards.
Visualizations
Caption: Experimental workflow for propylene polymerization.
Caption: Mechanism of DCPDMS in Ziegler-Natta catalysis.
References
Application Notes and Protocols: Dicyclopentyl(dimethoxy)silane in Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicyclopentyl(dimethoxy)silane (DCPDMS) in the synthesis of specialty polymers, with a primary focus on its role as an external electron donor in Ziegler-Natta catalyzed polypropylene production. Detailed experimental protocols and comparative data are presented to guide researchers in utilizing this versatile organosilicon compound to achieve desired polymer properties.
Introduction
This compound (DCPDMS), also known as Donor-D, is a critical component in the synthesis of specialty polymers, particularly isotactic polypropylene (iPP).[1][2] Its primary function is to act as an external electron donor in conjunction with Ziegler-Natta catalyst systems, which typically consist of a titanium-based procatalyst on a magnesium dichloride support and an aluminum alkyl cocatalyst.[1][3] The bulky cyclopentyl groups and the electron-donating methoxy groups of DCPDMS play a crucial role in controlling the stereochemistry of the polymerization process, leading to polymers with high isotacticity, crystallinity, and desirable mechanical properties.[1][2][4]
The addition of DCPDMS to the polymerization system significantly influences the catalyst's performance by selectively poisoning non-stereospecific active sites, thereby promoting the formation of highly regular polymer chains.[1] This results in an increased yield of the desired isotactic polymer and allows for the fine-tuning of properties such as molecular weight and molecular weight distribution.[2][4]
Key Applications and Advantages
The principal application of this compound lies in its role as an external electron donor in Ziegler-Natta catalysis for propylene polymerization.[1] Its use offers several distinct advantages:
-
Enhanced Stereoselectivity: DCPDMS is highly effective in increasing the isotacticity of polypropylene, leading to polymers with higher stiffness, melting point, and crystallinity.[2][4]
-
Increased Catalyst Activity and Yield: It can improve the overall activity of the catalyst system, resulting in a higher yield of polymer per unit of catalyst.[2]
-
Control of Polymer Properties: The use of DCPDMS allows for the modulation of the polymer's molecular weight and molecular weight distribution.[4]
-
Improved Hydrogen Response: It enhances the catalyst's response to hydrogen, which is used as a chain transfer agent to control molecular weight.[1][4]
Comparative Performance Data
The selection of an external electron donor has a significant impact on the final properties of the synthesized polypropylene. The following tables summarize comparative data for this compound (Donor-D) against other common silane donors.
Table 1: Comparison of External Donors on Propylene Polymerization Performance
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| This compound (DCPDMS / Donor-D) | 35.2 | 98.5 | 4.5 x 10^5 | 5.2 |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 30.8 | 97.2 | 3.8 x 10^5 | 4.8 |
| Dipiperidyldimethoxysilane (Donor-Py) | 25.5 | 99.1 | 5.2 x 10^5 | 6.1 |
Data is synthesized from findings presented in referenced literature and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.[4]
Table 2: Influence of Hydrogen Concentration on Polymer Properties with Different External Donors
| External Donor | H₂ Concentration (NL) | Melt Flow Rate (MFR) (g/10 min) | Isotacticity Index (%) |
| DCPDMS (Donor-D) | 0 | 1.2 | 98.5 |
| 5 | 5.8 | 98.2 | |
| 10 | 12.1 | 97.9 | |
| Donor-C | 0 | 1.8 | 97.2 |
| 5 | 8.5 | 96.8 | |
| 10 | 18.3 | 96.5 | |
| Donor-Py | 0 | 0.9 | 99.1 |
| 5 | 3.5 | 98.9 | |
| 10 | 7.2 | 98.7 |
This table illustrates the hydrogen response of the catalyst system with different external donors. Data is representative of trends observed in the literature.[4]
Experimental Protocols
The following are detailed protocols for the preparation of a Ziegler-Natta catalyst and subsequent propylene polymerization using this compound as the external electron donor.
Preparation of MgCl₂-Supported TiCl₄ Catalyst
This protocol describes the synthesis of a high-activity Ziegler-Natta catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Internal Electron Donor (e.g., Di-n-butyl phthalate - DBP)
-
Toluene (anhydrous)
-
n-Heptane (anhydrous)
Procedure:
-
Activate the δ-MgCl₂ support by ball-milling anhydrous MgCl₂.
-
In a glovebox under a nitrogen atmosphere, add the activated MgCl₂ to a stirred reactor containing anhydrous toluene.
-
Slowly add the internal electron donor (DBP) to the slurry at room temperature.
-
Heat the mixture to 100°C and slowly add TiCl₄.
-
Maintain the temperature at 110°C for 2 hours with continuous stirring.
-
Allow the solid to settle, then decant the supernatant.
-
Wash the solid catalyst multiple times with anhydrous toluene and then with anhydrous n-heptane.
-
Dry the catalyst under a stream of nitrogen to obtain a free-flowing powder.
Propylene Polymerization
This protocol outlines the slurry-phase polymerization of propylene.
Materials:
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminum (TEAL) as cocatalyst
-
This compound (DCPDMS) as external electron donor
-
n-Heptane (polymerization grade, anhydrous)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control, if desired)
Procedure:
-
Thoroughly dry a 2 L stainless steel autoclave reactor and purge with high-purity nitrogen.
-
Introduce 1 L of anhydrous n-heptane into the reactor.
-
Add the desired amount of triethylaluminum (TEAL) cocatalyst to the reactor.
-
Add the specified amount of this compound (DCPDMS) external donor. The Al/Si molar ratio is a critical parameter to control.
-
Inject the Ziegler-Natta catalyst suspension in n-heptane into the reactor.
-
If controlling molecular weight, introduce a specific partial pressure of hydrogen.
-
Pressurize the reactor with propylene to the desired pressure (e.g., 0.7 MPa).
-
Raise the temperature to the desired polymerization temperature (e.g., 70°C) and maintain it for the duration of the reaction (e.g., 2 hours).
-
Continuously feed propylene to maintain a constant pressure.
-
After the specified time, stop the polymerization by venting the propylene and cooling the reactor.
-
Add acidified ethanol to quench the catalyst and precipitate the polymer.
-
Filter the polypropylene, wash with ethanol and acetone, and dry in a vacuum oven at 60°C to a constant weight.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis of specialty polymers using this compound.
Caption: Experimental workflow for Ziegler-Natta catalyst preparation and propylene polymerization.
Caption: Role of DCPDMS in promoting isotactic polypropylene formation.
References
- 1. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
Application Notes and Protocols: Handling Moisture-Sensitive Dicyclopentyl(dimethoxy)silane
Introduction
Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilicon compound widely utilized as a critical component in Ziegler-Natta catalyst systems for propylene polymerization and as a versatile silylating agent in organic synthesis.[1] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, imparts unique steric and electronic properties.[1] However, the silicon-oxygen-carbon (Si-O-C) bonds make DCPDMS highly susceptible to hydrolysis, necessitating stringent moisture-free handling techniques to maintain its integrity and ensure experimental reproducibility.[1][2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the proper storage, handling, and transfer of this moisture-sensitive reagent.
Chemical and Physical Properties
Accurate physical and chemical data are crucial for the safe and effective use of this compound. The properties below have been compiled from various suppliers and safety data sheets.
| Property | Value | References |
| CAS Number | 126990-35-0 | [1][4] |
| Molecular Formula | C₁₂H₂₄O₂Si | [2][4] |
| Molecular Weight | 228.41 g/mol | [4][5] |
| Appearance | Colorless transparent liquid | [2][4] |
| Purity | ≥99.0% | [2][4] |
| Boiling Point | 118-120°C @ 6-9 mmHg; 251°C @ 760 mmHg | [1][2][4] |
| Density (20-25°C) | 0.980 - 0.990 g/cm³ | [2][4] |
| Refractive Index (25°C) | 1.4640 - 1.4660 | [2][4] |
| Flash Point | 94 - 102°C (closed cup) | [2][4] |
| Moisture Content | <100 ppm (≤0.01%) | [2][4] |
The Chemistry of Moisture Sensitivity
The primary challenge in handling this compound is its reactivity with water. The presence of even trace amounts of moisture can lead to hydrolysis of the methoxy groups (-OCH₃), forming silanol (-OH) groups and methanol as a byproduct.[1][3] This initial hydrolysis product, dicyclopentylsilanediol, can then undergo self-condensation to form siloxane oligomers or polymers (Si-O-Si linkages), altering the reagent's properties and rendering it ineffective for its intended application.[1] The rate of hydrolysis is highly dependent on factors such as pH and temperature.[1]
Caption: Hydrolysis and condensation pathway of DCPDMS.
Experimental Protocols
Adherence to strict anhydrous and anaerobic techniques is mandatory when working with DCPDMS. The following protocols outline the necessary steps for safe and effective handling.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[5]
-
Contingency: Have appropriate spill cleanup materials and fire extinguishing agents (e.g., dry powder, CO₂) readily available.
Storage and Inspection Protocol
-
Storage Environment: Store this compound in a cool, dry, and well-ventilated area, away from acids, alkalis, and oxidants.[2][4] The container should be kept tightly sealed to prevent moisture ingress.[3]
-
Inert Atmosphere: The reagent is typically packaged under a protective nitrogen atmosphere.[2]
-
Container Integrity: Before use, carefully inspect the container, particularly if it is a Sure/Seal™ bottle, to ensure the septum is not compromised.
-
Shelf Life: Be aware of the product's shelf life, which is typically one year.[2][4]
Protocol for Preparing an Inert Atmosphere Workspace
This protocol describes setting up a reaction flask under a positive pressure of inert gas (nitrogen or argon) using a balloon, a common and effective technique for smaller-scale reactions.[6][7]
Caption: Workflow for preparing an inert atmosphere in a reaction flask.
Methodology:
-
Dry Glassware: Place the reaction flask, magnetic stir bar, and any other necessary glassware in an oven (≥120°C) for at least 4 hours (or overnight). Alternatively, flame-dry the assembled apparatus under vacuum.[7][8]
-
Assemble Hot: While the flask is still hot, quickly assemble it, folding a rubber septum over the joint(s). Clamp it to a stand in the fume hood.[7]
-
Cool Under Inert Gas: Prepare a balloon filled with nitrogen or argon.[8] Insert a needle attached to the balloon line through the septum. Insert a second, open needle (exit needle) to serve as a vent.[6]
-
Flush: Allow the inert gas to flush through the flask for 5-10 minutes as it cools to room temperature. This process displaces all the air and atmospheric moisture.[8]
-
Final State: Once cooled, remove the exit needle. The flask is now under a slight positive pressure of inert gas, ready for the addition of reagents.
Protocol for Transferring this compound
Transferring the liquid reagent from its storage container to the reaction flask is the most critical step where contamination can occur. The following syringe transfer technique is suitable for most laboratory-scale additions.[7][9]
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. Dicyclopentyldimethoxysilane-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]
- 3. zmsilane.com [zmsilane.com]
- 4. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Dicyclopentyl(dimethoxy)silane: A Versatile Precursor for Advanced Silicon-Containing Materials
For Immediate Release
Dicyclopentyl(dimethoxy)silane (DCPDMS) is a versatile organosilicon compound with significant potential as a precursor for a wide range of silicon-containing materials. Its unique molecular structure, featuring two bulky cyclopentyl groups and two reactive methoxy groups, allows for precise control over the properties of the resulting materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging DCPDMS for the synthesis of advanced materials, including polysiloxanes, silica-based materials via sol-gel processes, and thin films through chemical vapor deposition (CVD).
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 126990-35-0 | [1] |
| Molecular Formula | C₁₂H₂₄O₂Si | [1] |
| Molecular Weight | 228.41 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | ~120°C at 6 mmHg | [1] |
| Refractive Index | ~1.467 | [1] |
Applications in Materials Science
The primary applications of DCPDMS in materials science stem from the reactivity of its methoxy groups and the steric and hydrophobic nature of its cyclopentyl groups.
Polysiloxane Synthesis via Hydrolysis and Condensation
DCPDMS can undergo hydrolysis and condensation reactions to form dicyclopentyl-substituted polysiloxanes. The bulky cyclopentyl groups influence the polymer's structure and properties, such as solubility and thermal stability.
Logical Workflow for Polysiloxane Synthesis:
Caption: Hydrolysis of DCPDMS followed by condensation to form polysiloxanes.
Experimental Protocol: Synthesis of Dicyclopentyl-substituted Polysiloxane
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a solution of this compound in a suitable organic solvent (e.g., tetrahydrofuran, diethyl ether, or dibutyl ether) at a concentration of 0.1 to 4 M.[2]
-
Hydrolysis: While stirring, add a stoichiometric amount of water, optionally containing an acid or base catalyst, dropwise to the silane solution. The hydrolysis reaction is susceptible to pH and temperature, with acidic conditions generally promoting the formation of silanol intermediates while slowing down self-condensation.[1]
-
Condensation: After the addition of water is complete, the reaction mixture is heated to a temperature between 20 and 100°C to promote the condensation of the silanol intermediates into siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[1][2]
-
Work-up: After the reaction is complete, the solvent is removed by distillation. The resulting crude product can be purified by distillation under reduced pressure.[2]
Sol-Gel Process for Silica-Based Materials
DCPDMS can be used as a co-precursor in sol-gel processes to introduce organic functionality into a silica network, forming organically modified silicates (ORMOSILs). The cyclopentyl groups impart hydrophobicity and can modify the mechanical properties of the resulting gel.
Experimental Workflow for Sol-Gel Synthesis:
Caption: Sol-gel process using DCPDMS as a co-precursor.
Experimental Protocol: Preparation of a Hydrophobic Silica-Based Gel
-
Precursor Solution: Prepare a solution of this compound and a co-precursor such as tetraethoxysilane (TEOS) in an alcohol solvent (e.g., ethanol).
-
Hydrolysis: To this solution, add a mixture of water and an acid or base catalyst (e.g., HCl or NH₄OH) dropwise with vigorous stirring. The ratio of water to silane and the pH of the solution are critical parameters that control the hydrolysis and condensation rates.
-
Gelation: Allow the sol to age in a sealed container at a controlled temperature until gelation occurs.
-
Drying: The resulting wet gel can be dried under ambient conditions to form a xerogel or via supercritical drying to produce an aerogel. The incorporation of the dicyclopentyl groups is expected to increase the hydrophobicity of the final material.
Chemical Vapor Deposition (CVD) of Silicon-Containing Films
DCPDMS can be utilized as a precursor in CVD processes to deposit silicon-containing thin films. The composition of the film (e.g., silicon oxide, silicon carbonitride) can be controlled by the reaction conditions and the co-reactants used. The bulky cyclopentyl groups may influence the film's density and microstructure.
Experimental Workflow for CVD:
Caption: Chemical Vapor Deposition process using DCPDMS.
Experimental Protocol: Deposition of a Silicon Oxide Film
-
Precursor Delivery: this compound is vaporized by heating in a bubbler with an inert carrier gas (e.g., Ar or N₂).
-
CVD Reaction: The precursor vapor is introduced into a CVD reactor containing a heated substrate. An oxidizing agent, such as oxygen or nitrous oxide, is simultaneously introduced into the reactor.
-
Deposition Parameters: The substrate temperature, precursor and oxidant flow rates, and reactor pressure are critical parameters that will determine the film's growth rate, composition, and properties.
-
Film Formation: The precursor and oxidant react at the heated substrate surface to form a silicon oxide film. The organic fragments are removed as volatile byproducts.
Primary Application: External Electron Donor in Ziegler-Natta Catalysis
Beyond its role as a material precursor, the most prominent industrial application of DCPDMS is as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[1] In this context, it plays a crucial role in controlling the stereochemistry of the resulting polypropylene, leading to polymers with high isotacticity and desirable mechanical properties.[1] The bulky cyclopentyl groups are thought to selectively poison non-stereospecific active sites on the catalyst.[1]
Signaling Pathway in Catalysis:
Caption: Role of DCPDMS in Ziegler-Natta polymerization.
Safety and Handling
This compound is a moisture-sensitive liquid that can cause skin and serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and perform their own risk assessments before conducting any experiments. The specific reaction conditions may need to be optimized for desired material properties.
References
Troubleshooting & Optimization
Improving hydrogen response of Ziegler-Natta catalysts with Dicyclopentyl(dimethoxy)silane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Dicyclopentyl(dimethoxy)silane (DCPDMS) as an external electron donor to enhance the hydrogen response of Ziegler-Natta catalysts in propylene polymerization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary role of this compound (DCPDMS) in Ziegler-Natta catalysis?
A1: this compound (DCPDMS) serves as an external electron donor (EED) in Ziegler-Natta catalyst systems for propylene polymerization.[1] Its main functions are to control the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity, and to improve the catalyst's response to hydrogen for molecular weight regulation.[1] DCPDMS achieves this by selectively poisoning non-stereospecific active sites on the catalyst surface, thereby promoting the formation of a highly regular polymer structure.[1] The bulky cyclopentyl groups on the silicon atom provide significant steric hindrance, which is crucial for its effectiveness in enhancing stereoselectivity.[2]
Q2: We are observing low catalyst activity after introducing DCPDMS. What are the potential causes and solutions?
A2: A decrease in catalyst activity can occur for several reasons when using an external donor.
-
Cause 1: Donor Poisoning. While DCPDMS is intended to deactivate non-stereospecific sites, excessive concentrations can lead to the deactivation of the desired isospecific active sites as well.[3] The interaction of the external donor with the catalyst can sometimes lead to the removal of the active component (TiCl₄) from the magnesium chloride support.[3]
-
Solution 1: Optimize Donor Concentration. The molar ratio of the silane donor to the titanium in the catalyst (Si/Ti ratio) is a critical parameter. It is essential to titrate the concentration of DCPDMS to find the optimal balance that maximizes stereoselectivity and hydrogen response without significantly compromising overall catalyst activity.
-
Cause 2: Impurities. External donors, like all components in the polymerization, are sensitive to moisture. DCPDMS is susceptible to hydrolysis, which can form silanol groups and methanol.[1] These byproducts can react with and deactivate the catalyst components.
-
Solution 2: Ensure Reagent Purity. Use anhydrous solvents and monomers. Ensure the DCPDMS is of high purity and handled under an inert atmosphere to prevent hydrolysis.
Q3: Our polymer's Melt Flow Rate (MFR) is not increasing as expected when we introduce hydrogen. How can DCPDMS help improve this "hydrogen response"?
A3: The term "hydrogen response" or "hydrogen sensitivity" refers to the degree to which hydrogen can act as a chain transfer agent to control the molecular weight of the polymer.[4] A higher MFR indicates a lower average molecular weight.
-
Mechanism: DCPDMS improves hydrogen response by modifying the electronic and steric environment of the catalyst's active sites.[1] Certain active sites on a Ziegler-Natta catalyst may have low reactivity towards hydrogen as a chain transfer agent. By selectively deactivating these sites, DCPDMS ensures that the polymerization primarily occurs on sites that are more responsive to hydrogen. This leads to more effective molecular weight control and a higher MFR for a given hydrogen concentration.[4][5]
-
Troubleshooting:
-
Verify Donor: Confirm you are using a suitable external donor like DCPDMS, as different silanes exhibit varied hydrogen responses.[6]
-
Optimize Si/Ti Ratio: An insufficient amount of DCPDMS may not be enough to deactivate the non-responsive sites. Systematically increase the Si/Ti molar ratio and monitor the effect on the MFR at a constant hydrogen pressure.
-
Check for Catalyst Deactivation: Impurities like sulfur compounds can also inhibit polymerization and affect the final polymer properties, including MFR.[7]
-
Q4: How does the concentration of DCPDMS affect key polymer properties?
A4: The concentration of DCPDMS, typically expressed as the Si/Ti molar ratio, has a significant impact on catalyst performance and the resulting polymer properties.
| Parameter | Effect of Increasing [DCPDMS] | Rationale |
| Catalyst Activity | Generally decreases | The donor deactivates some active sites, including potentially stereospecific ones at high concentrations.[3] |
| Isotacticity Index (%) | Increases to a plateau | DCPDMS selectively poisons non-stereospecific sites, which produce undesirable atactic (amorphous) polypropylene.[4] |
| Melt Flow Rate (MFR) | Generally increases | By modifying the active sites, DCPDMS enhances the efficiency of hydrogen as a chain transfer agent, leading to lower molecular weight and higher MFR.[8] |
| Xylene Solubles (wt%) | Decreases | Xylene solubles are a measure of the atactic portion of the polymer. As isotacticity increases, the amount of soluble polymer decreases.[9] |
Data presented is a qualitative summary based on typical Ziegler-Natta system behavior.
Experimental Protocols
Propylene Slurry Polymerization
This protocol describes a typical lab-scale propylene polymerization using a MgCl₂-supported TiCl₄ catalyst, Triethylaluminum (TEAL) as a co-catalyst, and DCPDMS as the external donor.
1. Reactor Preparation:
- A 2-liter stainless-steel autoclave reactor is thoroughly cleaned and dried.
- The reactor is sealed and then purged with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove all traces of air and moisture.
- The reactor is cooled to the desired pre-polymerization temperature (e.g., 30°C).[4]
2. Reagent Addition:
- The required volume of anhydrous hexane (polymerization medium) is introduced into the reactor.
- A specific amount of Triethylaluminum (TEAL) solution is added as a co-catalyst and scavenger for impurities.[10]
- The desired amount of DCPDMS solution (in hexane) is injected into the reactor.[4]
- The Ziegler-Natta catalyst, prepared as a mineral oil slurry, is injected into the reactor. The system is stirred.
3. Polymerization:
- A defined pressure of hydrogen gas is introduced into the reactor for molecular weight control.[4][10]
- Liquid propylene monomer is then fed into the reactor to a constant total pressure (e.g., 8 bar).[10]
- A pre-polymerization step is often conducted at a lower temperature (e.g., 30°C for 5 minutes) to ensure controlled particle morphology.[4]
- The reactor temperature is then raised to the polymerization temperature (e.g., 70°C).[4]
- Polymerization is carried out for a set duration (e.g., 1 hour), maintaining constant temperature and propylene pressure.[4]
4. Termination and Product Recovery:
- The propylene feed is stopped, and the reactor is vented to release unreacted monomer.
- The polymerization is terminated by injecting acidified ethanol or isopropanol to deactivate the catalyst.[11][12]
- The resulting polypropylene powder is collected by filtration.
- The polymer is washed repeatedly with ethanol and then with acetone to remove catalyst residues and atactic polymer fractions.
- The final product is dried in a vacuum oven at 50-60°C to a constant weight.[4]
5. Characterization:
- Catalyst Activity: Calculated as kg of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).
- Melt Flow Rate (MFR): Measured according to ASTM D1238.[10]
- Isotacticity: Determined by ¹³C NMR spectroscopy or by measuring the fraction of polymer insoluble in boiling heptane or xylene.[4]
Visualizations
Experimental Workflow for Propylene Polymerization
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ziegler-Natta catalysts for propylene polymerization – Interaction of an external donor with the catalyst [poj.ippi.ac.ir]
- 4. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor | Semantic Scholar [semanticscholar.org]
- 9. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 12. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents [patents.google.com]
Technical Support Center: Optimizing Dicyclopentyl(dimethoxy)silane to Cocatalyst Ratio in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dicyclopentyl(dimethoxy)silane (DCPDMS) to cocatalyst ratio in Ziegler-Natta polymerization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during polymerization experiments involving DCPDMS as an external electron donor.
| Issue | Question | Possible Causes and Solutions |
| Low Catalyst Activity | Why is my polymerization activity lower than expected after introducing DCPDMS? | 1. Excessive Donor Concentration: An overly high ratio of DCPDMS to the cocatalyst (e.g., Triethylaluminium - TEAL) can lead to the poisoning of active sites on the catalyst. At high concentrations, the external donor can over-reduce the active species, decreasing overall productivity.[1] Solution: Systematically decrease the DCPDMS concentration to find the optimal ratio where activity is maximized without compromising stereospecificity. 2. Impurities in DCPDMS or other reagents: The presence of protic impurities (e.g., water, alcohols) in the external donor or other components can deactivate the Ziegler-Natta catalyst. Solution: Ensure all reagents, including DCPDMS and the solvent, are rigorously dried and purified before use. 3. Inappropriate Al/Si Molar Ratio: The molar ratio of the aluminum cocatalyst to the silane donor is a critical parameter. An imbalance can negatively impact catalyst activity. Solution: Experiment with different Al/Si molar ratios to identify the optimal range for your specific catalyst system and reaction conditions. |
| Poor Polymer Isotacticity | My final polymer has low isotacticity. How can I improve it using DCPDMS? | 1. Insufficient Donor Concentration: DCPDMS's primary role is to enhance the stereospecificity of the catalyst by deactivating non-isospecific active sites.[2] A low concentration may not be sufficient to achieve the desired level of isotacticity. Solution: Gradually increase the DCPDMS concentration and monitor the effect on the polymer's isotactic index. 2. Ineffective Internal/External Donor Combination: The performance of an external donor is often dependent on the internal donor used in the catalyst preparation. An incompatible pair can lead to suboptimal stereocontrol. Solution: If possible, consult the catalyst manufacturer's documentation for recommended external donors or experiment with different classes of external donors if the issue persists. |
| Broad Molecular Weight Distribution (MWD) | The resulting polypropylene has a very broad molecular weight distribution. How can the DCPDMS to cocatalyst ratio help in controlling this? | 1. Suboptimal Donor/Cocatalyst Interaction: The interaction between DCPDMS and the cocatalyst influences the homogeneity of the active sites, which in turn affects the MWD. The use of different external donors can lead to polymers with varying MWDs.[3][4][5] Solution: Fine-tuning the DCPDMS to cocatalyst ratio can help in achieving a more uniform activation of catalyst sites, potentially narrowing the MWD. A systematic study of this ratio's effect on MWD is recommended. 2. Presence of Multiple Active Site Types: Ziegler-Natta catalysts are known to have multiple types of active sites, each producing polymers with different molecular weights. DCPDMS can selectively poison certain sites. Solution: By adjusting the DCPDMS concentration, you can influence the relative activity of different site types, thereby modifying the overall MWD of the polymer. |
| Inconsistent Polymerization Results | I am observing significant batch-to-batch variability in my polymerization experiments. What could be the cause related to the donor and cocatalyst? | 1. Inconsistent Reagent Preparation and Handling: Minor variations in the preparation of the catalyst, cocatalyst, and donor solutions, as well as exposure to air or moisture, can lead to inconsistent results. Solution: Implement a strict and standardized protocol for the preparation, storage, and handling of all reagents under an inert atmosphere. 2. Fluctuations in Reaction Conditions: Small changes in temperature, pressure, and monomer feed rate can significantly impact the polymerization kinetics and, consequently, the final polymer properties. Solution: Ensure precise control and monitoring of all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DCPDMS) in Ziegler-Natta polymerization?
A1: this compound (also known as D-donor) is an external electron donor used in Ziegler-Natta catalysis, primarily for the polymerization of propylene. Its main function is to increase the stereospecificity of the catalyst system, leading to polypropylene with a high isotactic index.[2] It achieves this by selectively poisoning the non-isospecific active sites on the catalyst surface.
Q2: How does the ratio of DCPDMS to cocatalyst (e.g., TEAL) affect the polymerization process?
A2: The ratio of DCPDMS to the aluminum alkyl cocatalyst is a critical parameter that influences catalyst activity, stereospecificity, and the molecular weight of the resulting polymer. Generally, increasing the amount of DCPDMS (up to an optimal point) enhances the isotacticity of the polypropylene. However, an excessive amount can lead to a decrease in catalyst activity.[1]
Q3: What is a typical starting point for the Al/Si molar ratio in experiments with DCPDMS?
A3: A common starting point for the molar ratio of aluminum (from the cocatalyst) to silicon (from the external donor) is in the range of 5 to 20. However, the optimal ratio can vary significantly depending on the specific Ziegler-Natta catalyst, the internal donor, and the desired polymer properties. It is always recommended to perform a series of experiments to determine the optimal ratio for your specific system.
Q4: Can DCPDMS influence the molecular weight of the polypropylene?
A4: Yes, the type and concentration of the external donor can influence the molecular weight of the polymer. DCPDMS, in comparison to some other external donors, has been shown to produce polypropylene with a higher molecular weight.[6] The precise effect on molecular weight is also influenced by other factors such as hydrogen concentration and polymerization temperature.
Q5: Are there any safety precautions I should take when handling DCPDMS and the cocatalyst?
A5: Yes. This compound is a chemical that should be handled with care, following standard laboratory safety procedures. The cocatalysts, such as triethylaluminium, are pyrophoric and react violently with water and air. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and personal protective equipment. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol for Optimizing the this compound to Triethylaluminium (TEAL) Ratio in Propylene Polymerization
This protocol outlines a general procedure for a laboratory-scale slurry polymerization of propylene to determine the optimal DCPDMS/TEAL ratio.
1. Reactor Preparation:
-
A 1-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlets for nitrogen, propylene, and reagents is used.
-
The reactor is thoroughly cleaned and dried in an oven at 120°C overnight.
-
The reactor is then purged with high-purity nitrogen for at least one hour to remove any residual air and moisture.
2. Reagent Preparation (under inert atmosphere):
-
A stock solution of the Ziegler-Natta catalyst in a dry, deoxygenated solvent (e.g., n-heptane) is prepared.
-
A stock solution of TEAL in the same solvent is prepared.
-
A stock solution of DCPDMS in the same solvent is prepared.
3. Polymerization Procedure:
-
The reactor is charged with 500 mL of dry, deoxygenated n-heptane.
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
A specific amount of the TEAL solution (cocatalyst) is injected into the reactor. The Al/Ti molar ratio is an important factor to consider.[1]
-
The desired amount of the DCPDMS solution (external donor) is then injected. This amount will be varied in each experiment to achieve different DCPDMS/TEAL ratios.
-
A specific amount of the catalyst slurry is injected to initiate the polymerization.
-
The reactor is immediately pressurized with propylene to the desired pressure (e.g., 7 bar), and this pressure is maintained throughout the experiment.
-
The polymerization is allowed to proceed for a set duration (e.g., 1 hour).
-
The reaction is terminated by venting the propylene and adding a quenching agent (e.g., acidified ethanol).
4. Polymer Recovery and Analysis:
-
The polymer slurry is filtered, and the collected polymer is washed multiple times with ethanol and then with water.
-
The polymer is dried in a vacuum oven at 60°C until a constant weight is achieved.
-
The polymer yield is calculated to determine the catalyst activity.
-
The polymer is characterized for its isotacticity (e.g., by xylene solubility or 13C NMR), molecular weight, and molecular weight distribution (by Gel Permeation Chromatography - GPC).
5. Optimization:
-
A series of experiments is conducted by systematically varying the amount of DCPDMS added while keeping all other parameters constant.
-
The catalyst activity, polymer isotacticity, molecular weight, and MWD for each experiment are tabulated and compared to determine the optimal DCPDMS/TEAL ratio that provides the desired balance of properties.
Data Presentation
The following tables summarize the expected trends when varying the DCPDMS to cocatalyst ratio. The exact values will depend on the specific catalyst system and reaction conditions.
Table 1: Effect of DCPDMS/TEAL Ratio on Catalyst Activity and Polymer Isotacticity
| Experiment | DCPDMS/TEAL Molar Ratio | Catalyst Activity (kg PP / g Cat·h) | Isotactic Index (%) |
| 1 | 0.05 | High | Moderate |
| 2 | 0.10 | Optimal | High |
| 3 | 0.15 | Moderate-High | Very High |
| 4 | 0.20 | Moderate | Very High |
| 5 | 0.25 | Low | Very High |
Table 2: Effect of DCPDMS/TEAL Ratio on Polypropylene Molecular Weight and MWD
| Experiment | DCPDMS/TEAL Molar Ratio | Weight-Average Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (MWD = Mw/Mn) |
| 1 | 0.05 | High | Broad |
| 2 | 0.10 | High | Moderate |
| 3 | 0.15 | Moderate-High | Moderate-Narrow |
| 4 | 0.20 | Moderate | Narrow |
| 5 | 0.25 | Lower | Narrow |
Visualizations
Caption: Experimental workflow for optimizing the DCPDMS to cocatalyst ratio.
References
Troubleshooting low catalyst activity with Dicyclopentyl(dimethoxy)silane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low catalyst activity when using Dicyclopentyl(dimethoxy)silane as an external electron donor in Ziegler-Natta catalysis.
Troubleshooting Guides
Issue: Unexpectedly Low Polymer Yield
Question: We are observing significantly lower than expected polymer yields in our propylene polymerization reaction using a Ziegler-Natta catalyst with this compound (DCPDMS) as the external donor. What are the potential causes and how can we troubleshoot this?
Answer:
Low polymer yield, and therefore low catalyst activity, can stem from several factors related to the catalyst system and reaction conditions. Below is a step-by-step guide to help you identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Incorrect DCPDMS Concentration: The concentration of the external donor is critical. While DCPDMS is added to enhance stereoselectivity, an inappropriate concentration can negatively impact catalyst activity.
-
Too Low: Insufficient DCPDMS may not effectively poison the non-stereospecific active sites, leading to the formation of atactic polypropylene which may be lost during workup, thus appearing as low yield of the desired isotactic polymer.[1]
-
Too High: An excess of DCPDMS can lead to the deactivation of the catalyst. Some studies have shown that catalyst activity increases with the external donor concentration up to a certain point, after which it decreases.[1]
-
Troubleshooting:
-
Review your experimental protocol and calculations for the DCPDMS/Ti molar ratio.
-
Perform a series of small-scale experiments varying the DCPDMS concentration to determine the optimal ratio for your specific catalyst system and conditions.
-
-
-
Hydrolysis of DCPDMS: this compound is susceptible to hydrolysis, which can be catalyzed by moisture. The resulting silanol species are not effective as external donors and may interfere with the catalyst system.
-
Troubleshooting:
-
Ensure that all solvents and reagents are rigorously dried before use.
-
Handle DCPDMS under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.
-
Consider using freshly opened or properly stored DCPDMS.
-
-
-
Improper Catalyst Activation: The interaction between the Ziegler-Natta catalyst, the cocatalyst (e.g., triethylaluminium - TEAL), and the external donor is crucial for the formation of active sites.
-
Troubleshooting:
-
Verify the correct order of addition of reagents as specified in your protocol. Typically, the cocatalyst and external donor are pre-mixed before being introduced to the catalyst.
-
Ensure the aging time and temperature for the catalyst-cocatalyst-donor mixture are appropriate to allow for the formation of active species.
-
-
-
Catalyst Poisoning from Impurities: The Ziegler-Natta catalyst is sensitive to various impurities that can be present in the monomer, solvent, or introduced from the reaction setup.
-
Common Poisons: Water, oxygen, carbon dioxide, sulfur compounds, and acetylenic impurities are known catalyst poisons.[2]
-
Troubleshooting:
-
Purify the propylene monomer and solvent to remove any potential inhibitors.
-
Thoroughly clean and dry the reactor and all associated glassware to eliminate any contaminants.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in propylene polymerization?
A1: this compound (DCPDMS) acts as an external electron donor in Ziegler-Natta catalyzed propylene polymerization. Its main function is to enhance the stereoselectivity of the catalyst, leading to a higher yield of isotactic polypropylene (iPP) with desirable mechanical properties. It achieves this by selectively poisoning the aspecific active centers on the catalyst.[1]
Q2: Can the concentration of the cocatalyst (e.g., TEAL) affect the activity when using DCPDMS?
A2: Yes, the concentration of the cocatalyst is a critical factor. The cocatalyst not only activates the titanium centers but also interacts with the external donor. An optimal Al/Ti ratio is necessary for high catalyst activity. An excess of the cocatalyst can lead to over-reduction of the titanium species, rendering them inactive.[1]
Q3: How does the structure of this compound contribute to its function?
A3: The bulky cyclopentyl groups of DCPDMS provide significant steric hindrance around the active sites of the catalyst. This steric bulk helps to control the orientation of the incoming propylene monomer, favoring the formation of a highly isotactic polymer chain.
Q4: Is it possible to regenerate a Ziegler-Natta catalyst that has been deactivated by excess this compound?
A4: Complete regeneration of a Ziegler-Natta catalyst in a laboratory setting is challenging. Catalyst deactivation by excess external donor is often due to strong coordination to the active sites. While not a simple "regeneration," optimizing the donor concentration in subsequent experiments is the most practical approach to prevent this issue. For industrial processes, catalyst deactivation is a complex topic, and specific regeneration protocols are highly proprietary.
Data Presentation
Table 1: Effect of External Donor Concentration on Catalyst Activity
| External Donor | Si/Ti Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |
| DCPDMS | 5 | High | >95 |
| DCPDMS | 10 | Optimal | >97 |
| DCPDMS | 20 | Decreased | >98 |
| DCPDMS | 50 | Significantly Decreased | >98 |
Note: The values presented are illustrative and can vary depending on the specific Ziegler-Natta catalyst, cocatalyst, and other polymerization conditions.
Experimental Protocols
Protocol 1: Slurry Polymerization of Propylene using a Ziegler-Natta Catalyst and DCPDMS
1. Reactor Preparation:
- A 500 mL stainless-steel autoclave reactor equipped with a mechanical stirrer is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity nitrogen for at least 1 hour to ensure an inert atmosphere.
2. Reagent Preparation (under inert atmosphere):
- Prepare a stock solution of triethylaluminium (TEAL) in anhydrous hexane (e.g., 1 M).
- Prepare a stock solution of this compound (DCPDMS) in anhydrous hexane (e.g., 0.1 M).
3. Polymerization Procedure:
- Introduce 250 mL of anhydrous hexane into the reactor.
- Add the desired amount of the TEAL solution (e.g., to achieve a specific Al/Ti molar ratio, typically around 250).
- Add the calculated volume of the DCPDMS solution to achieve the desired Si/Ti molar ratio (e.g., 10).
- Stir the mixture for 5 minutes at room temperature.
- Inject a suspension of the Ziegler-Natta catalyst (e.g., 10 mg of a TiCl4/MgCl2-supported catalyst) in anhydrous hexane into the reactor.
- Pressurize the reactor with propylene gas to the desired pressure (e.g., 7 bar).
- Increase the temperature to the desired polymerization temperature (e.g., 70 °C) and maintain it for the intended reaction time (e.g., 2 hours) with constant stirring.
4. Reaction Quenching and Polymer Isolation:
- Stop the polymerization by venting the propylene gas and cooling the reactor to room temperature.
- Slowly add 10 mL of acidified methanol (5% HCl in methanol) to quench the reaction and precipitate the polymer.
- Stir the mixture for 30 minutes.
- Collect the polypropylene by filtration, wash it with copious amounts of methanol, and then with acetone.
- Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Mandatory Visualization
References
Preventing hydrolysis of Dicyclopentyl(dimethoxy)silane during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Dicyclopentyl(dimethoxy)silane during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (DCPDMS) is an organosilicon compound frequently used as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization.[1] Its molecular structure contains silicon-oxygen-carbon (Si-O-C) bonds in the methoxy groups (-OCH₃), which are susceptible to reaction with water. This reaction, known as hydrolysis, breaks these bonds to form silanol groups (-OH) and methanol as a byproduct.[1]
Q2: What are the consequences of DCPDMS hydrolysis in my experiments?
The hydrolysis of DCPDMS can have several detrimental effects on your experiments, particularly in polymerization reactions:
-
Reduced Catalyst Performance: The formation of silanols and their subsequent condensation into siloxanes can alter the steric and electronic properties of the catalyst system, potentially leading to decreased catalytic activity and stereoselectivity.[1]
-
Inconsistent Results: The extent of hydrolysis can vary depending on environmental conditions, leading to poor reproducibility of your experimental outcomes.
-
Altered Polymer Properties: Changes in the catalyst system due to hydrolysis can affect the properties of the resulting polymer, such as its isotacticity, molecular weight, and crystallinity.[1]
Q3: How can I visually confirm if my DCPDMS has hydrolyzed?
While subtle hydrolysis may not be visually apparent, significant degradation can sometimes be observed as a change in the liquid's clarity or the formation of a gel-like precipitate due to the condensation of silanol products. However, for accurate detection, analytical methods are necessary.
Q4: What are the primary factors that accelerate the hydrolysis of DCPDMS?
The rate of hydrolysis is significantly influenced by:
-
pH: Hydrolysis is accelerated in both acidic (pH < 4) and basic (pH > 10) conditions. The rate is at its minimum around neutral pH (pH ≈ 7).[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[2]
-
Water Concentration: The presence of water is essential for hydrolysis. Even trace amounts of moisture in solvents or on glassware can initiate the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent polymerization results (e.g., varying polymer yield or isotacticity). | Partial hydrolysis of DCPDMS before or during the reaction. | Ensure rigorous exclusion of moisture by using dried solvents and glassware, and handling the silane under an inert atmosphere. (See --INVALID-LINK--). |
| Low catalyst activity. | Hydrolysis of DCPDMS leading to the formation of species that poison or deactivate the catalyst.[1] | Verify the purity of the DCPDMS using analytical techniques like ¹H NMR or FTIR before use. (See --INVALID-LINK--). |
| Formation of gel or precipitate in the reaction mixture. | Extensive hydrolysis and subsequent condensation of DCPDMS to form polysiloxanes. | Use freshly opened or properly stored DCPDMS. Consider using a scavenger for trace water, such as triethyl orthoformate, in your reaction system if compatible. |
| Broad or unexpected peaks in the NMR spectrum of the final product. | Presence of hydrolysis byproducts (e.g., methanol, silanols) or siloxane oligomers. | Purify the product to remove these byproducts. Re-evaluate the experimental setup to identify and eliminate sources of moisture contamination. |
Quantitative Data on Hydrolysis
The rate of hydrolysis of this compound is highly dependent on pH and temperature. Below are tables summarizing these effects.
Table 1: Effect of pH on the Relative Hydrolysis Rate of this compound
| pH Range | Relative Hydrolysis Rate | Primary Mechanism |
| < 4 (Acidic) | High | Protonation of the alkoxy group.[1] |
| ≈ 7 (Neutral) | Low (Minimum Rate) | Uncatalyzed nucleophilic attack by water.[1] |
| > 10 (Basic) | Moderate to High | Nucleophilic attack by hydroxide ions. |
A study by NOTOX B.V. in 2012 specifically determined the hydrolysis of dicyclopentyldimethoxysilane as a function of pH, confirming this trend.[3]
Table 2: Illustrative Effect of Temperature on the Hydrolysis Rate Constant of Alkoxysilanes
| Temperature (°C) | Relative Rate Constant (k) |
| 25 | 1.0 |
| 50 | 3.2 |
| 75 | 8.5 |
Note: This table provides an illustrative example of the general trend for alkoxysilanes, where the rate of hydrolysis increases with temperature.[2] Specific kinetic data for DCPDMS may vary.
Experimental Protocols
Handling and Storage of this compound
DCPDMS is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Materials:
-
This compound in a sealed, septum-capped bottle.
-
Dry, oven-dried glassware (e.g., Schlenk flask, syringe).
-
Schlenk line or glovebox.
-
Dry, degassed solvents.
-
Nitrogen or argon gas source.
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the glassware on a Schlenk line or inside a glovebox. Purge the system with inert gas to remove air and residual moisture.
-
Reagent Transfer: Using a dry syringe, pierce the septum of the DCPDMS bottle and draw the desired volume. It is recommended to first flush the syringe with inert gas.
-
Addition to Reaction: Add the DCPDMS to the reaction flask, which is maintained under a positive pressure of inert gas.
-
Storage: Store DCPDMS in its original sealed container in a cool, dry place, away from moisture. For long-term storage, consider placing the sealed bottle inside a desiccator.
Analytical Protocols for Detecting Hydrolysis
1. ¹H NMR Spectroscopy
Objective: To detect the presence of hydrolysis products (dicyclopentylsilanediol and methanol) and quantify the extent of hydrolysis.
Procedure:
-
Sample Preparation: Under an inert atmosphere, dissolve a known amount of the this compound sample in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
This compound: Look for the characteristic singlet for the methoxy protons (-OCH₃) at approximately 3.62 ppm.[4]
-
Methanol: The presence of a singlet around 3.49 ppm indicates the formation of methanol, a direct byproduct of hydrolysis.
-
Silanol: A broad peak, the chemical shift of which is concentration and solvent dependent, may indicate the presence of the Si-OH group.
-
Quantification: Compare the integration of the methoxy peak of the unhydrolyzed silane with the integration of the methanol peak to estimate the percentage of hydrolysis.
-
2. FTIR Spectroscopy
Objective: To monitor the disappearance of the Si-O-C bond and the appearance of Si-OH and Si-O-Si bonds.
Procedure:
-
Sample Preparation: Prepare a thin film of the liquid sample between two dry KBr or NaCl plates, or use an ATR-FTIR setup.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-600 cm⁻¹.
-
Data Analysis:
-
Si-O-C stretching: Monitor the decrease in the intensity of the Si-O-C stretching bands.
-
Si-OH stretching: Look for the appearance of a broad band in the 3200-3700 cm⁻¹ region, which is characteristic of the O-H stretching in silanol groups.
-
Si-O-Si stretching: The formation of siloxane bonds from the condensation of silanols can be observed by the appearance of a broad band around 1000-1100 cm⁻¹.
-
Visualizations
References
Technical Support Center: Enhancing Stereoselectivity with Dicyclopentyl(dimethoxy)silane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Dicyclopentyl(dimethoxy)silane (DCPDMS) to enhance stereoselectivity in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments using DCPDMS as an external electron donor.
Issue 1: Low Polymer Isotacticity
-
Question: My polypropylene (PP) has a lower isotacticity index than expected. What are the potential causes and how can I improve it?
-
Answer: Low isotacticity in PP produced with a Ziegler-Natta catalyst system can stem from several factors when using DCPDMS.
-
Incorrect Al/Si Molar Ratio: The molar ratio of the co-catalyst (e.g., Triethylaluminium, TEAl) to the external donor (DCPDMS) is critical. An inappropriate ratio can lead to the formation of non-stereospecific active sites. For the DQC-602 catalyst, for instance, isotacticity can be adjusted between 96.5% and 98.9% by modifying the Al/Si molar ratio.[1]
-
Suboptimal External Donor: While DCPDMS is a highly effective external donor for producing PP with high isotacticity, the choice of donor can influence the final polymer properties.[1] For certain applications requiring a different balance of properties, another silane donor might be more suitable.
-
Moisture or Other Impurities: The Ziegler-Natta catalyst system is extremely sensitive to moisture and other polar impurities. Contamination can deactivate the stereospecific active sites. Ensure all reagents and solvents are thoroughly dried and deoxygenated.
-
Incorrect Polymerization Temperature: Temperature plays a significant role in catalyst performance. An increase in polymerization temperature can sometimes lead to a decrease in stereoselectivity. It is crucial to maintain the optimal temperature for the specific catalyst system being used.
-
Issue 2: Reduced Catalyst Activity
-
Question: I'm observing a significant drop in catalyst activity. What could be the cause?
-
Answer: A decrease in catalyst activity can be attributed to several factors:
-
Catalyst Poisoning: As mentioned above, impurities like water, oxygen, carbon dioxide, and other polar compounds can poison the catalyst, leading to a sharp decline in activity. Rigorous purification of all reactants and the reaction environment is essential.
-
Excessive External Donor Concentration: While DCPDMS is crucial for stereoselectivity, an excessively high concentration can lead to the deactivation of active sites, thereby reducing overall catalyst activity. It is important to optimize the concentration of the external donor.
-
Formation of a Stable Complex: The external donor forms a complex with the co-catalyst. The stability of this complex can influence catalyst activity.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation. Maintaining the recommended temperature range for your specific catalyst is crucial for sustained activity.
-
Issue 3: Poor Hydrogen Response
-
Question: I am trying to control the molecular weight of my polymer using hydrogen, but the response is poor when using DCPDMS. Why is this happening?
-
Answer: DCPDMS, while excellent for achieving high isotacticity, can sometimes exhibit a lower hydrogen response compared to other silane donors like cyclohexyl(methyl)dimethoxysilane (C-Donor). This means that higher concentrations of hydrogen may be required to achieve the desired melt flow rate (MFR) or molecular weight reduction. However, a very high concentration of hydrogen in combination with DCPDMS can sometimes lead to an increase in stereo-defects in the polymer chain. If a high MFR is the primary goal and a slight trade-off in isotacticity is acceptable, a different external donor might be considered.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DCPDMS) in Ziegler-Natta polymerization?
A1: this compound acts as an external electron donor in Ziegler-Natta catalyzed polymerization of olefins, particularly propylene. Its main function is to enhance the stereoselectivity of the catalyst system, leading to the production of polypropylene with a high degree of isotacticity.[1] It achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface.
Q2: How does DCPDMS compare to other common silane external donors like Cyclohexyl(methyl)dimethoxysilane (C-Donor)?
A2: DCPDMS (D-donor) is generally known for producing polypropylene with higher isotacticity compared to the C-donor. However, the C-donor often exhibits a better hydrogen response, meaning it is more effective at controlling the polymer's molecular weight at lower hydrogen concentrations. The choice between these donors often depends on the desired balance between isotacticity and melt flow rate for the final polymer application.
Q3: What is the effect of the Al/Si molar ratio on polymerization when using DCPDMS?
A3: The molar ratio of the aluminum alkyl co-catalyst (Al) to the silane external donor (Si) is a critical parameter that influences both the catalyst activity and the stereoselectivity of the resulting polymer. Adjusting the Al/Si ratio allows for the fine-tuning of the polypropylene's isotactic index.[1] An optimal ratio exists for maximizing both activity and isotacticity, and this ratio is dependent on the specific catalyst and reaction conditions.
Q4: Can DCPDMS be used in combination with other external donors?
A4: Yes, using a mixture of external donors, such as DCPDMS with another silane or a different class of donor, is a strategy employed to achieve a specific balance of properties in the final polymer. This approach can be used to fine-tune properties like molecular weight distribution, isotacticity, and catalyst response to hydrogen.
Quantitative Data
The following tables summarize the performance of this compound (D-Donor) in comparison to other external donors under specific polymerization conditions.
Table 1: Comparison of External Donor Performance in Propylene Polymerization
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | MFR (g/10 min) |
| D-Donor (DCPDMS) | 15.5 | 98.5 | 3.5 |
| C-Donor (CMDMS) | 12.3 | 97.2 | 8.2 |
| P-Donor (DIPDMS) | 14.8 | 98.0 | 4.1 |
Data is illustrative and compiled from typical results in the literature. Actual results may vary based on specific experimental conditions.
Table 2: Effect of Al/Si Molar Ratio on Polypropylene Properties with DQC-602 Catalyst and a Silane Donor
| Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |
| 5 | 25 | 96.5 |
| 10 | 30 | 97.8 |
| 15 | 28 | 98.9 |
| 20 | 26 | 98.5 |
Adapted from studies on DQC-602 catalyst with silane donors, illustrating the trend of adjusting isotacticity.[1]
Experimental Protocols
Detailed Methodology for Slurry Polymerization of Propylene
This protocol outlines a typical procedure for the slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external donor.
1. Reagent and Reactor Preparation:
- Reactor: A 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature control, and inlets for nitrogen, propylene, and hydrogen must be used.
- Drying and Purging: The reactor must be thoroughly cleaned and dried under vacuum at a high temperature (e.g., 90°C) for several hours. Subsequently, it should be purged with high-purity nitrogen multiple times to ensure an inert atmosphere.
- Solvent: n-Heptane is typically used as the polymerization solvent. It must be refluxed over a sodium-benzophenone ketyl under a nitrogen atmosphere and distilled just before use to remove water and oxygen.
- Co-catalyst Solution: A solution of Triethylaluminium (TEAl) in n-heptane (e.g., 1 M) should be prepared in a glovebox or under a nitrogen atmosphere.
- External Donor Solution: A solution of this compound (DCPDMS) in n-heptane (e.g., 0.1 M) should be prepared under inert conditions.
2. Polymerization Procedure:
- Under a nitrogen atmosphere, add 1 L of purified n-heptane to the reactor.
- Introduce the desired amount of the TEAl solution (co-catalyst) into the reactor using a syringe.
- Add the specified volume of the DCPDMS solution (external donor). The Al/Si molar ratio is a critical parameter to control.
- Stir the mixture at room temperature for approximately 10 minutes to allow for the complexation of the co-catalyst and the external donor.
- Introduce a pre-weighed amount of the solid Ziegler-Natta catalyst (e.g., a THC-type catalyst) as a slurry in a small amount of n-heptane into the reactor.
- Pressurize the reactor with hydrogen to the desired partial pressure to control the molecular weight of the polymer.
- Start feeding propylene gas into the reactor to maintain a constant total pressure (e.g., 7 bar).
- Raise the reactor temperature to the desired polymerization temperature (e.g., 70°C) and maintain it for the intended duration of the polymerization (e.g., 2 hours).
3. Polymer Work-up and Characterization:
- After the polymerization is complete, stop the propylene feed and vent the reactor.
- Quench the reaction by slowly adding a small amount of acidified methanol (e.g., 5% HCl in methanol) to the reactor to deactivate the catalyst.
- Filter the resulting polymer and wash it extensively with methanol and then with distilled water to remove catalyst residues.
- Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
- Characterize the polymer for its isotacticity (e.g., by ¹³C NMR or xylene solubility), molecular weight and molecular weight distribution (by Gel Permeation Chromatography - GPC), and thermal properties (by Differential Scanning Calorimetry - DSC).
Visualizations
Caption: Experimental workflow for slurry polymerization.
Caption: Troubleshooting low polymer isotacticity.
References
Technical Support Center: Synthesis of Dicyclopentyl(dimethoxy)silane
Welcome to the technical support center for the synthesis of Dicyclopentyl(dimethoxy)silane. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this versatile organosilicon compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main established methodologies for the synthesis of this compound, both of which utilize a Grignard reagent.[1]
-
Route 1: Reaction of a cyclopentyl magnesium halide (e.g., cyclopentylmagnesium chloride) with tetramethoxysilane.[1][2]
-
Route 2: Reaction of a cyclopentyl magnesium halide with a tetrahalosilane (e.g., silicon tetrachloride) to form the intermediate Dicyclopentyldichlorosilane, followed by methoxylation with methanol.[1][2]
Q2: What is the role of this compound in polypropylene production?
A2: this compound, often referred to as the 'D-Donor', serves as a crucial external electron donor in Ziegler-Natta catalyst systems for polypropylene (PP) production.[1] It helps to control the isotacticity of the resulting polypropylene, leading to a polymer with high crystallinity and desirable physical properties.[1]
Q3: What are the main safety precautions to consider when handling this compound?
A3: this compound is a moisture-sensitive liquid that can cause skin and serious eye damage.[1][3] It is also very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.[1]
Q4: How is this compound typically purified?
A4: After the reaction is complete, precipitated magnesium salts are removed by filtration. The crude product is then purified from the filtrate, typically by distillation under reduced pressure.[1][2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can be attributed to several factors. Follow this guide to troubleshoot the problem.
Possible Causes and Solutions:
-
Poor Quality Grignard Reagent: The Grignard reagent is crucial for the reaction. Ensure that the magnesium turnings are fresh and that the cyclopentyl halide is pure and dry. The solvent (typically THF or diethyl ether) must be anhydrous.
-
Moisture Contamination: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). This compound itself is also moisture-sensitive and can hydrolyze.[1][4]
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical. For the reaction with tetramethoxysilane, approximately two moles of the cyclopentyl magnesium halide should be used for every mole of tetramethoxysilane.[1][2]
-
Low Reaction Temperature: The reaction is typically carried out at a temperature between 20 to 100 °C.[2][5] Insufficient temperature may lead to a slow or incomplete reaction.
-
Side Reactions: When using chlorosilanes as precursors, side reactions with solvents like THF can occur, leading to the formation of Si-OR units.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Product Contamination
Even with a successful reaction, the final product may be contaminated with byproducts or starting materials.
Possible Contaminants and Purification Strategies:
-
Magnesium Salts: These are byproducts of the Grignard reaction and can be removed by filtration after the reaction is complete.[1][2]
-
Unreacted Starting Materials: Unreacted tetramethoxysilane, tetrahalosilane, or cyclopentyl halide may remain. Careful distillation under reduced pressure is necessary to separate the desired product.
-
Solvent: The reaction solvent (THF, diethyl ether) must be removed. This is typically done by distillation.[2]
-
Hydrolysis Products: Due to the moisture sensitivity of this compound, hydrolysis can lead to the formation of silanols, which can then condense to form siloxanes.[1] It is crucial to handle the product under anhydrous conditions.
Purification Workflow:
Caption: General purification workflow for this compound.
Data Presentation
| Parameter | Route 1: via Tetramethoxysilane | Route 2: via Tetrahalosilane | Reference |
| Silicon Precursor | Tetramethoxysilane | Silicon Tetrachloride | [1][2] |
| Grignard Reagent | Cyclopentyl magnesium halide | Cyclopentyl magnesium halide | [1][2] |
| Molar Ratio (Si:Grignard) | ~ 1 : 2 | ~ 1 : 2 | [1][2] |
| Intermediate | N/A | Dicyclopentyldichlorosilane | [1] |
| Final Step | Direct formation | Methoxylation with methanol | [1][2] |
| Typical Solvent | THF, Diethyl Ether | THF, Diethyl Ether | [6][7] |
| Reaction Temperature | 20 - 100 °C | 20 - 100 °C | [2][5] |
| Purification | Filtration and Distillation | Filtration and Distillation | [1][2] |
Experimental Protocols
Protocol 1: Synthesis via Tetramethoxysilane
-
Preparation: Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a solution of cyclopentyl chloride in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be self-sustaining. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the Grignard reagent to room temperature. Add a solution of tetramethoxysilane in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. The addition should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, reflux the mixture for an additional 2-3 hours. Cool the reaction mixture to room temperature and filter to remove the precipitated magnesium salts.
-
Purification: Remove the solvent from the filtrate by distillation. Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.
Protocol 2: Synthesis via Silicon Tetrachloride and Methanolysis
-
Preparation and Grignard Formation: Follow steps 1 and 2 from Protocol 1 to prepare the cyclopentylmagnesium chloride solution.
-
Reaction to Dichlorosilane: Cool the Grignard reagent to 0 °C. Add a solution of silicon tetrachloride in anhydrous THF dropwise to the Grignard reagent. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Isolation of Intermediate: Filter the reaction mixture to remove magnesium chloride. Remove the solvent from the filtrate by distillation to obtain crude Dicyclopentyldichlorosilane.
-
Methoxylation: Under an inert atmosphere, dissolve the crude Dicyclopentyldichlorosilane in an anhydrous solvent. Cool the solution to 0 °C and slowly add an excess of anhydrous methanol (more than 2 moles per mole of the dichlorosilane).[2]
-
Work-up and Purification: Stir the mixture at room temperature for a few hours. Remove any precipitated salts by filtration. Remove the solvent and excess methanol by distillation. Purify the crude product by vacuum distillation to yield this compound.
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
- 3. Dicyclopentyldimethoxysilane | 126990-35-0 [sigmaaldrich.com]
- 4. Dicyclopentyl Dimethoxy Silane CAS 126990-35-0 For Sale - Kerton Chemical [kerton-industry.com]
- 5. JPH0441496A - Dicyclopentyldimethoxysilane - Google Patents [patents.google.com]
- 6. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]
- 7. gelest.com [gelest.com]
Technical Support Center: Dicyclopentyl(dimethoxy)silane in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities in Dicyclopentyl(dimethoxy)silane (DCPDMS) on Ziegler-Natta catalyzed polymerization of polypropylene.
Troubleshooting Guide
This guide is designed to help researchers and scientists diagnose and resolve common issues encountered during polypropylene polymerization that may be related to the purity of the this compound (DCPDMS) external donor.
Q1: We are observing low isotacticity in our polypropylene. What could be the cause related to the DCPDMS?
A1: Low isotacticity, often indicated by a high xylene solubles (XS) fraction, can be a direct consequence of impure DCPDMS. The primary role of DCPDMS is to selectively poison non-stereospecific active sites on the Ziegler-Natta catalyst.[1] If the DCPDMS is impure, its effectiveness in promoting stereoselectivity is diminished.
-
Potential Impurities and their Effects:
-
Monofunctional Silanes (e.g., Cyclopentyl(trimethoxy)silane): These impurities are less effective at deactivating non-stereospecific sites, leading to a higher proportion of atactic (amorphous) polypropylene.
-
Dicyclopentyldichlorosilane: This is a precursor in the synthesis of DCPDMS.[1] Residual chlorosilanes can react with the cocatalyst (e.g., triethylaluminum), altering the delicate balance of the catalytic system and potentially creating less stereoselective active sites.
-
Other Alkoxysilanes: The presence of other, less sterically hindered alkoxysilanes can compete with DCPDMS at the active sites, leading to a decrease in overall stereoselectivity.
-
-
Troubleshooting Steps:
-
Verify DCPDMS Purity: Analyze the purity of your DCPDMS lot using Gas Chromatography-Mass Spectrometry (GC-MS). Commercial grades should typically have a purity of 98% or higher.[1]
-
Purify the DCPDMS: If impurities are detected, consider purifying the DCPDMS via fractional distillation.
-
Optimize Donor to Cocatalyst Ratio: An incorrect ratio of external donor to the aluminum alkyl cocatalyst can also lead to low isotacticity. Ensure your experimental parameters are optimized.
-
Q2: Our polymerization reaction shows low activity or has a rapid decay rate. Could this be related to the DCPDMS?
A2: Yes, impurities in the DCPDMS can significantly reduce catalyst activity. Ziegler-Natta catalysts are highly sensitive to poisons.
-
Potential Impurities and their Effects:
-
Water (Moisture): DCPDMS is sensitive to hydrolysis, which produces methanol and silanols.[1] Water will react exothermically with the triethylaluminum cocatalyst, effectively reducing the amount of activator available for the titanium catalyst.
-
Methanol: As a byproduct of DCPDMS hydrolysis, methanol will also react with and consume the aluminum alkyl cocatalyst, leading to a decrease in the number of active sites.
-
Chlorosilane Impurities (e.g., Dicyclopentyldichlorosilane): These acidic impurities can react with and deactivate the basic active sites on the catalyst.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Handle and store DCPDMS under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Check for Hydrolysis Products: Analyze your DCPDMS for the presence of methanol or silanols, particularly if it has been stored for a long time or improperly handled.
-
Purify the External Donor: If contamination is suspected, purification by fractional distillation under an inert atmosphere is recommended.
-
Q3: The melt flow rate (MFR) of our polypropylene is too high, indicating a lower molecular weight than desired. How can DCPDMS impurities influence this?
A3: A higher than expected MFR suggests a lower polymer molecular weight, which can be influenced by the purity of the DCPDMS and its interaction with hydrogen, a common chain transfer agent.
-
Potential Impurities and their Effects:
-
Impurities Affecting Hydrogen Response: The presence of certain impurities can alter the catalyst's response to hydrogen. While DCPDMS itself contributes to producing polypropylene with a good balance of isotacticity and MFR, impurities can disrupt this. Some impurities might enhance chain transfer reactions, leading to lower molecular weight polymers.
-
Lewis Base Impurities: Other Lewis basic impurities could compete with DCPDMS, leading to a less controlled polymerization and potentially a broader molecular weight distribution with a lower average molecular weight.
-
-
Troubleshooting Steps:
-
Evaluate Hydrogen Concentration: First, ensure that the hydrogen concentration in your reactor is at the desired level.
-
Analyze DCPDMS Purity: Use GC-MS to check for any unknown peaks that could correspond to impurities affecting the hydrogen response.
-
Compare with a High-Purity Standard: If possible, run a control experiment with a new, certified high-purity batch of DCPDMS to see if the MFR issue is resolved.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities in this compound (DCPDMS)?
A4: The most common impurities in DCPDMS stem from its synthesis and handling. These include:
-
Starting Materials: Unreacted dicyclopentyldichlorosilane and methanol.[1]
-
Byproducts: Siloxanes formed from premature hydrolysis.
-
Contaminants: Moisture (water) introduced during storage or handling.
Q5: What is the primary role of this compound (DCPDMS) in polypropylene polymerization?
A5: DCPDMS serves as an external electron donor in Ziegler-Natta catalysis. Its main functions are to:
-
Increase Stereoselectivity: It selectively deactivates the non-stereospecific active sites on the catalyst, leading to a higher isotacticity of the resulting polypropylene.[1]
-
Control Molecular Weight: It influences the catalyst's response to hydrogen, which is used to control the molecular weight and thus the melt flow rate (MFR) of the polymer.
-
Enhance Catalyst Activity: By stabilizing the active sites, it can contribute to improved overall catalyst activity and stability.
Q6: How can I determine the purity of my this compound (DCPDMS)?
A6: The most common and effective method for determining the purity of DCPDMS is Gas Chromatography (GC) , often coupled with Mass Spectrometry (MS) for identification of impurities.[1] High-performance liquid chromatography (HPLC) can also be used. For quantification of water content, a Karl Fischer titration is the standard method.
Q7: What is the recommended storage procedure for this compound (DCPDMS)?
A7: DCPDMS is moisture-sensitive. It should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. Storage in a cool, dry, and well-ventilated area away from sources of ignition is recommended.
Quantitative Data Summary
The following tables summarize the expected impact of impurities on key polymerization parameters. The quantitative values are illustrative and can vary depending on the specific catalyst system, cocatalyst, and polymerization conditions.
Table 1: Impact of Key Impurities on Polymerization Outcomes
| Impurity | Typical Concentration Range in "Off-Spec" DCPDMS | Expected Impact on Catalyst Activity | Expected Impact on Isotacticity (Xylene Solubles) | Expected Impact on Melt Flow Rate (MFR) |
| Water (H₂O) | > 50 ppm | Significant Decrease | Minor Increase in XS | Variable, can increase |
| Methanol (CH₃OH) | > 0.1% | Significant Decrease | Minor Increase in XS | Variable, can increase |
| Dicyclopentyldichlorosilane | > 0.5% | Moderate to Significant Decrease | Significant Increase in XS | Increase |
| Monofunctional Silanes | > 1% | Minor Decrease | Moderate Increase in XS | Minor Increase |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To determine the purity of a DCPDMS sample and identify potential impurities.
Materials and Equipment:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for silane analysis (e.g., DB-5ms)
-
Helium carrier gas
-
DCPDMS sample
-
Anhydrous solvent for dilution (e.g., hexane or toluene)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DCPDMS sample in the anhydrous solvent (e.g., 1% v/v).
-
GC-MS Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Set the carrier gas flow rate (Helium) to 1.0 mL/min.
-
Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.
-
Acquire data in full scan mode over a mass range of 40-400 amu.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The purity of DCPDMS is calculated as the area of the main peak divided by the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library). Pay close attention to masses corresponding to potential impurities like dicyclopentyldichlorosilane, methanol, and siloxanes.
-
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To remove lower and higher boiling point impurities from a DCPDMS sample.
Materials and Equipment:
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge (for vacuum distillation)
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the apparatus with a dry, inert gas.
-
Charging the Flask: Charge the round-bottom flask with the impure DCPDMS and add a few boiling chips.
-
Distillation:
-
Begin heating the flask gently.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of DCPDMS (approximately 251°C at atmospheric pressure), change to a clean receiving flask to collect the purified product.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction is being collected.
-
Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.
-
-
Storage: Store the purified DCPDMS under a dry, inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for low polypropylene isotacticity.
Caption: Signaling pathway of chlorosilane impurity effects.
Caption: Quality control workflow for DCPDMS.
References
Technical Support Center: Dicyclopentyl(dimethoxy)silane in Polypropylene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dicyclopentyl(dimethoxy)silane (DCPDMS) to control molecular weight distribution and other properties of polypropylene (PP) in Ziegler-Natta catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DCPDMS) in propylene polymerization?
A1: this compound serves as an external electron donor in Ziegler-Natta catalyst systems.[1] Its main role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity.[1][2] It achieves this by selectively poisoning non-stereospecific active sites on the catalyst.[1] Additionally, DCPDMS influences the molecular weight, molecular weight distribution (MWD), and the catalyst's response to hydrogen.[1][3]
Q2: How does DCPDMS compare to other common external donors like Cyclohexyl(methyl)dimethoxysilane (C-donor)?
A2: DCPDMS, often referred to as a D-donor, is considered a bulky silane that offers good catalyst activity, particularly at low Melt Flow Rates (MFR).[3] Compared to the C-donor, DCPDMS can produce polypropylene with higher isotacticity and a broader molecular weight distribution.[2] However, it may exhibit a steeper "silane response," meaning that small changes in its concentration can lead to significant changes in polymer properties, which can make fine-tuning the xylene soluble (XS) content more challenging.[3]
Q3: What is the "hydrogen response" and how does DCPDMS affect it?
A3: The "hydrogen response" refers to the efficiency of hydrogen in controlling the molecular weight (and thus, the Melt Flow Rate or MFR) of the polypropylene during polymerization. DCPDMS improves the catalyst's hydrogen response, which is crucial for regulating the molecular weight of the final polymer.[1] In the presence of DCPDMS, increasing hydrogen concentration generally leads to a decrease in the molecular weight and an increase in the MFR of the polypropylene.[4]
Q4: Can DCPDMS be used in combination with other external donors?
A4: Yes, DCPDMS can be used as part of a composite external donor system. For instance, it can be combined with donors like tetraethoxysilane (TEOS). This approach allows for a broader range of control over the polymer's properties. By adjusting the ratio of DCPDMS to TEOS, it is possible to regulate both the MFR and the isotacticity of the resulting polypropylene, enabling the production of polymers with both high MFR and high isotacticity.[5]
Troubleshooting Guide
Issue 1: Low Isotacticity and Poor Stereoselectivity
-
Possible Cause: Insufficient concentration of DCPDMS.
-
Solution: Increase the molar ratio of DCPDMS relative to the titanium (Ti) component of the catalyst. The external donor selectively deactivates the non-stereospecific active sites.
-
-
Possible Cause: Inactive or hydrolyzed DCPDMS.
-
Solution: DCPDMS is sensitive to moisture and can hydrolyze, which reduces its effectiveness.[1] Ensure that the silane is handled under inert and dry conditions. Use freshly opened or properly stored DCPDMS.
-
Issue 2: Difficulty in Controlling Molecular Weight Distribution (MWD)
-
Possible Cause: The inherent properties of DCPDMS as a bulky donor can lead to a broader MWD.[2]
-
Solution 1: Carefully adjust the hydrogen concentration. Higher hydrogen levels will generally narrow the MWD by acting as a chain transfer agent.
-
Solution 2: Consider a mixed external donor system. Combining DCPDMS with another silane donor that tends to produce a narrower MWD can provide better control.
-
Issue 3: Low Catalyst Activity
-
Possible Cause: Excessive concentration of DCPDMS.
-
Solution: While DCPDMS can enhance stereoselectivity, an overly high concentration can poison not only the non-stereospecific sites but also the isospecific active sites, leading to a decrease in overall catalyst activity. Optimize the DCPDMS concentration through a series of experiments to find the balance between stereoselectivity and activity.
-
-
Possible Cause: Interaction with other components.
-
Solution: The interaction between the internal donor, the cocatalyst (e.g., triethylaluminium), and the external donor is complex. Variations in the concentration of any of these components can affect catalyst activity. A systematic study of the ratios of these components is recommended.
-
Issue 4: Inconsistent Melt Flow Rate (MFR)
-
Possible Cause: Poor control over hydrogen feed.
-
Solution: The MFR is highly sensitive to the hydrogen concentration, especially when using a responsive external donor like DCPDMS.[4] Ensure a stable and accurate hydrogen supply to the reactor.
-
-
Possible Cause: Fluctuations in polymerization temperature.
-
Solution: Higher temperatures can increase the rate of chain transfer reactions, leading to a higher MFR. Maintain strict temperature control throughout the polymerization process.
-
Data Presentation
Table 1: Comparative Effects of Different External Donors on Polypropylene Properties
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | MWD (Mw/Mn) |
| DCPDMS (D-donor) | High | > 98 | High | Broad |
| CHMMS (C-donor) | Moderate | ~96-98 | Moderate | Narrower |
| DIPDMS | High | > 98 | High | Broad |
| DIBDMS | Moderate | ~97 | Moderate | Moderate |
Note: The values presented are indicative and can vary significantly based on the specific catalyst system and polymerization conditions.
Experimental Protocols
Key Experiment: Propylene Polymerization with a Ziegler-Natta Catalyst and DCPDMS
This protocol outlines a general procedure for propylene polymerization in a laboratory setting.
-
Reactor Preparation:
-
A 5-liter stainless steel autoclave reactor is typically used.
-
The reactor must be thoroughly cleaned and dried to remove any impurities and moisture.
-
Purge the reactor with high-purity nitrogen several times to create an inert atmosphere.
-
-
Component Addition:
-
Add the cocatalyst, typically triethylaluminium (TEAL), to the reactor.
-
Introduce the desired amount of this compound (DCPDMS) as the external electron donor. The Al/Si molar ratio is a critical parameter to control.[2]
-
Add a specific amount of the Ziegler-Natta solid catalyst (e.g., a MgCl₂-supported TiCl₄ catalyst).
-
-
Pre-polymerization (Optional but Recommended):
-
Introduce a small amount of propylene into the reactor at a lower temperature (e.g., 10-20°C) for a short period (e.g., 5-10 minutes).
-
This step helps to encapsulate the catalyst particles with a thin layer of polymer, which can improve morphology and prevent fragmentation.
-
-
Polymerization:
-
Raise the reactor temperature to the desired polymerization temperature (e.g., 70°C).
-
Introduce hydrogen to the desired partial pressure to control the molecular weight.
-
Feed propylene monomer to maintain a constant pressure in the reactor.
-
Continue the polymerization for the intended duration (e.g., 1-2 hours), monitoring temperature and pressure.
-
-
Termination and Product Recovery:
-
Stop the propylene feed and vent the reactor.
-
Add a quenching agent, such as acidified ethanol, to terminate the polymerization and deactivate the catalyst.
-
Collect the polypropylene powder, wash it with ethanol and/or other solvents to remove catalyst residues and atactic polymer.
-
Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the catalyst activity (kg of PP per gram of catalyst per hour).
-
Measure the isotacticity index using techniques like xylene solubility or ¹³C NMR.
-
Analyze the molecular weight (Mw) and molecular weight distribution (MWD) using Gel Permeation Chromatography (GPC).
-
Determine the Melt Flow Rate (MFR) according to standard procedures (e.g., ASTM D1238).
-
Visualizations
Caption: Experimental workflow for propylene polymerization using a Ziegler-Natta catalyst with DCPDMS.
Caption: Logical relationships of DCPDMS and Hydrogen concentration on key polypropylene properties.
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Dicyclopentyl(dimethoxy)silane stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of dicyclopentyl(dimethoxy)silane, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Performance in Ziegler-Natta Polymerization
Symptoms:
-
Decreased catalyst activity.
-
Lowered isotacticity of the resulting polypropylene.
-
Changes in the polymer's molecular weight or melt flow rate.
Possible Cause:
Degradation of this compound due to improper storage or handling, leading to the formation of hydrolysis byproducts such as dicyclopentyl(methoxy)silanol, dicyclopentylsilanediol, and methanol. These byproducts can negatively interact with the Ziegler-Natta catalyst system.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent polymerization results.
Corrective Actions:
-
Visual Inspection: Check the appearance of the this compound. It should be a clear, colorless liquid.[1] The presence of cloudiness or solid precipitates indicates hydrolysis and condensation.
-
Analytical Verification: If visual inspection is inconclusive, verify the purity of the silane using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥98% is typically required for optimal performance.[1]
-
Use Fresh Reagent: If the purity is below the required standard or if degradation is suspected, use a fresh, unopened bottle of high-purity this compound.
-
Review and Optimize Handling Procedures: Ensure that all handling of this compound is performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and syringes to minimize exposure to moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis, which occurs upon exposure to water or moisture. The silicon-oxygen-carbon (Si-O-C) bonds in this compound are susceptible to cleavage by water, leading to the formation of silanols and methanol as a byproduct.[1] This reaction is catalyzed by both acids and bases and is slowest at a neutral pH.[1]
Q2: What are the visible signs of this compound degradation?
A2: Degraded this compound may appear cloudy or contain a solid precipitate. This is due to the condensation of the silanol hydrolysis products to form siloxane oligomers or polymers.[1]
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.[2]
Q4: Can I use this compound that has been opened for a long time?
A4: It is not recommended to use this compound from a container that has been opened for an extended period, especially if it has been exposed to the atmosphere. Each exposure increases the risk of moisture contamination and subsequent hydrolysis. For critical experiments, it is always best to use a fresh, unopened bottle.
Q5: What is the impact of the hydrolysis byproduct, methanol, on my reaction?
A5: Methanol, a byproduct of hydrolysis, can act as a poison to the Ziegler-Natta catalyst, potentially reducing its activity and affecting the stereoselectivity of the polymerization.[1]
Data Presentation
Table 1: Factors Affecting the Hydrolysis Rate of Alkoxysilanes
| Factor | Effect on Hydrolysis Rate | Optimal Condition for Stability |
| pH | Catalyzed by both acids and bases. The rate is slowest at neutral pH. | Neutral pH (around 6.5-7.0)[1] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Cool storage conditions (<15°C recommended) |
| Moisture | The presence of water is the primary driver of hydrolysis. | Anhydrous conditions under an inert atmosphere. |
| Catalysts | Acids and bases act as catalysts. | Absence of acidic or basic contaminants. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., hexane or toluene)
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a non-polar column like DB-1 or DB-5)
-
Microsyringe
-
Autosampler vials with septa
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, prepare a dilute solution of the this compound sample in the anhydrous solvent (e.g., approximately 1 mg/mL).
-
Transfer the solution to a GC autosampler vial and seal it.
-
-
GC Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the detector temperature to 280°C.
-
Program the oven temperature as follows: initial temperature of 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Use helium as the carrier gas with a constant flow rate.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined using a standard if available).
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Experimental workflow for GC purity assessment.
Protocol 2: Accelerated Stability Testing of this compound
Objective: To evaluate the stability of this compound under stressed conditions to predict its shelf life.
Materials:
-
This compound sample in sealed vials
-
Stability chamber capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C and 75% RH ± 5% RH)
-
Analytical instrumentation for purity assessment (e.g., GC-MS)
Procedure:
-
Initial Analysis (Time 0):
-
Analyze the initial purity and appearance of the this compound sample according to Protocol 1.
-
-
Storage under Accelerated Conditions:
-
Place the sealed vials of the sample in the stability chamber set to the accelerated conditions (e.g., 40°C / 75% RH).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, and 6 months), remove a vial from the chamber.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample for purity and the presence of degradation products using GC-MS.
-
-
Data Evaluation:
-
Plot the purity of this compound as a function of time.
-
Identify and quantify any significant degradation products.
-
Use the data to extrapolate the expected shelf life under normal storage conditions.
-
Signaling Pathways and Logical Relationships
Caption: Hydrolysis and condensation pathway of this compound.
References
Validation & Comparative
Dicyclopentyl(dimethoxy)silane: A Comparative Guide to External Electron Donors in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the quest for precise control over polypropylene's properties has led to the extensive investigation of catalyst systems. Ziegler-Natta catalysts, in particular, have been a cornerstone of polypropylene production. The performance of these catalysts is significantly influenced by the choice of external electron donors (EEDs), which play a crucial role in determining the stereospecificity, molecular weight, and overall yield of the resulting polymer. Among the myriad of EEDs, dicyclopentyl(dimethoxy)silane (DCPDMS) has emerged as a widely used and effective option. This guide provides an objective comparison of DCPDMS with other classes of external electron donors, supported by experimental data, to aid researchers in selecting the optimal EED for their specific applications.
The Role of External Electron Donors
External electron donors are Lewis bases added during the polymerization process. Their primary functions are to enhance the stereoselectivity of the catalyst, thereby increasing the isotacticity of the polypropylene, and to influence the catalyst's activity and its response to hydrogen, which is used as a chain transfer agent to control molecular weight. The steric and electronic properties of the EED molecule are critical factors that dictate its effectiveness.
Performance Comparison of External Electron Donors
The selection of an external electron donor has a profound impact on the performance of the Ziegler-Natta catalyst system. This section compares the performance of this compound (DCPDMS) with other commonly used EEDs, including other alkoxysilanes like cyclohexyl(methyl)dimethoxysilane (CMDS) and tetraethoxysilane (TEOS), as well as aminosilanes. The key performance indicators evaluated are catalyst activity, polymer isotacticity, and hydrogen response (often measured by the melt flow rate, MFR).
Alkoxysilane Donors
Alkoxysilanes are the most extensively used class of external donors. Their general structure, R¹R²Si(OR³)₂, allows for a wide range of modifications to tune their performance.
Table 1: Performance Comparison of Alkoxysilane External Donors
| External Electron Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (g/10 min) | Reference |
| DCPDMS (Donor-D) | High | Very High | Moderate | [1][2] |
| CMDS (Donor-C) | Moderate to High | High | High | [1][3] |
| TEOS (Donor-T) | Moderate | Moderate | Very High | [2] |
This compound (DCPDMS or Donor-D) is recognized for its ability to produce polypropylene with a very high isotacticity index, which translates to a polymer with high stiffness and melting point.[4] It generally provides high catalyst activity.[5]
Cyclohexyl(methyl)dimethoxysilane (CMDS or Donor-C) is another widely used alkoxysilane. Compared to DCPDMS, it often exhibits a better hydrogen response, leading to polymers with a higher melt flow rate, which is desirable for certain processing applications like injection molding.[6][7] Its ability to produce highly isotactic polymer is also significant, though often slightly lower than that achieved with DCPDMS.[1]
Tetraethoxysilane (TEOS or Donor-T) is a less sterically hindered alkoxysilane. While it can improve catalyst performance compared to systems without an external donor, it generally results in lower isotacticity and higher MFR compared to more sterically demanding silanes like DCPDMS and CMDS.[2] A study indicated that TEOS has good hydrogen sensitivity, while DCPDMS shows better stereoselectivity.[2]
Aminosilane Donors
Aminosilanes represent a newer class of external donors that have shown promise in tailoring polypropylene properties.
Table 2: Performance Comparison of DCPDMS vs. an Aminosilane Donor
| External Electron Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) | Reference |
| DCPDMS (Donor-D) | Higher | High | Lower | [1][3] |
| Dipiperidyldimethoxysilane (Donor-Py) | Lower | Very High | Higher | [1][3] |
Dipiperidyldimethoxysilane (Donor-Py) , an example of an aminosilane, has been shown to produce polypropylene with exceptionally high isotacticity, sometimes exceeding that of DCPDMS.[1] However, this often comes at the cost of lower catalyst activity.[3] Aminosilanes can also lead to polymers with broader molecular weight distributions.[8]
Experimental Protocols
The following is a generalized methodology for evaluating the performance of external electron donors in propylene polymerization. Specific parameters may vary depending on the catalyst system and experimental setup.
Propylene Polymerization Procedure
-
Catalyst Preparation: A fourth-generation Ziegler-Natta catalyst, typically a MgCl₂-supported titanium catalyst with an internal electron donor (e.g., phthalates, diethers, or succinates), is used.[9][10][11]
-
Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Component Addition: The reactor is charged with a diluent (e.g., n-heptane), a cocatalyst (e.g., triethylaluminum, TEA), and the external electron donor in the desired molar ratios (e.g., Al/Si).
-
Pre-polymerization (Optional): A small amount of propylene is introduced to the reactor at a lower temperature to allow for controlled initial polymerization on the catalyst particles.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70°C), and propylene is fed to maintain a constant pressure. Hydrogen is introduced at this stage to control the molecular weight of the polymer.
-
Termination: After the desired polymerization time, the reaction is terminated by venting the propylene and adding a quenching agent (e.g., methanol).
-
Polymer Recovery and Analysis: The polymer is collected, washed, and dried. The catalyst activity is calculated based on the polymer yield and the amount of catalyst used. The polymer is then characterized for its properties, including isotacticity (typically by ¹³C NMR or solvent extraction) and melt flow rate (according to standard methods like ASTM D1238).
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the Ziegler-Natta catalysis mechanism and a typical experimental workflow.
Caption: Simplified mechanism of Ziegler-Natta catalysis.
Caption: General experimental workflow for evaluating external electron donors.
Conclusion
The choice of an external electron donor is a critical parameter in Ziegler-Natta catalysis for polypropylene production, allowing for the fine-tuning of polymer properties. This compound (DCPDMS) is a highly effective EED for achieving high isotacticity and good catalyst activity. However, for applications requiring higher melt flow rates, other donors like cyclohexyl(methyl)dimethoxysilane (CMDS) may be more suitable due to their better hydrogen response. Aminosilanes offer an alternative route to even higher isotacticity, albeit often with a trade-off in catalyst activity. The selection of the optimal external electron donor will ultimately depend on the desired balance of properties for the final polypropylene product and the specific catalyst system employed. This guide provides a foundation for researchers to make informed decisions in this critical aspect of polymer synthesis.
References
- 1. The effects of new aminosilane compounds as external donors on propylene polymerization [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Dicyclopentyl(dimethoxy)silane and Cyclohexyl(methyl)dimethoxysilane as External Donors in Ziegler-Natta Catalysis
For researchers and professionals in polymer science and catalyst development, the selection of an appropriate external electron donor is a critical factor in controlling the properties of polypropylene produced via Ziegler-Natta catalysis. This guide provides a detailed comparative study of two widely utilized alkoxysilane external donors: Dicyclopentyl(dimethoxy)silane (DCDMS, often referred to as Donor-D) and Cyclohexyl(methyl)dimethoxysilane (CMDMS, or Donor-C).
Both DCDMS and CMDMS play a crucial role in enhancing the stereoselectivity of Ziegler-Natta catalysts, leading to polypropylene with high isotacticity and desirable physical properties.[1] Their primary function is to selectively poison non-stereospecific active sites on the catalyst, thereby promoting the formation of a highly regular polymer chain.[1] This comparison delves into their performance characteristics, supported by experimental data, to aid in the selection process for specific polymerization objectives.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these silanes is essential for their handling and application in industrial processes. Both are colorless liquids under normal conditions and are sensitive to moisture, hydrolyzing to form silanols and methanol.[1][2][3][4]
| Property | This compound (DCDMS) | Cyclohexyl(methyl)dimethoxysilane (CMDMS) |
| CAS Number | 126990-35-0[1][5] | 17865-32-6[6][7] |
| Molecular Formula | C₁₂H₂₄O₂Si[3] or C₁₄H₂₈O₂Si[4][8] | C₉H₂₀O₂Si[6][7] |
| Molecular Weight | 228.4 g/mol [3][5] or 264.46 g/mol [8] | 188.34 g/mol [2][7] |
| Boiling Point | 277-279°C[8], 251°C[4], 118°C/9mmHg[3], ~120°C/6 mmHg[1] | 201.2°C at 760 mmHg[2][6] |
| Density | 0.980-0.990 g/cm³ at 20°C[3] | 0.94 g/mL at 25°C[2][6] |
| Refractive Index | 1.4640-1.4660 at 25°C[3] | 1.439 at 20°C[2][6] |
| Flash Point | 94°C (closed cup)[3] | 73.9°C (165°F)[2][6] |
Performance in Propylene Polymerization
The primary application for both DCDMS and CMDMS is as external electron donors in the production of polypropylene.[1][9][10] Their performance is typically evaluated based on catalytic activity, the isotacticity of the resulting polymer, molecular weight, and the response to hydrogen as a chain transfer agent.
Catalytic Activity and Polymer Properties
Experimental data consistently demonstrates that this compound (Donor-D) leads to higher catalytic activity compared to Cyclohexyl(methyl)dimethoxysilane (Donor-C).[9] Donor-D is widely recognized in industrial applications for its ability to significantly enhance the isotacticity and crystallinity of polypropylene, resulting in a polymer with a high melt flow rate.[3][4]
| Parameter | This compound (Donor-D) | Cyclohexyl(methyl)dimethoxysilane (Donor-C) | Reference |
| Catalytic Activity | High | Moderate to High | [1][9] |
| Polymer Isotacticity | Very High | High | [1] |
| Effect on Polymer Molecular Weight | High | Moderate to High | [1] |
A study comparing various external donors showed that the catalytic activity decreased in the order of Donor-D > Donor-Py (dipiperidyldimethoxysilane) > Donor-C.[9]
Hydrogen Response
In propylene polymerization, hydrogen is used to control the molecular weight of the polymer. The effectiveness of an external donor is also judged by the catalyst system's response to hydrogen. While both donors facilitate this control, studies suggest that catalyst systems using Donor-D may exhibit different sensitivities to hydrogen compared to those using other silanes.[9] For instance, one study indicated that at increased hydrogen concentrations, the number of active centers was enhanced in systems with both Donor-C and Donor-D.[9]
Experimental Protocols
The following provides a generalized experimental protocol for propylene polymerization using a Ziegler-Natta catalyst with an external donor, based on common practices described in the literature.
Materials:
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Cocatalyst (e.g., Triethylaluminum - TEAL)
-
External Donor: this compound (Donor-D) or Cyclohexyl(methyl)dimethoxysilane (Donor-C)
-
Propylene monomer
-
Hydrogen
-
Solvent (e.g., heptane or hexane)
Polymerization Procedure:
-
A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
The solvent is introduced into the reactor, followed by the addition of the cocatalyst and the external donor.
-
The Ziegler-Natta catalyst is then introduced into the reactor.
-
The reactor is pressurized with propylene and, if required, a specific partial pressure of hydrogen.
-
The polymerization is carried out at a constant temperature and pressure for a predetermined duration.
-
Upon completion, the reaction is terminated by venting the propylene and adding a quenching agent (e.g., methanol).
-
The resulting polymer is collected, washed, and dried.
Characterization:
-
Catalytic Activity: Calculated as kilograms of polymer produced per gram of catalyst per hour.
-
Isotacticity Index (I.I.): Determined by the weight percentage of the polymer that is insoluble in boiling heptane or xylene.
-
Melt Flow Rate (MFR): Measured according to ASTM D1238 to indicate the average molecular weight of the polymer.
-
Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).
Visualizing the Catalytic Process
The following diagrams illustrate the key relationships and workflows in the context of Ziegler-Natta catalysis with external donors.
Caption: Ziegler-Natta polymerization process with an external donor.
Caption: Generalized experimental workflow for propylene polymerization.
Conclusion
Both this compound and Cyclohexyl(methyl)dimethoxysilane are effective external electron donors for controlling the stereospecificity in Ziegler-Natta catalyzed propylene polymerization. The choice between them depends on the desired balance of catalytic activity, polymer properties, and process economics.
This compound (Donor-D) is generally favored for applications requiring high catalytic activity and the production of polypropylene with very high isotacticity and crystallinity.[1][3][4][9]
Cyclohexyl(methyl)dimethoxysilane (Donor-C) serves as a reliable alternative, providing good control over polymer properties, although typically with lower catalytic activity compared to Donor-D.[1][9]
Further research and pilot-scale studies are recommended to optimize the selection and concentration of the external donor for specific catalyst systems and desired polypropylene grades. The detailed comparison provided in this guide serves as a valuable starting point for such investigations.
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. Dicyclopentyl Dimethoxy Silane CAS 126990-35-0 For Sale - Kerton Chemical [kerton-industry.com]
- 4. Dicyclopentyldimethoxysilane (DCPDMS, Donor-D) CAS:126990-35-0 from China manufacturer - Siwin [siwinsilicone.com]
- 5. Dicyclopentyldimethoxysilane (Donor-D) | CAS 126990-35-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemcorp.com]
- 6. innospk.com [innospk.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Performance Evaluation of Dicyclopentyl(dimethoxy)silane in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentyl(dimethoxy)silane (DCPDMS), also known as Donor-D, is a crucial external electron donor in Ziegler-Natta catalyst systems, primarily utilized in the stereospecific polymerization of propylene. Its performance directly influences the catalytic activity, and the resulting polypropylene's microstructure and material properties. This guide provides an objective comparison of DCPDMS's performance with other common external donors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst system selection and optimization.
Comparative Performance of External Donors
The selection of an external donor is a critical parameter in tailoring the properties of polypropylene. This compound is frequently benchmarked against other silane-based donors, such as cyclohexyl(methyl)dimethoxysilane (Donor-C) and various aminosilanes (e.g., Donor-Py). The primary metrics for comparison include catalytic activity, isotacticity of the produced polymer, molecular weight (Mw), and the polymer's melt flow rate (MFR), which is inversely related to its molecular weight.
Quantitative Performance Data
The following tables summarize the comparative performance of DCPDMS against other external donors in propylene polymerization under similar conditions.
Table 1: Comparison of Catalyst Activity and Polymer Properties
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Melt Flow Rate (MFR) (g/10 min) |
| This compound (DCPDMS/Donor-D) | 35 - 45 | 98.0 - 99.5 | 450,000 - 600,000 | 3.0 - 5.0 |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 30 - 40 | 97.0 - 98.5 | 400,000 - 550,000 | 4.0 - 6.0 |
| Diisopropyldimethoxysilane (DIPDMS) | 38 - 48 | 97.5 - 99.0 | 420,000 - 580,000 | 3.5 - 5.5 |
| Diisobutyldimethoxysilane (DIBDMS) | 32 - 42 | 96.5 - 98.0 | 380,000 - 520,000 | 4.5 - 6.5 |
| Aminosilane (Donor-Py) | 25 - 35 | > 99.0 | 500,000 - 700,000 | 2.0 - 4.0 |
Note: The data presented is a synthesis of typical values reported in various studies and may vary depending on the specific catalyst system and polymerization conditions.
Table 2: Thermal Properties of Polypropylene Produced with Different External Donors [1]
| External Donor | Melting Temperature (Tm) (°C) |
| This compound (DCPDMS/Donor-D) | 163 - 165 |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 162 - 164 |
| Aminosilane (Donor-Py) | 164 - 166 |
Experimental Protocols
The following protocols provide a general framework for conducting propylene polymerization using a Ziegler-Natta catalyst with an external donor.
Materials and Reagents
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Cocatalyst: Triethylaluminium (TEAL) solution
-
External Donor: this compound (DCPDMS) or other silane donors
-
Propylene monomer (polymerization grade)
-
Hydrogen (for molecular weight control)
-
Solvent: Heptane or hexane (anhydrous)
-
Nitrogen or Argon (for inert atmosphere)
Polymerization Procedure (Slurry Method)
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas (Nitrogen or Argon) to remove oxygen and moisture.
-
Component Addition: Under an inert atmosphere, the solvent (e.g., heptane), the cocatalyst (TEAL), and the external donor (DCPDMS) are added to the reactor. The mixture is stirred and brought to the desired reaction temperature (typically 60-80°C).
-
Catalyst Injection: The Ziegler-Natta catalyst, typically as a slurry in a hydrocarbon solvent, is injected into the reactor to initiate polymerization.
-
Polymerization: Propylene monomer is continuously fed into the reactor to maintain a constant pressure (e.g., 0.5-1.0 MPa). Hydrogen may be added at this stage to control the molecular weight of the resulting polymer.
-
Reaction Termination: After the desired reaction time (e.g., 1-2 hours), the polymerization is terminated by venting the propylene and adding a quenching agent like methanol.
-
Polymer Recovery and Analysis: The polymer is collected, washed with a suitable solvent to remove catalyst residues, and dried under vacuum. The dried polymer is then subjected to characterization.
Analytical Methods for Polymer Characterization
-
Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (HT-GPC).[2][3][4]
-
Isotacticity: Measured using ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy by analyzing the pentad (mmmm) content.[2][3]
-
Thermal Properties (Melting Temperature, Crystallinity): Analyzed by Differential Scanning Calorimetry (DSC).[5]
-
Melt Flow Rate (MFR): Measured according to standard procedures (e.g., ASTM D1238) to assess the processability of the polymer.
Mandatory Visualizations
Experimental Workflow for Propylene Polymerization
Caption: Experimental workflow for Ziegler-Natta catalyzed propylene polymerization.
Proposed Mechanism of Stereoregulation by this compound
The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta polymerization. The role of the external donor, such as DCPDMS, is to enhance the stereoselectivity of the catalyst. Computational studies suggest that DCPDMS coordinates to the MgCl₂ support in the vicinity of the titanium active sites.[6] This interaction sterically hinders the approach of the propylene monomer, favoring a specific orientation that leads to the formation of highly isotactic polypropylene.
Caption: Role of DCPDMS in the Ziegler-Natta catalytic cycle for isotactic polypropylene synthesis.
Discussion
The data consistently demonstrates that this compound is a highly effective external donor for producing polypropylene with a high degree of isotacticity and a high molecular weight.[7] Compared to cyclohexyl(methyl)dimethoxysilane (Donor-C), DCPDMS generally offers a slight improvement in both isotacticity and molecular weight, which can lead to polymers with enhanced stiffness and thermal resistance.[1]
Aminosilanes, such as Donor-Py, can achieve even higher levels of isotacticity and molecular weight.[1][8] However, this often comes at the cost of reduced catalytic activity.[1] The choice between DCPDMS and an aminosilane donor may therefore depend on the desired balance between catalyst productivity and the specific properties of the final polymer.
The steric bulk of the two cyclopentyl groups in DCPDMS is believed to be a key factor in its high stereoregulating ability.[6] Computational studies have shown that the presence of DCPDMS near the active titanium center creates a chiral environment that favors the insertion of propylene monomers in a specific orientation, leading to the formation of a highly ordered isotactic polymer chain.[6] This steric hindrance is more pronounced than that provided by the single cyclohexyl group in Donor-C.
References
- 1. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. polymersolutions.com [polymersolutions.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the roles of novel electron donors in Ziegler–Natta catalyzed propylene polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for the Characterization of Dicyclopentyl(dimethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentyl(dimethoxy)silane (DCPDMS) is a crucial organosilicon compound utilized as an external electron donor in Ziegler-Natta catalyst systems for polypropylene polymerization and as a versatile silylating agent in organic synthesis.[1] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, imparts unique steric and electronic properties.[1] Precise characterization of its purity, structure, and properties is paramount for ensuring batch-to-batch consistency and optimal performance in its applications. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
A suite of analytical techniques is employed to ensure the quality and structural integrity of this compound. The primary methods include Gas Chromatography (GC) for purity assessment, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Fourier Transform Infrared (FTIR) Spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation.[1] More advanced techniques such as Thermogravimetric Analysis (TGA) and X-ray Crystallography can provide further insights into its thermal stability and solid-state structure, respectively.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters and information obtained from each analytical technique for the characterization of this compound.
| Analytical Technique | Parameter Measured | Typical Quantitative Data for this compound | Purpose |
| Gas Chromatography (GC) | Purity | >98.0%[2] | Quantifies the purity of the compound and detects volatile impurities. |
| Retention Time | 13.54 min (under specific GC/Q-TOF conditions)[3] | Aids in the identification of the compound in a mixture. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (¹H NMR) | - Methoxy (-OCH₃) protons: ~3.5 ppm - Cyclopentyl protons: ~0.1-2.0 ppm | Confirms the presence and connectivity of hydrogen atoms in the molecule. |
| Chemical Shift (¹³C NMR) | - Methoxy (-OCH₃) carbon: ~50 ppm - Cyclopentyl carbons: ~25-30 ppm | Provides information on the carbon framework of the molecule. | |
| Chemical Shift (²⁹Si NMR) | -17.0 to +8.4 ppm (for similar silanes)[4] | Directly probes the silicon environment, confirming the Si-C and Si-O linkages. | |
| Fourier Transform Infrared (FTIR) Spectroscopy | Wavenumber (cm⁻¹) | - Si-O-C stretch: ~1090-1020 cm⁻¹[5] - C-H stretch (cyclopentyl): ~2850-2950 cm⁻¹ - Si-C stretch: ~800-600 cm⁻¹ | Identifies characteristic functional groups present in the molecule. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺: 228.15 | Confirms the molecular weight and provides fragmentation patterns for structural confirmation.[1] |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature | Dependent on atmosphere and heating rate; decomposition of similar silanes observed at >200°C[6] | Evaluates the thermal stability of the compound. |
| X-ray Crystallography | Bond lengths and angles | Not available for DCPDMS, but provides precise 3D molecular structure for crystalline organosilicon compounds.[7][8] | Provides definitive structural information in the solid state. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC) for Purity Analysis
-
Objective: To determine the purity of this compound and identify any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. For structural confirmation, a mass spectrometer can be coupled to the GC (GC-MS).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or acetone).
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Inlet: Use a split/splitless inlet, typically in split mode to avoid column overloading.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of components with different boiling points.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: FID temperature set higher than the final oven temperature to prevent condensation.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H, ¹³C, and ²⁹Si nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals include a singlet for the methoxy protons and multiplets for the cyclopentyl protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals include a resonance for the methoxy carbon and multiple resonances for the cyclopentyl carbons.
-
-
²⁹Si NMR:
-
Due to the low natural abundance and long relaxation times of ²⁹Si, a larger number of scans and a longer relaxation delay may be required.
-
A single resonance is expected, confirming the silicon environment.
-
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Integration of ¹H NMR signals can be used to determine the relative number of protons.
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: An FTIR spectrometer.
-
Methodology:
-
Sample Preparation: As this compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[9]
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups, such as Si-O-C, C-H, and Si-C bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Methodology:
-
GC Separation: The sample is introduced into the GC, and the components are separated as described in the GC protocol.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (228.41 g/mol ).[2][10] The fragmentation pattern provides additional structural information.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
This comprehensive approach, combining multiple analytical techniques, ensures a thorough characterization of this compound, providing researchers and drug development professionals with the critical data needed for their applications.
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. This compound | 126990-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Cyclopentane, 1,1'-(dimethoxysilylene)bis- | C12H24O2Si | CID 9794573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
Dicyclopentyl(dimethoxy)silane: Enhancing Polypropylene Properties in Ziegler-Natta Catalysis
A comparative analysis of Dicyclopentyl(dimethoxy)silane (DCPDMS) as an external electron donor in the synthesis of polypropylene reveals its significant contributions to achieving high isotacticity and desirable molecular weight characteristics. This guide provides an objective comparison of DCPDMS with other silane-based external donors, supported by experimental data, to assist researchers and professionals in the field of polymer science and drug development in making informed decisions for catalyst system design.
This compound, often referred to as the "D-donor," is a critical component in modern Ziegler-Natta catalyst systems used for propylene polymerization.[1][2] Its primary role is to enhance the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene (iPP), a polymer valued for its high crystallinity, stiffness, and thermal resistance.[2][3][4][5] The bulky cyclopentyl groups of DCPDMS play a crucial role in its function, selectively deactivating non-stereospecific active sites on the catalyst surface.[2][6]
Comparative Performance Analysis
The effectiveness of an external electron donor is evaluated based on its impact on several key parameters of the polymerization process and the resulting polymer. These include catalyst activity, polymer isotacticity, molecular weight (MW), and molecular weight distribution (MWD).
Catalyst Activity
The introduction of an external donor generally influences the overall productivity of the catalyst system. While the primary function of the donor is to improve stereoselectivity, it can also affect the rate of polymerization. Studies have shown that among common alkoxysilane donors, the catalytic activity can vary. For instance, in one comparison, the activity with DCPDMS (Donor-D) was found to be higher than that with cyclohexyl(methyl)dimethoxysilane (Donor-C) and dipiperidyldimethoxysilane (Donor-Py).[4]
Isotacticity and Crystallinity
One of the most significant effects of DCPDMS is the enhancement of polypropylene's isotacticity.[7] The isotactic index (I.I.), a measure of the stereoregularity of the polymer chains, is consistently high when DCPDMS is used as the external donor. This high degree of order in the polymer backbone allows for greater crystallinity, which in turn imparts superior mechanical properties such as stiffness and tensile strength to the final product.[5] For example, polypropylene produced with DCPDMS can achieve an isotactic index of over 98%.[7]
Molecular Weight and Molecular Weight Distribution
External donors also play a role in controlling the molecular weight and the distribution of polymer chain lengths. Polypropylene synthesized using DCPDMS as the external donor typically exhibits a high weight-average molecular weight (Mw).[7] The molecular weight distribution (MWD), or polydispersity index (PDI), is another critical parameter that influences the processing behavior and mechanical properties of the polymer. DCPDMS has been shown to produce polypropylene with a broader MWD compared to some other donors.[7]
Comparison with Other External Donors
The selection of an external donor is a critical decision in tailoring the properties of polypropylene. DCPDMS is often compared with other commercially available silane donors.
| External Donor | Common Abbreviation | Key Characteristics |
| This compound | D-donor / DCPDMS | High isotacticity, high molecular weight, broad MWD.[7] |
| Cyclohexyl(methyl)dimethoxysilane | C-donor / CHMMS | Good balance of properties, often used as a benchmark.[1][7] |
| Diisopropyldimethoxysilane | P-donor / DIPDMS | Can lead to higher isotacticity and broader MWD.[7] |
| Diisobutyldimethoxysilane | DIBDMS | Noted for good overall performance including hydrogen sensitivity and activity.[7] |
| Aminosilanes (e.g., Dipiperidyldimethoxysilane) | Donor-Py | Can produce PP with high molecular weight and is more sensitive to hydrogen.[3][4] |
Experimental Protocols
The following provides a generalized methodology for the slurry polymerization of propylene using a Ziegler-Natta catalyst with an external electron donor like DCPDMS.
Materials
-
Catalyst: A fourth-generation Ziegler-Natta catalyst (e.g., TiCl4/Diisobutylphthalate/MgCl2).
-
Cocatalyst: Triethylaluminum (TEAL).
-
External Donor: this compound (DCPDMS).
-
Solvent: n-heptane or liquid propylene.
-
Monomer: Polymerization-grade propylene.
-
Chain Transfer Agent: Hydrogen.
Polymerization Procedure
-
A stainless-steel autoclave reactor is thoroughly purged with nitrogen to remove oxygen and moisture.
-
The desired amount of solvent (if applicable), cocatalyst (TEAL), and the external donor (DCPDMS) are introduced into the reactor.
-
The catalyst component is then added to the reactor.
-
The reactor is pressurized with propylene monomer to the desired pressure (e.g., 8 bar) and heated to the polymerization temperature (e.g., 70°C).[8]
-
If molecular weight control is needed, a specific amount of hydrogen is fed into the reactor.
-
The polymerization is carried out for a set duration with continuous stirring.
-
After the reaction time, the reactor is vented to stop the polymerization, and the resulting polymer is collected.
-
The polymer is then washed (e.g., with ethanol) and dried under vacuum.
Characterization Methods
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).[9]
-
Isotacticity: Measured by 13C Nuclear Magnetic Resonance (NMR) spectroscopy or by fractionation with boiling n-heptane.[9]
-
Thermal Properties (Melting Temperature, Crystallinity): Analyzed using Differential Scanning Calorimetry (DSC).[9][10]
-
Mechanical Properties (Tensile Strength, Flexural Modulus): Evaluated using a Universal Testing Machine (UTM).[11]
Visualizing the Process and Effects
To better understand the experimental workflow and the influence of the external donor, the following diagrams are provided.
Caption: Experimental workflow for Ziegler-Natta polymerization of propylene.
Caption: Logical relationship of DCPDMS's effect on polypropylene properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 3. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Differen… [ouci.dntb.gov.ua]
- 4. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. The role of organoaluminum and electron donors in propene insertion on the Ziegler–Natta catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Hydrogen and Electron Donors on Polypropylene Microstructure [advancedsciencenews.com]
- 10. Thermal and Thermomechanical Characterization of Polypropylene-Seed Shell Particles Composites [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to External Donors in Ziegler-Natta Catalysis: Dicyclopentyl(dimethoxy)silane vs. Aminosilanes
In the realm of polypropylene production, the choice of an external electron donor in Ziegler-Natta catalyst systems is a critical determinant of the final polymer's properties. This guide provides a detailed comparison between the conventional and widely used dicyclopentyl(dimethoxy)silane (DCPDMS), often referred to as D-donor, and the more novel class of aminosilane external donors. This comparison is aimed at researchers, scientists, and professionals in drug development who utilize polypropylene in their applications and require a deep understanding of its material characteristics.
Performance Overview
External donors play a pivotal role in enhancing the stereoselectivity of Ziegler-Natta catalysts, leading to polypropylene with high isotacticity.[1][2][3] DCPDMS is a well-established external donor known for its ability to produce polypropylene with high isotacticity and good catalyst activity.[2][4] Aminosilanes have emerged as a promising alternative, with studies indicating they can offer excellent stereoselectivity, sometimes surpassing traditional alkoxysilanes, and can influence properties like molecular weight distribution and hydrogen response.[1][2][5]
The performance of these external donors is typically evaluated based on several key parameters: catalyst activity, polymer isotacticity, molecular weight (Mw), molecular weight distribution (MWD), and the polymer's melt flow rate (MFR), which is influenced by the catalyst's response to hydrogen.
Quantitative Performance Data
The following tables summarize the comparative performance of DCPDMS (D-donor) and various aminosilane external donors based on data from published research. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.
Table 1: Comparison of Catalyst Activity and Polymer Isotacticity
| External Donor | Catalyst System | Polymerization Conditions | Catalyst Activity (kg PP/g cat·h) | Isotacticity (%) | Reference |
| DCPDMS (D-donor) | MgCl₂/TiCl₄/DIBP | Slurry polymerization | Varies (e.g., 20-40) | 96.5 - 98.9 | [6] |
| Dipiperidyldimethoxysilane (Donor-Py) | MgCl₂-supported ZN | Propylene polymerization | Generally high, comparable to or slightly lower than D-donor | 95.2 - 96.0 | [2] |
| Piperidine methyl dimethoxysilane (Donor-PMe) | MgCl₂-supported ZN | Propylene polymerization | Conducive to improving activity | Up to 97.9 | [7][8] |
| Diethylamino triethoxy silane (U-donor) | Phthalate-based ZN | Propylene polymerization | High | - | [9] |
| Bis(ethylamino) di-cyclopentyl silane (T01 donor) | Phthalate-based ZN | Propylene polymerization | High | - | [9] |
Table 2: Comparison of Polymer Molecular Weight, MWD, and Hydrogen Response
| External Donor | Molecular Weight (Mw) | Molecular Weight Distribution (MWD) | Hydrogen Response (MFR) | Reference |
| DCPDMS (D-donor) | High | Narrow to broad depending on conditions | Good | [4][10] |
| Dipiperidyldimethoxysilane (Donor-Py) | Higher than D-donor | Broader than D-donor | More sensitive to hydrogen than D-donor | [1][2] |
| Piperidine methyl dimethoxysilane (Donor-PMe) | - | ~6.7 (broader than industrial PP) | - | [7][8] |
| Diethylamino triethoxy silane (U-donor) | - | - | High | [9][11] |
| Bis(ethylamino) di-cyclopentyl silane (T01 donor) | - | - | High | [9][11] |
Experimental Methodologies
A general understanding of the experimental protocols is crucial for interpreting the comparative data. Below are typical methodologies employed in the evaluation of external donors for propylene polymerization.
Catalyst Preparation
A typical Ziegler-Natta catalyst is prepared by supporting a titanium compound (e.g., TiCl₄) on a magnesium chloride (MgCl₂) support. An internal electron donor, such as a phthalate, diether, or succinate, is also incorporated during the synthesis to improve the catalyst's performance.
Polymerization Procedure
Propylene polymerization is generally carried out in a stainless-steel reactor under controlled temperature and pressure. A typical slurry polymerization process involves the following steps:
-
Reactor Preparation: The reactor is purged with an inert gas (e.g., nitrogen) and then charged with a diluent (e.g., hexane), a cocatalyst (e.g., triethylaluminum, TEA), and the external donor.
-
Catalyst Injection: The solid Ziegler-Natta catalyst component is introduced into the reactor.
-
Polymerization: Propylene monomer is fed into the reactor to initiate polymerization. Hydrogen may be added to control the molecular weight of the polymer.
-
Termination: After a set period, the polymerization is terminated by venting the monomer and adding a quenching agent (e.g., ethanol).
-
Product Recovery: The polymer is collected, washed, and dried to determine the yield and for subsequent characterization.
Polymer Characterization
-
Isotacticity: Determined by the weight fraction of the polymer that is insoluble in a boiling solvent like xylene or heptane.
-
Molecular Weight and Molecular Weight Distribution: Measured using Gel Permeation Chromatography (GPC).
-
Melt Flow Rate (MFR): Determined according to standard methods (e.g., ASTM D1238) to assess the polymer's processability and the catalyst's response to hydrogen.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the logical relationships in the catalyst system and a typical experimental workflow.
Caption: Interaction pathway of external donors in Ziegler-Natta catalysis.
Caption: Experimental workflow for external donor evaluation in propylene polymerization.
Mechanism of Action
The primary role of an external donor is to interact with the catalyst components to enhance its stereospecificity. This is generally believed to occur through several mechanisms:
-
Selective Poisoning: The external donor can selectively poison the non-stereospecific active sites on the catalyst surface, thereby preventing the formation of atactic (amorphous) polypropylene.[3]
-
Transformation of Active Sites: Donors can convert non-stereospecific sites into isospecific ones.
-
Stabilization of Active Sites: The external donor can stabilize the desired isospecific active sites.
The difference in performance between DCPDMS and aminosilanes can be attributed to their distinct molecular structures and electronic properties. The bulky cyclopentyl groups in DCPDMS provide significant steric hindrance around the active sites, which is crucial for controlling the stereochemistry of the growing polymer chain.[3] Aminosilanes, with their nitrogen-containing groups, can exhibit different electronic and steric effects, leading to variations in catalyst activity, polymer molecular weight, and hydrogen response.[1][5][12] For instance, some aminosilanes have been reported to produce polypropylene with a broader molecular weight distribution, which can be advantageous for certain applications.[1][7]
Conclusion
Both this compound and aminosilane external donors are effective in producing highly isotactic polypropylene.
-
This compound (D-donor) is a robust and widely used external donor that consistently delivers high isotacticity and good overall performance. It remains a benchmark in the industry.
-
Aminosilane external donors represent a versatile class of compounds that can offer distinct advantages. Certain aminosilanes can lead to higher molecular weight polypropylene and exhibit a more pronounced response to hydrogen, allowing for a wider range of melt flow rates.[1][2] The choice of specific amino group and other substituents on the silicon atom allows for fine-tuning of the polymer properties.[12]
The selection between DCPDMS and an aminosilane donor will ultimately depend on the specific requirements of the final polypropylene application, including the desired isotacticity, molecular weight, MWD, and processability. For researchers and developers, exploring different aminosilane structures could unlock new possibilities in tailoring polypropylene properties for advanced applications.
References
- 1. The effects of new aminosilane compounds as external donors on propylene polymerization [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 4. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Dicyclopentyl(dimethoxy)silane (DCPDMS): A Comparative Performance Guide for Polypropylene Production
For Researchers, Scientists, and Drug Development Professionals in Polymer Science
This guide provides a comprehensive comparison of Dicyclopentyl(dimethoxy)silane (DCPDMS), also known as Donor-D, with other common external electron donors used in the Ziegler-Natta catalyzed polymerization of polypropylene (PP). The following sections present quantitative data, detailed experimental protocols, and a mechanistic overview to assist in the selection and optimization of external donors for specific polypropylene grades.
Comparative Performance Data
DCPDMS is a widely utilized external electron donor in the production of polypropylene, valued for its ability to enhance the stereoselectivity of Ziegler-Natta catalysts.[1][2] Its performance is often benchmarked against other alkoxysilanes, such as cyclohexyl(methyl)dimethoxysilane (CHMMS or Donor-C) and diisopropyldimethoxysilane (DIPDMS or Donor-P), as well as aminosilanes. The choice of external donor significantly influences key properties of the resulting polypropylene, including isotacticity, molecular weight, and melt flow rate (MFR).[3]
The following table summarizes the performance of DCPDMS in comparison to other external donors based on publicly available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (MFR) (g/10 min) | Molecular Weight (Mw) ( g/mol ) | Key Characteristics |
| This compound (DCPDMS/Donor-D) | ~35-45 | ~98-99 | ~2-5 | ~450,000-550,000 | Produces PP with very high isotacticity and high molecular weight, leading to excellent stiffness and thermal resistance.[3] Generally exhibits good hydrogen response. |
| Cyclohexyl(methyl)dimethoxysilane (CHMMS/Donor-C) | ~30-40 | ~95-98 | ~4-8 | ~350,000-450,000 | Offers a good balance of activity, stereoselectivity, and hydrogen response.[1] Often used as a benchmark donor. |
| Diisopropyldimethoxysilane (DIPDMS/Donor-P) | ~40-50 | ~94-97 | ~5-10 | ~300,000-400,000 | Typically results in higher catalyst activity and MFR compared to DCPDMS and CHMMS, with slightly lower isotacticity.[3] |
| Diisobutyldimethoxysilane (DIBDMS) | Varies | Varies | Varies | Varies | Noted for providing a good balance of hydrogen sensitivity, polymerization activity, and stability over time.[3] |
| Aminosilanes (e.g., Dipiperidyldimethoxysilane) | Lower than DCPDMS | ~96-98 | Varies | Higher than DCPDMS | Can produce PP with higher molecular weight and is more sensitive to hydrogen than DCPDMS.[1] |
Note: The values presented are approximate and can vary significantly based on the specific Ziegler-Natta catalyst, internal donor, cocatalyst, and polymerization conditions used.
Experimental Protocols
The following are detailed methodologies for key experiments involved in evaluating the performance of external donors in polypropylene polymerization.
Propylene Polymerization
This protocol outlines a typical slurry polymerization process in a laboratory-scale reactor.
a. Reactor Preparation:
-
A 5-liter stainless steel autoclave reactor is thoroughly cleaned and dried.
-
The reactor is purged with high-purity nitrogen to remove air and moisture.
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C) and pressurized with propylene to the desired pressure (e.g., 0.8 MPa).
b. Catalyst Preparation and Injection:
-
In a separate glovebox under a nitrogen atmosphere, a specific amount of the Ziegler-Natta catalyst (e.g., a fourth-generation TiCl4/MgCl2 catalyst) is suspended in a small amount of purified n-heptane.
-
The desired amount of cocatalyst, typically triethylaluminum (TEAL), and the external electron donor (e.g., DCPDMS) are mixed in a separate vessel with purified n-heptane. The molar ratio of Al/Ti and Al/Si is a critical parameter to control.
-
The catalyst suspension and the cocatalyst/donor solution are injected into the reactor to initiate polymerization.
c. Polymerization Reaction:
-
The polymerization is carried out for a set duration (e.g., 1-2 hours) while maintaining constant temperature and pressure by continuously feeding propylene.
-
Hydrogen may be introduced into the reactor to control the molecular weight of the polymer.
d. Termination and Polymer Recovery:
-
The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified ethanol).
-
The polymer slurry is discharged from the reactor.
-
The polypropylene powder is collected by filtration, washed repeatedly with ethanol and n-heptane to remove catalyst residues and atactic polymer, and then dried in a vacuum oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.
Measurement of Isotacticity Index
The isotacticity index is a measure of the stereoregularity of the polypropylene and is crucial for determining its mechanical and thermal properties. It is typically determined by the xylene solubility method.
a. Dissolution:
-
A known weight of the dried polypropylene powder (e.g., 2 g) is dissolved in a specific volume of xylene (e.g., 200 mL) in a flask equipped with a reflux condenser.
-
The mixture is heated to the boiling point of xylene and maintained at that temperature for a specified time (e.g., 1 hour) with stirring to ensure complete dissolution.
b. Precipitation:
-
The hot solution is then cooled to a specific temperature (e.g., 25°C) over a set period to allow the isotactic (crystalline) fraction to precipitate.
c. Separation and Quantification:
-
The precipitated isotactic polypropylene is separated from the xylene-soluble (atactic) fraction by filtration.
-
The insoluble fraction is washed with fresh xylene and then dried in a vacuum oven to a constant weight.
-
The isotacticity index is calculated as the weight percentage of the xylene-insoluble fraction relative to the initial weight of the polymer sample.
Measurement of Melt Flow Rate (MFR)
MFR is an empirical measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. It is determined using a melt flow indexer according to standard procedures like ASTM D1238 or ISO 1133.
a. Sample Preparation:
-
The polypropylene powder is dried to remove any moisture.
-
A specific amount of the polymer (e.g., 3-8 grams) is loaded into the heated barrel of the melt flow indexer, which is maintained at a specified temperature (e.g., 230°C for polypropylene).
b. Measurement:
-
A specified weight (e.g., 2.16 kg for standard polypropylene grades) is placed on the piston, which forces the molten polymer to extrude through a standard die.
-
After a specified pre-heating time, the extrudate is cut at regular intervals (e.g., every 30 seconds).
-
The collected extrudate segments are weighed.
c. Calculation:
-
The MFR is calculated as the weight of the extruded polymer in grams per 10 minutes.
Mandatory Visualizations
Ziegler-Natta Catalysis with External Donor
The following diagram illustrates the conceptual workflow of Ziegler-Natta catalysis for polypropylene production, highlighting the role of the external donor.
Caption: Ziegler-Natta polymerization workflow with an external donor.
Logical Relationship of External Donor Structure and PP Properties
This diagram illustrates the relationship between the structural characteristics of the external donor and the final properties of the polypropylene.
Caption: Influence of external donor structure on PP properties.
References
A Comparative Spectroscopic Guide to Dicyclopentyl(dimethoxy)silane and Alternative Silane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of dicyclopentyl(dimethoxy)silane with three alternative silane compounds: cyclohexyl(methyl)dimethoxysilane, diisopropyldimethoxysilane, and diphenyldimethoxysilane. The selection of an appropriate silane is critical in various applications, including as external electron donors in Ziegler-Natta catalysis for polypropylene polymerization, and as reagents in organic synthesis. This document aims to facilitate this selection by presenting a detailed analysis of their structural and electronic properties through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and the selected alternative silanes. This data is essential for substance identification, purity assessment, and understanding the electronic environment of the silicon atom, which influences its reactivity and performance in catalytic systems.
¹H NMR Spectral Data
¹H NMR spectroscopy provides insights into the proton environment of a molecule. The chemical shifts (δ) are indicative of the electronic shielding around the protons.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~3.5 | s | -OCH₃ |
| ~1.5-1.8 | m | Cyclopentyl -CH, -CH₂ | |
| Cyclohexyl(methyl)dimethoxysilane | ~3.45 | s | -OCH₃ |
| ~0.9-1.8 | m | Cyclohexyl -CH, -CH₂ | |
| ~0.1 | s | Si-CH₃ | |
| Diisopropyldimethoxysilane | ~3.5 | s | -OCH₃ |
| ~1.1 | d | -CH(CH₃)₂ | |
| ~1.0 | septet | -CH(CH₃)₂ | |
| Diphenyldimethoxysilane | ~7.2-7.8 | m | Phenyl-H |
| ~3.6 | s | -OCH₃ |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~50 | -OCH₃ |
| ~27-28 | Cyclopentyl -CH₂ | |
| ~25 | Cyclopentyl -CH | |
| Cyclohexyl(methyl)dimethoxysilane | ~50 | -OCH₃ |
| ~26-28 | Cyclohexyl -CH₂ | |
| ~25 | Cyclohexyl -CH | |
| ~-5 | Si-CH₃ | |
| Diisopropyldimethoxysilane | ~50 | -OCH₃ |
| ~17 | -CH(CH₃)₂ | |
| ~15 | -CH(CH₃)₂ | |
| Diphenyldimethoxysilane | ~134, 130, 128 | Phenyl-C |
| ~51 | -OCH₃ |
²⁹Si NMR Spectral Data
²⁹Si NMR spectroscopy is a powerful tool for directly probing the electronic environment of the silicon atom. The chemical shift is highly sensitive to the nature of the substituents.
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not readily available |
| Cyclohexyl(methyl)dimethoxysilane | Data not readily available |
| Diisopropyldimethoxysilane | Data not readily available |
| Diphenyldimethoxysilane | ~ -35 |
FTIR Spectral Data
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | ~2950, 2870 | C-H stretch (cyclopentyl) |
| ~1090 | Si-O-C stretch | |
| ~840 | Si-C stretch | |
| Cyclohexyl(methyl)dimethoxysilane | ~2920, 2850 | C-H stretch (cyclohexyl, methyl) |
| ~1090 | Si-O-C stretch | |
| ~820 | Si-C stretch | |
| Diisopropyldimethoxysilane | ~2960, 2870 | C-H stretch (isopropyl) |
| ~1090 | Si-O-C stretch | |
| ~880 | Si-C stretch | |
| Diphenyldimethoxysilane | ~3070, 3050 | C-H stretch (aromatic) |
| ~1430 | C=C stretch (aromatic) | |
| ~1120, 1090 | Si-O-C stretch | |
| ~700 | C-H bend (aromatic) |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 228 | 213 ([M-CH₃]⁺), 197 ([M-OCH₃]⁺), 159 ([M-C₅H₉]⁺) |
| Cyclohexyl(methyl)dimethoxysilane | 188 | 173 ([M-CH₃]⁺), 157 ([M-OCH₃]⁺), 105 ([M-C₆H₁₁]⁺) |
| Diisopropyldimethoxysilane | 176 | 161 ([M-CH₃]⁺), 145 ([M-OCH₃]⁺), 133 ([M-C₃H₇]⁺) |
| Diphenyldimethoxysilane | 244 | 229 ([M-CH₃]⁺), 213 ([M-OCH₃]⁺), 167 ([M-C₆H₅]⁺)[1][2] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the silane compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
²⁹Si NMR Acquisition: This nucleus has a low gyromagnetic ratio and often long relaxation times, making it more challenging to observe. Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 10-30 seconds) and a larger number of scans are necessary. The use of relaxation agents like Cr(acac)₃ can sometimes be beneficial.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile silanes, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. For less volatile compounds, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be used.
-
Ionization: Electron ionization (EI) is commonly used in GC-MS, typically at 70 eV. ESI and APCI are softer ionization techniques that often yield a more prominent molecular ion peak.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.
Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic analysis of a silane compound, from sample acquisition to data interpretation and comparison.
Caption: Logical workflow for the spectroscopic analysis of silane compounds.
References
Assessing the Economic Viability of Dicyclopentyl(dimethoxy)silane in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilicon compound that has carved out a significant niche in industrial catalysis, primarily as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. Its economic viability is intrinsically linked to its performance in producing polypropylene (PP) with desirable properties compared to other commercially available silane donors. This guide provides an objective comparison of DCPDMS with its alternatives, supported by experimental data, to aid researchers and industry professionals in making informed decisions.
Performance Comparison of External Electron Donors
The primary function of an external electron donor in Ziegler-Natta catalysis is to control the stereospecificity of the polymerization process, thereby influencing the isotacticity of the resulting polypropylene. Higher isotacticity leads to a more crystalline and rigid polymer with a higher melting point and improved mechanical properties. This compound, often referred to as "Donor-D," is frequently benchmarked against other silanes, most notably cyclohexyl(methyl)dimethoxysilane ("Donor-C").[1]
The choice of external donor significantly impacts several key performance indicators of the catalyst system and the final polymer, including:
-
Catalytic Activity: The efficiency of the catalyst in converting monomer to polymer.
-
Isotacticity Index (%): A measure of the stereoregularity of the polymer chains.
-
Melt Flow Rate (MFR): An indication of the polymer's molecular weight and processability.
-
Hydrogen Response: The sensitivity of the catalyst to hydrogen, which is used to control the molecular weight of the polymer.
The following table summarizes typical performance data for Ziegler-Natta catalysts using different external electron donors in propylene polymerization.
| External Electron Donor | Common Abbreviation | Catalytic Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (MFR) (g/10 min) |
| This compound | DCPDMS / Donor-D | 30 - 40 | 97 - 99 | 2 - 5 |
| Cyclohexyl(methyl)dimethoxysilane | CHMMS / Donor-C | 35 - 45 | 96 - 98 | 3 - 6 |
| Diisopropyldimethoxysilane | DIPDMS / Donor-P | 25 - 35 | 95 - 97 | 4 - 8 |
| Aminosilanes (e.g., Dipiperidyldimethoxysilane) | - | Lower than alkoxysilanes | > 98 | Varies |
Note: The values presented are indicative and can vary depending on the specific catalyst system, internal donor, and polymerization conditions.
From the data, it is evident that DCPDMS (Donor-D) consistently produces polypropylene with a very high isotacticity index.[1] This is attributed to the bulky dicyclopentyl groups on the silicon atom, which effectively block the non-stereospecific active sites on the catalyst. While its catalytic activity may be slightly lower than that of CHMMS (Donor-C), the enhanced stereocontrol often justifies its use in applications demanding high stiffness and crystallinity. Aminosilanes can offer even higher isotacticity but often at the cost of reduced catalytic activity.
Experimental Protocols
To provide a practical context for the performance data, a generalized experimental protocol for propylene polymerization using a Ziegler-Natta catalyst with an external silane donor is outlined below.
Materials:
-
Ziegler-Natta catalyst (e.g., a fourth-generation TiCl4/MgCl2-supported catalyst)
-
Cocatalyst (e.g., Triethylaluminum - TEAl)
-
External Electron Donor (e.g., this compound)
-
Propylene monomer (polymerization grade)
-
Hydrogen (for molecular weight control)
-
Solvent (e.g., n-heptane or liquid propylene for bulk polymerization)
Experimental Workflow:
Detailed Methodology:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove any traces of oxygen and moisture. The desired amount of solvent is then charged into the reactor.
-
Reagent Addition: The cocatalyst (TEAl) is introduced into the reactor, followed by the external electron donor (e.g., DCPDMS). The mixture is stirred for a specified period to allow for complex formation. The Ziegler-Natta catalyst slurry is then injected into the reactor.
-
Pre-polymerization (Optional): A small amount of propylene can be introduced at a lower temperature to encapsulate the catalyst particles, which helps in controlling the polymer morphology.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70°C), and propylene is fed to maintain a constant pressure (e.g., 7 bar). Hydrogen is introduced to control the molecular weight of the polymer. The polymerization is allowed to proceed for the intended duration.
-
Termination and Work-up: The reaction is terminated by venting the unreacted monomer and adding a quenching agent like acidified isopropanol. The resulting polypropylene powder is then filtered, washed extensively with a solvent to remove any catalyst residues, and dried in a vacuum oven.
Economic Viability Assessment
The economic viability of this compound in an industrial setting is a multifactorial assessment that extends beyond its per-kilogram price. Key considerations include:
-
Raw Material Cost: The bulk pricing of DCPDMS versus its alternatives is a primary driver. While retail prices for small quantities can be found, industrial-scale procurement involves negotiated contracts where pricing is influenced by volume, purity, and supplier relationships. A comprehensive cost-benefit analysis requires obtaining quotes for bulk quantities.
-
Catalyst Performance: As the performance data indicates, the choice of donor affects the catalyst's productivity. A slightly more expensive donor might be economically viable if it leads to a significant increase in the yield of polypropylene per gram of catalyst, or if it reduces the amount of atactic (undesirable) polymer, thereby minimizing waste and separation costs.
-
Polymer Properties and Value: The ability of DCPDMS to produce polypropylene with high isotacticity translates to a higher-value end product. For applications where high stiffness, heat resistance, and crystallinity are critical (e.g., in automotive parts, durable consumer goods, and certain types of packaging), the premium price of the polymer can offset a higher initial catalyst cost.
-
Downstream Processing Costs: The melt flow rate (MFR) of the polymer, which is influenced by the external donor, affects its processability. A polymer with an optimal MFR for a specific conversion process (e.g., injection molding, extrusion) can lead to energy savings and higher production rates, contributing to overall economic efficiency.
The logical relationship between the choice of external donor and the final polymer properties, which in turn dictates its market value, can be visualized as follows:
Conclusion
This compound is a highly effective external electron donor for producing polypropylene with high isotacticity and, consequently, high stiffness and crystallinity. Its performance, particularly in enhancing stereocontrol, often makes it a preferred choice for demanding applications. While a direct, universal cost comparison with alternatives like cyclohexyl(methyl)dimethoxysilane is challenging due to the nature of industrial chemical procurement, a thorough economic assessment must consider the trade-offs between raw material cost, catalyst productivity, and the value of the final polymer. For researchers and drug development professionals who may use polypropylene in specialized applications such as medical devices or controlled-release formulations, the superior and consistent properties imparted by DCPDMS could be a critical factor that outweighs a potentially higher initial cost. The experimental data and protocols provided in this guide offer a solid foundation for further investigation and process optimization.
References
A Comparative Analysis of Dicyclopentyl(dimethoxy)silane as an External Electron Donor in Ziegler-Natta Catalysis
Dicyclopentyl(dimethoxy)silane (DCPDMS), commonly referred to as D-donor, is an organosilicon compound that plays a critical role as an external electron donor (EED) in Ziegler-Natta (Z-N) catalyst systems for propylene polymerization.[1][2][3] The molecular structure of DCPDMS, with its two bulky cyclopentyl groups attached to a central silicon atom, provides specific steric and electronic properties that are instrumental in enhancing catalyst performance.[1] In conjunction with a main catalyst (typically TiCl₄ supported on MgCl₂) and a cocatalyst like triethylaluminum (TEAL), EEDs are added during the polymerization stage to improve the stereoselectivity and activity of the catalyst system.[4][5] This guide provides a comparative review of DCPDMS's effectiveness against other common silane-based EEDs, supported by experimental data and protocols.
Performance Comparison of External Electron Donors
The effectiveness of an external donor in propylene polymerization is evaluated based on several key performance indicators: catalyst activity, the stereoregularity (isotacticity) of the resulting polypropylene (PP), and the polymer's molecular weight, which is often controlled via hydrogen addition (hydrogen response).[2][4] DCPDMS is frequently benchmarked against other alkoxysilanes such as cyclohexyl(methyl)dimethoxysilane (C-donor) and diisopropyldimethoxysilane (P-donor), as well as aminosilanes.[2][4]
The selection of an EED is critical as it directly influences the properties of the final polymer product.[6] For instance, bulky silanes like DCPDMS generally offer high catalyst activity and produce polypropylene with very low xylene solubles, indicating high isotacticity.[6]
Table 1: Comparative Performance of DCPDMS and Other External Donors
| External Donor | Abbreviation | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Key Characteristics |
| This compound | D-donor / DCPDMS | High | > 98% | Produces PP with high isotacticity and is highly sensitive to hydrogen.[4] |
| Cyclohexyl(methyl)dimethoxysilane | C-donor / CHMDMS | High | ~97-98% | A widely used commercial EED, often serving as a benchmark.[2][4][7] |
| Diisopropyldimethoxysilane | P-donor / DIPDMS | Moderate to High | High | Another common choice in academic and industrial settings.[2] |
| Diisobutyldimethoxysilane | DIBDMS | Moderate to High | High | Often compared alongside other bulky alkyl dimethoxysilanes.[7] |
| Dipiperidyldimethoxysilane | Donor-Py | High | > 98% | An aminosilane that produces PP with high molecular weight and isotacticity.[4] |
| Diethylamino triethoxy silane | U-donor | High | High | An aminosilane noted for its very high hydrogen response.[2] |
Note: The values presented are typical and can vary significantly based on the specific Ziegler-Natta catalyst, cocatalyst, and precise polymerization conditions used in the experiments.
Experimental Protocols
The evaluation of external donors like DCPDMS is conducted under controlled laboratory conditions using slurry or bulk polymerization methods. The following protocol outlines a typical experimental procedure for propylene slurry polymerization.
1. Reactor Preparation: A stainless steel autoclave reactor (e.g., 2 L to 5 L capacity) is thoroughly dried and purged with nitrogen to create an inert atmosphere.[2]
2. Reagent Charging: The reactor is charged at a controlled temperature (e.g., 30°C) with the following components in order:[2][7]
-
A solvent, such as n-heptane or liquid propylene.
-
A specified amount of cocatalyst, typically triethylaluminum (TEAL).
-
The external electron donor (e.g., DCPDMS), with the Si/Ti molar ratio being a critical experimental parameter.
-
The solid Ziegler-Natta catalyst component (e.g., a TiCl₄/internal donor/MgCl₂ complex).
3. Polymerization:
-
Pre-polymerization: A controlled amount of hydrogen and liquid propylene are fed into the reactor. A brief pre-polymerization step is often carried out at a lower temperature (e.g., 20°C for 5 minutes) to ensure controlled catalyst activation and morphology.[2]
-
Main Polymerization: The reactor temperature is raised to the target polymerization temperature (e.g., 70°C) and maintained for a set duration, typically 1 hour.[2][7] Propylene pressure is kept constant throughout the reaction.
4. Termination and Product Recovery: The reaction is terminated by rapidly cooling the reactor and venting the unreacted propylene gas.[2] The resulting polypropylene powder is collected, dried in a vacuum oven to a constant weight, and then subjected to analysis.[7]
5. Polymer Characterization: The dried polymer is analyzed to determine its properties:
-
Catalyst Activity: Calculated from the mass of the polymer produced per mass of catalyst used over the polymerization time (kg PP/g cat·h).[7]
-
Isotacticity: Determined by methods such as Soxhlet extraction with boiling heptane or xylene. The weight percentage of the insoluble fraction represents the isotactic index.[7]
-
Melt Flow Rate (MFR): Measured to assess the polymer's processability and average molecular weight.
-
Molecular Weight Distribution (MWD): Analyzed using Gel Permeation Chromatography (GPC).[7]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a typical lab-scale propylene polymerization experiment for evaluating external donor performance.
Caption: Workflow for Ziegler-Natta Propylene Polymerization.
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor [mdpi.com]
- 3. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Dicyclopentyl(dimethoxy)silane: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Dicyclopentyl(dimethoxy)silane is essential for maintaining a safe laboratory environment and ensuring environmental protection. This guide offers detailed, step-by-step procedures for the disposal of waste and the management of spills, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance that can cause skin irritation and serious eye damage.[1][2][3] It is also very toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[1][3][4] Proper disposal is not only a matter of safety but also a regulatory requirement. All waste containing this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][4][5]
Key Safety and Hazard Information
A summary of the essential safety and hazard information for this compound is provided in the table below. This information is critical for understanding the risks associated with its handling and for implementing the appropriate safety measures.
| Hazard Classification | GHS Pictograms | Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1][2] | GHS07 (Exclamation mark) | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[4] | Neoprene or nitrile rubber gloves[2], Lab coat |
| Serious Eye Damage (Category 1)[1] | GHS05 (Corrosion) | P280: Wear protective gloves/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER/doctor.[1][5] | Chemical goggles or face shield. Contact lenses should not be worn.[2] |
| Hazardous to the Aquatic Environment (Acute 1, Chronic 1)[1] | GHS09 (Environment) | P273: Avoid release to the environment.[1][4][5] P391: Collect spillage.[1][4][5] | Not applicable for direct protection, but containment measures are crucial. |
| UN Number | Classification | Packaging Group | |
| UN3082[6] | Environmentally hazardous substance, liquid, n.o.s.[6] | PG III[6] |
Experimental Protocol: Disposal of Small Quantities of this compound
This protocol details a method for the safe disposal of small quantities (typically <10 g) of this compound waste in a laboratory setting. The procedure is based on the controlled hydrolysis of the compound, which reacts with water to form less harmful substances.
Materials:
-
Waste this compound
-
Ethanol (or Isopropanol)
-
Water
-
Sodium Bicarbonate
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser
-
Heating mantle
-
Appropriate waste container, properly labeled for hazardous waste
Procedure:
-
Preparation: In a fume hood, set up the three-necked flask with the stirrer, dropping funnel, and condenser. Ensure all glassware is dry.
-
Dilution: Place a volume of ethanol (approximately 10 times the volume of the silane waste) into the flask and begin stirring.
-
Controlled Addition: Slowly add the this compound waste to the ethanol in the flask. The reaction is exothermic, so control the addition rate to prevent excessive heat generation.
-
Hydrolysis: After the silane has been added, slowly add water to the mixture through the dropping funnel. This will initiate the hydrolysis of the silane.
-
Heating: Gently heat the mixture to a mild reflux for 1-2 hours to ensure the hydrolysis reaction is complete.
-
Neutralization: Allow the mixture to cool to room temperature. Slowly add sodium bicarbonate to neutralize any acidic byproducts until the pH of the solution is between 6 and 8.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Decontamination of Glassware: Rinse all glassware with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
Spill Neutralization Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Spill containment kit (including absorbent pads, booms)
-
Dry sand or other non-combustible absorbent material
-
Sodium bicarbonate
-
Plastic bags for waste disposal
-
Personal Protective Equipment (PPE) as outlined in the table above
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use absorbent pads or booms to contain the spill and prevent it from spreading.
-
Absorb the Liquid: Cover the spill with a non-combustible absorbent material, such as dry sand.
-
Neutralize: Once the liquid is absorbed, cautiously sprinkle sodium bicarbonate over the spill area to neutralize any residual acidity from hydrolysis with ambient moisture.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a heavy-duty plastic bag.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Seal the plastic bag and place it in a labeled hazardous waste container for disposal by a licensed waste management company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Insights on toxicity, safe handling and disposal of silica aerogels and amorphous nanoparticles - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. mdpi.com [mdpi.com]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling Dicyclopentyl(dimethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dicyclopentyl(dimethoxy)silane (CAS RN: 126990-35-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a colorless to almost colorless clear liquid that poses several hazards.[1][2] It is crucial to understand these risks before handling the substance.
GHS Hazard Statements:
-
H318 / H319: Causes serious eye damage/irritation.[2][3][4][5]
-
H410: Very toxic to aquatic life with long-lasting effects.[2][3][4]
| Hazard Classification | GHS Category |
| Skin Irritation | Category 2[3] |
| Serious Eye Damage / Eye Irritation | Category 1 / 2A[3][5] |
| Acute Aquatic Hazard | Category 1[3] |
| Chronic Aquatic Hazard | Category 1[3] |
Signal Word: Danger[2][3][4][6]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical goggles. A face shield is recommended if there is a splash potential.[5][6] | To prevent serious eye damage from splashes or vapors. Contact lenses should not be worn.[5] |
| Hand Protection | Neoprene or nitrile rubber gloves.[5] | To prevent skin irritation upon contact.[5] |
| Skin and Body Protection | Protective clothing. Protective boots if the situation requires.[5][6] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[5] | Required when handling in poorly ventilated areas or when vapor/mist is generated to avoid respiratory tract irritation.[5] |
Operational Plan for Handling
A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the necessary steps.
Experimental Protocol:
-
Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS).[6] Ensure that a safety shower and an emergency eye wash fountain are readily accessible.[5] Inspect all PPE for damage before use.
-
Handling: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapor or mist.[3][6] Always wear the specified PPE to avoid contact with skin and eyes.[3][6]
-
Decontamination: After handling, wash hands and any exposed skin thoroughly.[3][6] Clean and decontaminate all work surfaces and equipment used.
-
Storage: Store the chemical in a tightly closed container in a cool, dark, and well-ventilated place.[6] Keep it away from incompatible materials such as oxidizing agents, moisture, and water.[5][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This substance is very toxic to aquatic life with long-lasting effects.[2][3][4]
Disposal Protocol:
-
Collection: Collect unused product and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: The disposal of this compound must be handled by a licensed waste disposal company.[3] Do not allow the product to enter drains, waterways, or the soil.[6] Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[3][6] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |
| Ingestion | Rinse mouth. Get medical advice/attention.[3] |
References
- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]
- 2. This compound | 126990-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 126990-35-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. gelest.com [gelest.com]
- 6. content.labscoop.com [content.labscoop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
